3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-15-9-3-2-7(12)6-8(9)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHGFUVWTWXSFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364893 | |
| Record name | 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346726-62-3 | |
| Record name | 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, a putative synthesis pathway, analytical methodologies, and potential biological significance of the compound 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide. Given the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide integrates established principles of organic chemistry, data from closely related analogs, and predictive models to offer a robust scientific resource. The content is structured to deliver both theoretical understanding and practical insights for professionals engaged in chemical research and pharmaceutical development.
Chemical Identity and Structure
This compound is a halogenated N-aryl amide. Its core structure consists of a propanamide backbone with a chlorine substituent at the third position. The amide nitrogen is linked to a dichlorinated methoxy-substituted phenyl ring.
Systematic Name: this compound
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| CAS Number | 346726-62-3 | [1] |
| Molecular Formula | C₁₀H₁₁Cl₂NO₂ | [1] |
| Molecular Weight | 248.11 g/mol | [1] |
| Canonical SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)CCCl | Inferred |
| InChI Key | Inferred from structure | Inferred |
Structural Elucidation:
The chemical structure dictates the molecule's reactivity and potential biological interactions. The presence of two chlorine atoms and a methoxy group on the aromatic ring, along with the chloro-substituted aliphatic chain, creates a molecule with distinct electronic and steric properties.
Caption: 2D structure of this compound.
Physicochemical Properties (Predicted and Inferred)
Due to the absence of specific experimental data, the following properties are predicted based on the chemical structure and data from analogous compounds. These values should be considered estimates and require experimental verification.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Basis of Prediction |
| Melting Point | 120-140 °C | Based on similar chlorinated N-aryl amides. |
| Boiling Point | > 350 °C (decomposes) | High molecular weight and polarity suggest a high boiling point. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate). | The presence of polar groups (amide, ether) and non-polar regions (chlorinated rings) dictates solubility. |
| LogP | ~3.5 | Estimated based on structure, indicating moderate lipophilicity. |
| pKa | Amide N-H: ~16-18 | Typical pKa for a secondary amide proton. |
Synthesis and Manufacturing
Proposed Synthetic Pathway: Acylation of 5-chloro-2-methoxyaniline
The most direct and industrially scalable approach involves the acylation of 5-chloro-2-methoxyaniline with 3-chloropropanoyl chloride. This is a standard nucleophilic acyl substitution reaction.
Caption: Proposed synthesis workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on the synthesis of a similar compound, N-phenethyl-5-chloro-2-methoxybenzamide, and adapted for the target molecule.
Materials:
-
5-chloro-2-methoxyaniline
-
3-chloropropanoyl chloride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-chloro-2-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 3-chloropropanoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent the hydrolysis of the highly reactive 3-chloropropanoyl chloride.
-
Base (Triethylamine): Triethylamine acts as a scavenger for the hydrochloric acid byproduct of the reaction, driving the equilibrium towards the product and preventing the protonation of the starting aniline.
-
Aqueous Workup: The series of washes removes unreacted starting materials, the triethylammonium hydrochloride salt, and other water-soluble impurities.
-
Purification Method: Recrystallization is a cost-effective method for purifying solid compounds on a larger scale, while column chromatography offers higher resolution for smaller-scale purification or for removing closely related impurities.
Analytical Methodologies and Quality Control
Ensuring the purity and identity of the synthesized compound is critical for its use in further research and development. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive characterization and quality control.
Table 3: Recommended Analytical Techniques
| Technique | Purpose | Expected Observations (Hypothetical) |
| ¹H NMR | Structural confirmation and purity assessment. | Aromatic protons in the 6.8-7.5 ppm range, a singlet for the methoxy group around 3.9 ppm, triplets for the two methylene groups of the propanamide chain, and a broad singlet for the amide N-H proton. |
| ¹³C NMR | Confirmation of the carbon framework. | A carbonyl carbon signal around 170 ppm, aromatic carbon signals in the 110-155 ppm range, and aliphatic carbon signals. |
| FT-IR | Identification of functional groups. | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching (~1670 cm⁻¹), and C-Cl stretching. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight (248.11 g/mol ) with a characteristic isotopic pattern for two chlorine atoms. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak under optimized conditions, allowing for the determination of purity by area percentage. |
| Elemental Analysis | Confirmation of elemental composition. | The experimental percentages of C, H, N, and Cl should be within ±0.4% of the theoretical values. |
Quality Control Workflow:
Caption: A comprehensive quality control workflow.
Biological Significance and Toxicological Profile (Inferred)
The biological activity of this compound has not been explicitly reported. However, the N-aryl amide scaffold is present in numerous biologically active compounds, including pharmaceuticals and agrochemicals.
Potential Biological Activities:
-
Antimicrobial/Antifungal: Many halogenated anilides exhibit antimicrobial and antifungal properties. The presence of chlorine atoms can enhance lipophilicity, potentially aiding in cell membrane penetration.
-
Enzyme Inhibition: The amide linkage and the substituted aromatic ring could interact with the active sites of various enzymes.
-
Intermediate for Drug Synthesis: This compound may serve as a key intermediate in the synthesis of more complex pharmaceutical agents. The chloro-substituent on the propanamide chain is a reactive handle for further chemical modifications.
Toxicological Considerations:
As a chlorinated organic compound, this compound should be handled with appropriate safety precautions.
-
General Toxicity: Chlorinated aromatic compounds can exhibit varying degrees of toxicity, potentially affecting the liver and kidneys.
-
Irritation: The compound is likely to be an irritant to the skin, eyes, and respiratory tract.
-
Handling Precautions: Use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
A comprehensive toxicological assessment would require dedicated in vitro and in vivo studies.
Conclusion
This compound is a molecule with potential applications in medicinal chemistry and materials science. This guide has provided a detailed, albeit partially predictive, overview of its chemical properties, a robust synthesis strategy, and essential analytical methods for its characterization. While further experimental validation is necessary to confirm the predicted properties and explore its biological activities, this document serves as a foundational resource for researchers and developers working with this and related compounds. The self-validating nature of the proposed synthesis and quality control workflows ensures that any future work on this molecule can be built upon a solid and reliable scientific basis.
References
An Investigative Guide to Elucidating the Mechanism of Action of 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide
Abstract
The novel chemical entity 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide presents a scaffold with potential for biological activity, yet its mechanism of action remains uncharacterized in publicly available literature. This technical guide outlines a systematic, multi-tiered research framework designed to comprehensively elucidate the pharmacological profile of this compound. We eschew a declarative approach in favor of an investigative roadmap, grounded in established drug discovery principles. The proposed workflow begins with in silico target prediction to generate initial hypotheses, followed by a cascade of in vitro and in vivo assays. This strategy encompasses broad, unbiased screening for safety and target class identification, hypothesis-driven enzymatic and cell-based assays, and preliminary pharmacokinetic and efficacy evaluations. Each experimental stage is designed to build upon the last, providing a self-validating system to progressively refine our understanding of the compound's molecular targets and cellular effects. This document is intended for researchers, scientists, and drug development professionals, offering a rigorous, field-proven blueprint for characterizing novel small molecules.
Introduction and Investigative Rationale
The compound this compound (Figure 1) is a halogenated propanamide derivative. While direct biological data for this specific molecule is scarce, analysis of structurally related compounds suggests several plausible avenues for pharmacological activity. For instance, molecules containing the N-(5-chloro-2-methoxyphenyl) moiety have been associated with activities such as acetylcholinesterase (AChE) inhibition and cyclooxygenase (COX) inhibition. The broader chloro-N-phenylpropanamide scaffold is also present in compounds with diverse biological effects.
Given the absence of established data, a systematic and unbiased investigation is required to determine the mechanism of action (MoA). This guide presents a phased approach, beginning with broad, computationally driven hypothesis generation and moving towards specific, targeted experimental validation. The core philosophy is to allow the data at each stage to dictate the subsequent steps, ensuring an efficient and scientifically rigorous investigation.
Figure 1: Chemical Structure of this compound Molecular Formula: C₁₀H₁₁Cl₂NO₂ Molecular Weight: 248.11 g/mol[1]
Phase I: In Silico Target Prediction and Hypothesis Generation
Before committing to resource-intensive wet-lab experiments, computational methods can provide valuable, data-driven hypotheses about the likely biological targets of a small molecule.[2][3][4] This is achieved by comparing the query molecule's structure to large databases of known ligands with annotated biological targets.
Protocol: Ligand-Based Target Prediction
We will utilize a well-validated web server such as SwissTargetPrediction to generate a ranked list of potential protein targets.[5][6] This approach is predicated on the principle that structurally similar molecules are likely to bind to similar protein targets.
Step-by-Step Methodology:
-
Input Generation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
Server Submission: Input the SMILES string into the SwissTargetPrediction web interface.
-
Parameter Selection: Select Homo sapiens as the target organism.
-
Analysis of Results: The output will be a list of probable protein targets, ranked by a probability score. This list will be cross-referenced to identify clusters of related targets (e.g., a high prevalence of kinases, GPCRs, or specific enzymes).
-
Hypothesis Formulation: The top-ranking and most prevalent target classes will form the basis of our initial experimental hypotheses.
Phase II: Broad Phenotypic and Safety Screening
The next logical step is to subject the compound to broad in vitro screening. This phase serves two critical purposes: 1) to identify potential safety liabilities early in the discovery process, and 2) to uncover unanticipated biological activities through unbiased screening across major target families.[1][7][8][9]
Safety Pharmacology Profiling
To de-risk future development, the compound will be screened against a panel of targets known to be associated with adverse drug reactions.[10] This typically includes key cardiovascular ion channels (e.g., hERG), CNS receptors, and other off-targets implicated in toxicity.
Experimental Protocol:
-
Service Provider: Engage a contract research organization (CRO) offering a comprehensive safety pharmacology panel (e.g., Eurofins' SafetyScreen™, Reaction Biology's InVEST™).[1][7]
-
Assay Format: The panel will consist of a combination of radioligand binding assays and functional assays.
-
Compound Concentration: A standard screening concentration (e.g., 10 µM) will be used.
-
Data Analysis: Results are typically reported as a percentage of inhibition or activation. Any significant activity (>50% inhibition) will be flagged for further investigation.
Kinase Panel Profiling
Protein kinases are a major class of drug targets, and kinase inhibition is a common MoA for new chemical entities.[11] A broad screen against a large panel of human kinases provides an efficient way to determine if the compound has activity in this target space.
Experimental Protocol:
-
Service Provider: Utilize a CRO with extensive kinome profiling capabilities (e.g., Pharmaron, PamGene's KinomePro™).[12][13]
-
Assay Format: Typically, these are biochemical assays measuring the phosphorylation of a substrate by a specific kinase in the presence of the test compound.
-
Kinase Panel: Screen against a comprehensive panel of over 300-500 human kinases.
-
Compound Concentration: A single high concentration (e.g., 10 µM) is used for the primary screen.
-
Hit Identification: Kinases showing significant inhibition (e.g., >70%) will be selected for follow-up dose-response analysis to determine IC₅₀ values.
Phase III: Hypothesis-Driven In Vitro Assays
This phase will run in parallel with Phase II and will test the specific hypotheses generated from the analysis of structurally related compounds.
Acetylcholinesterase (AChE) Inhibition Assay
Rationale: Derivatives of N-(5-chloro-2-methoxyphenyl) have demonstrated AChE inhibitory activity. This assay will determine if the subject compound shares this property.
Experimental Protocol (Ellman's Method): [14][15][16]
-
Reagent Preparation: Prepare assay buffer (phosphate buffer, pH 8.0), AChE enzyme solution, acetylthiocholine (ATCh) substrate, and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) chromogen.
-
Plate Layout: Design a 96-well plate map including blanks, negative controls (enzyme activity without inhibitor), positive controls (e.g., Donepezil), and the test compound across a range of concentrations (e.g., 8-point, 3-fold serial dilution starting at 100 µM).
-
Enzyme/Inhibitor Incubation: Add AChE enzyme to all wells except the blank. Add the test compound or control dilutions and incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Add a mixture of ATCh and DTNB to all wells to start the reaction.
-
Data Acquisition: Immediately measure the absorbance at 412 nm kinetically over 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (ΔAbs/min). Determine the percent inhibition for each compound concentration relative to the negative control. Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.
Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Rationale: A structurally related naphthamide derivative is an intermediate for COX-2 inhibitors. This assay will assess the compound's activity against these key inflammatory enzymes.
Experimental Protocol (Fluorometric): [17][18][19]
-
Kit Utilization: Employ a commercial COX inhibitor screening kit (e.g., from Cayman Chemical or Sigma-Aldrich) for ease of use and validated reagents.
-
Enzyme Preparation: Use purified human recombinant COX-1 and COX-2 enzymes in separate assays to determine selectivity.
-
Plate Layout: Prepare a 96-well plate with controls (no enzyme, no inhibitor, known non-selective and selective inhibitors like Indomethacin and Celecoxib) and the test compound in a dose-response format.
-
Reaction Setup: Add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to the wells. Add the test compound dilutions and incubate.
-
Reaction Initiation: Add arachidonic acid (substrate) and a fluorometric probe to initiate the reaction. The probe detects the peroxidase activity of COX, which generates a fluorescent product.
-
Data Acquisition: Measure fluorescence (e.g., Ex/Em = 535/587 nm) kinetically using a plate reader.
-
Data Analysis: Calculate the reaction rate and percent inhibition. Determine IC₅₀ values for both COX-1 and COX-2 to establish a selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
Antiproliferative Activity Assay
Rationale: Many novel chemical entities exhibit cytotoxic or cytostatic effects on cancer cells. The MTT assay is a standard, robust method to screen for such activity.
Experimental Protocol (MTT Assay): [20][21][22]
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 breast, HCT116 colon, A549 lung) into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 100 µM to 1 nM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the cell viability against the compound concentration and calculate the GI₅₀ (concentration for 50% growth inhibition).
Phase IV: Preliminary In Vivo Characterization
Should the compound demonstrate potent and interesting activity in one or more in vitro assays (e.g., sub-micromolar IC₅₀ or GI₅₀), preliminary in vivo studies are warranted.
Drug Metabolism and Pharmacokinetics (DMPK) Profiling
Before efficacy testing, it is crucial to understand the compound's basic ADME (Absorption, Distribution, Metabolism, Excretion) properties.[23][24][25][26]
Experimental Protocol:
-
In Vitro ADME:
-
Solubility: Determine kinetic and thermodynamic solubility.
-
Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic half-life.
-
Plasma Protein Binding: Measure the extent to which the compound binds to plasma proteins using equilibrium dialysis.
-
CYP Inhibition: Screen against major cytochrome P450 isoforms to assess the potential for drug-drug interactions.[1]
-
-
In Vivo Pharmacokinetics (PK):
-
Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.
-
Dosing: Administer a single dose of the compound via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Collect blood samples at multiple time points post-dose.
-
Bioanalysis: Quantify the concentration of the compound in plasma using LC-MS/MS.
-
PK Parameters: Calculate key parameters including clearance, volume of distribution, half-life, and oral bioavailability.
-
In Vivo Efficacy Model (Example: Xenograft)
Rationale: If the compound shows potent antiproliferative activity against a specific cancer cell line in vitro, its efficacy must be tested in an animal model. The subcutaneous xenograft model is a standard initial step.[27][28][29][30]
Experimental Protocol:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID).[29]
-
Tumor Implantation: Subcutaneously implant the cancer cell line that was most sensitive in vitro (e.g., 5 x 10⁶ HCT116 cells) into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization & Dosing: Randomize mice into vehicle control and treatment groups. Administer the compound daily via an appropriate route (determined from PK data) at one or two dose levels.
-
Monitoring: Measure tumor volume with calipers and monitor animal body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., 21 days or when control tumors reach a specified size), euthanize the animals, excise the tumors, and weigh them.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for the treatment groups compared to the vehicle control.
Data Integration and Path Forward
The culmination of this multi-tiered investigation will be a comprehensive data package that provides a foundational understanding of the mechanism of action for this compound. A positive result in any of the hypothesis-driven assays, corroborated by a lack of major safety liabilities and a reasonable pharmacokinetic profile, would provide a strong rationale for more advanced mechanistic studies. These could include target deconvolution, cell-based pathway analysis, and evaluation in more complex, orthotopic, or patient-derived xenograft (PDX) models. Conversely, a lack of significant activity or the presence of clear safety flags would suggest deprioritizing the compound. This systematic approach ensures that resources are directed efficiently toward the most promising avenues of investigation.
Summary of Proposed Experimental Plan
| Phase | Experiment | Objective | Key Output |
| I | In Silico Target Prediction | Generate initial hypotheses on molecular targets. | Ranked list of probable protein targets. |
| II | Safety Pharmacology Profiling | Identify potential off-target liabilities early. | % inhibition at >40 key safety targets. |
| II | Kinome Profiling | Screen for activity against the human kinome. | % inhibition at >300 kinases; IC₅₀ for hits. |
| III | AChE Inhibition Assay | Test hypothesis of acetylcholinesterase inhibition. | IC₅₀ value. |
| III | COX-1/COX-2 Inhibition Assay | Test hypothesis of cyclooxygenase inhibition. | IC₅₀ values and selectivity index. |
| III | Antiproliferative Assay | Screen for potential anticancer activity. | GI₅₀ values against a cancer cell line panel. |
| IV | In Vitro ADME / In Vivo PK | Characterize drug-like properties and exposure. | Bioavailability, half-life, clearance. |
| IV | In Vivo Efficacy Model | Test for therapeutic effect in a living system. | Tumor Growth Inhibition (TGI) %. |
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. mdpi.com [mdpi.com]
- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs | ChemPartner [chempartner.com]
- 9. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 10. In vitro safety pharmacology profiling: what else beyond hERG? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. KinomePro - Pamgene [pamgene.com]
- 13. pharmaron.com [pharmaron.com]
- 14. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. caymanchem.com [caymanchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. broadpharm.com [broadpharm.com]
- 23. DMPK Services for Drug Discovery | ADME Solutions - Aragen Life Sciences [aragen.com]
- 24. curiaglobal.com [curiaglobal.com]
- 25. The Role of DMPK Studies in Drug Discovery | Blog [aurigeneservices.com]
- 26. DMPK & ADME Services | In Vitro, In Vivo PK/TK & Bioanalytical CRO-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 27. benchchem.com [benchchem.com]
- 28. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. ijpbs.com [ijpbs.com]
"3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide" spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide
Executive Summary: This document provides a comprehensive technical guide on the spectroscopic analysis of this compound (CAS 346726-62-3).[1] Intended for researchers, chemists, and professionals in drug development, this guide outlines the theoretical and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unequivocal identification and structural validation of this compound. By integrating predicted data based on established spectroscopic principles with standard experimental protocols, this whitepaper serves as an expert-level resource for characterizing this and structurally related molecules.
Introduction: The Imperative of Structural Verification
This compound is a substituted amide with a molecular formula of C₁₀H₁₁Cl₂NO₂ and a molecular weight of 248.11 g/mol .[1] Its structure incorporates several key functional groups: a disubstituted aromatic ring, an amide linkage, a methoxy ether, and an alkyl chloride. In the context of pharmaceutical research and fine chemical synthesis, absolute confirmation of such a structure is paramount for ensuring purity, predicting reactivity, and guaranteeing biological efficacy.
Spectroscopic methods provide a non-destructive and highly detailed view of a molecule's atomic and electronic framework. This guide explains the causality behind the expected spectroscopic signals, offering a predictive blueprint for analysis and a framework for interpreting experimental results.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-resolution NMR spectra is crucial for reproducibility.
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be preferred if the amide N-H proton exchange is too rapid in CDCl₃.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher for better signal dispersion).
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. For enhanced structural elucidation, two-dimensional experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed to establish H-H and C-H correlations, respectively.
¹H NMR Spectral Interpretation (Predicted)
The proton NMR spectrum is predicted to show distinct signals for the aromatic, amide, methoxy, and alkyl protons. The expected chemical shifts are influenced by the electronic effects (inductive and resonance) of the chloro and methoxy substituents.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H-a (NH ) | ~8.5 - 9.0 | Broad Singlet | 1H | - | Amide proton, chemical shift is concentration and solvent dependent. |
| H-b (Ar -H) | ~8.3 | Doublet | 1H | J ≈ 2.5 | Ortho to the amide nitrogen and meta to the chlorine; deshielded by the amide. |
| H-c (Ar -H) | ~7.0 | Doublet of Doublets | 1H | J ≈ 8.8, 2.5 | Ortho to chlorine and meta to the amide nitrogen. |
| H-d (Ar -H) | ~6.9 | Doublet | 1H | J ≈ 8.8 | Ortho to the methoxy group. |
| H-e (OCH₃ ) | ~3.9 | Singlet | 3H | - | Methoxy protons, typically appear as a sharp singlet. |
| H-f (-CH₂CH₂ Cl) | ~3.8 | Triplet | 2H | J ≈ 6.5 | Methylene group adjacent to the chlorine atom; deshielded by the electronegative Cl. |
| H-g (-COCH₂ -) | ~2.9 | Triplet | 2H | J ≈ 6.5 | Methylene group adjacent to the carbonyl; deshielded by the carbonyl group. |
graph "H_NMR_Assignments" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"]; graph [label="Figure 1: ¹H NMR Proton Environments", labelloc=b, fontsize=12, fontcolor="#202124"];// Define nodes with labels positioned relative to a central point mol [label="", pos="0,0!"]; Ha [label="H-a", pos="-1.5,0.5!"]; Hb [label="H-b", pos="-0.5,1.8!"]; Hc [label="H-c", pos="1.5,1.8!"]; Hd [label="H-d", pos="1.8,-0.5!"]; He [label="H-e", pos="1.5,-2.2!"]; Hf [label="H-f", pos="-3.8,-1.5!"]; Hg [label="H-g", pos="-2.5,-1.5!"];
// Invisible edges to position labels around the central point// This is a conceptual representation as DOT does not directly support image overlays.// The labels are positioned to conceptually match the molecule's structure. }
Caption: Conceptual labeling of proton environments for ¹H NMR analysis.
¹³C NMR Spectral Interpretation (Predicted)
The ¹³C NMR spectrum will provide complementary information, confirming the number of unique carbon atoms and their functional groups.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~170 | Amide carbonyl carbon. |
| C-Ar (C-O) | ~148 | Aromatic carbon bonded to the methoxy group. |
| C-Ar (C-N) | ~128 | Aromatic carbon bonded to the amide nitrogen. |
| C-Ar (C-Cl) | ~125 | Aromatic carbon bonded to chlorine. |
| C-Ar (CH) | ~123 | Aromatic C-H carbon. |
| C-Ar (CH) | ~122 | Aromatic C-H carbon. |
| C-Ar (CH) | ~112 | Aromatic C-H carbon, shielded by the methoxy group. |
| OC H₃ | ~56 | Methoxy carbon. |
| C H₂-Cl | ~41 | Alkyl carbon bonded to chlorine. |
| -CO-C H₂- | ~39 | Alkyl carbon adjacent to the carbonyl. |
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying key functional groups by measuring their characteristic vibrational frequencies.[2]
Experimental Protocol: IR Data Acquisition
-
Method Selection: For solid samples, Attenuated Total Reflectance (ATR) is a modern, rapid method. Alternatively, the traditional KBr pellet method can be used.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
Spectrum Acquisition: Place the sample (ATR unit or KBr pellet) in the spectrometer's sample compartment and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
IR Spectral Interpretation (Predicted)
The IR spectrum provides a diagnostic fingerprint of the molecule's functional groups.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3300 | N-H Stretch | Secondary Amide | A sharp, single peak indicates a secondary amide N-H bond.[2] |
| ~3050 | Aromatic C-H Stretch | Aromatic Ring | Signals just above 3000 cm⁻¹ are characteristic of sp² C-H bonds. |
| ~2950 | Aliphatic C-H Stretch | -CH₂- | Signals just below 3000 cm⁻¹ are characteristic of sp³ C-H bonds. |
| ~1670 | C=O Stretch (Amide I) | Amide | The strong carbonyl absorption is a hallmark of the amide group.[2] |
| ~1540 | N-H Bend (Amide II) | Amide | This band, coupled with the Amide I band, confirms the amide linkage. |
| ~1500, 1450 | C=C Stretch | Aromatic Ring | Multiple sharp bands in this region are typical for aromatic systems. |
| ~1250 | C-O Stretch | Aryl Ether | Strong absorption due to the C-O bond of the methoxy group. |
| ~750 | C-Cl Stretch | Alkyl Halide | The C-Cl stretch typically appears in the fingerprint region. |
digraph "IR_Analysis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12, fontcolor="#202124", label="Figure 2: Workflow for IR Spectroscopic Analysis", labelloc=b]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [color="#4285F4", penwidth=1.5];subgraph "cluster_0" { label = "Preparation"; bgcolor="#FFFFFF"; style="dashed"; node [fillcolor="#E8F0FE"]; Prep [label="Sample Preparation\n(ATR or KBr Pellet)"]; }
subgraph "cluster_1" { label = "Acquisition"; bgcolor="#FFFFFF"; style="dashed"; node [fillcolor="#E6F4EA"]; Acquire [label="Acquire Spectrum\n(4000-400 cm⁻¹)"]; }
subgraph "cluster_2" { label = "Interpretation"; bgcolor="#FFFFFF"; style="dashed"; node [fillcolor="#FEF7E0"]; Identify [label="Identify Key Bands\n(N-H, C=O, C-O)"]; Correlate [label="Correlate with Structure"]; }
Prep -> Acquire [label="Place in\nSpectrometer"]; Acquire -> Identify [label="Process\nData"]; Identify -> Correlate [label="Assign\nVibrations"]; }
Caption: A standardized workflow for reliable IR spectral analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which helps in confirming the connectivity of atoms.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for confirming the molecular weight via protonation ([M+H]⁺). Electron Ionization (EI) is a higher-energy method that induces fragmentation and is excellent for structural elucidation.
-
Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile for ESI) and introduced into the mass spectrometer.
-
Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) is used to measure the mass-to-charge ratio (m/z) with high accuracy.
MS Spectral Interpretation (Predicted)
The mass spectrum will be defined by the molecular ion peak and its characteristic fragments.
-
Molecular Ion (M⁺): The calculated monoisotopic mass is 247.01666 Da. A key feature will be the isotopic pattern caused by the two chlorine atoms. The relative abundance of the M⁺, [M+2]⁺, and [M+4]⁺ peaks is expected to be approximately 100:65:10 (or a 9:6:1 ratio), which is a definitive signature for a molecule containing two chlorine atoms.
-
Key Fragmentation Pathways: EI-MS would likely induce fragmentation at the weakest bonds.
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z (Predicted) | Fragment Identity | Rationale |
| 247/249/251 | [C₁₀H₁₁Cl₂NO₂]⁺ | Molecular ion peak cluster showing the characteristic Cl₂ isotopic pattern. |
| 212/214 | [M - Cl]⁺ | Loss of a chlorine radical from the alkyl chain. |
| 170/172 | [Cl-Ar-N=C=O]⁺ | Cleavage of the propanamide side chain, forming an isocyanate fragment. |
| 157/159 | [Cl-Ar-NH₂]⁺ | Fragment corresponding to the 5-chloro-2-methoxyaniline moiety. |
| 90 | [C₄H₅ClO]⁺ | Acylium ion from the cleavage of the amide C-N bond: [O=C-CH₂CH₂Cl]⁺. |
digraph "MS_Fragmentation" { graph [fontname="Arial", fontsize=12, fontcolor="#202124", label="Figure 3: Predicted MS Fragmentation Pathway", labelloc=b]; node [shape=box, style="rounded,filled", fillcolor="#FCE8E6", fontname="Arial", fontcolor="#202124", penwidth=1.5, color="#EA4335"]; edge [color="#34A853", penwidth=1.5];M [label="[M]⁺˙\nm/z 247/249/251", fillcolor="#E8F0FE", color="#4285F4"]; F1 [label="[M - Cl]⁺\nm/z 212/214"]; F2 [label="[5-chloro-2-methoxyphenyl isocyanate]⁺˙\nm/z 170/172"]; F3 [label="[3-chloropropionyl cation]⁺\nm/z 90"];
M -> F1 [label="- •Cl"]; M -> F2 [label="- C₃H₅Cl"]; M -> F3 [label="- C₇H₆ClNO"]; }
Caption: Primary fragmentation pathways expected in EI-MS.
Conclusion: An Integrated Approach to Structural Certainty
The structural elucidation of this compound is achieved not by a single technique, but by the synergistic integration of NMR, IR, and MS data. ¹H and ¹³C NMR define the carbon-hydrogen skeleton, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and elemental composition while providing evidence of structural subunits. The predicted data and protocols in this guide establish a robust framework for the empirical analysis of this molecule, ensuring the highest degree of scientific integrity and trustworthiness in its characterization.
References
Unlocking the Research Potential of 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide: A Technical Guide for Drug Discovery Professionals
Abstract: The novel chemical entity, 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide, presents a compelling scaffold for exploratory research in drug discovery and development. Its unique combination of a dichlorinated methoxyphenyl ring and a reactive chloropropanamide side chain suggests a spectrum of potential biological activities. This technical guide provides a comprehensive overview of this molecule, from its synthesis and characterization to its prospective applications as an antimicrobial, anti-inflammatory, and enzyme-inhibiting agent. Detailed, field-proven protocols for synthesis and biological evaluation are provided to empower researchers to investigate its therapeutic potential.
Introduction: The Scientific Rationale
The pursuit of novel chemical matter is a cornerstone of modern drug discovery. Small molecules with distinct structural motifs offer the potential for new mechanisms of action and therapeutic interventions. This compound is one such molecule, bringing together several key pharmacophoric features:
-
A Dichloroaniline Moiety: The presence of two chlorine atoms on the phenyl ring can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Chloroaniline derivatives are known to possess a range of biological activities, including antimicrobial and anticancer properties[1].
-
A Methoxyphenyl Group: The methoxy group can modulate the electronic properties of the aromatic ring and participate in hydrogen bonding, potentially enhancing target affinity and selectivity. Methoxyphenyl amides have been investigated for their anti-inflammatory and other pharmacological effects[2].
-
A Propanamide Linker with a Terminal Chloride: The propanamide linkage is a common feature in many biologically active compounds. The terminal chlorine atom on the propyl chain introduces a reactive electrophilic site, suggesting potential for covalent interactions with target proteins or utility as a synthetic intermediate for further derivatization.
This unique combination of functional groups provides a strong rationale for investigating this compound across multiple therapeutic areas. This guide will explore its synthetic accessibility, physicochemical characteristics, and potential as a lead compound for drug discovery programs.
Synthesis and Characterization
The synthesis of this compound can be efficiently achieved through a two-step process, beginning with the synthesis of the key intermediate, 5-chloro-2-methoxyaniline, followed by its acylation.
Synthesis of 5-chloro-2-methoxyaniline
The starting material, 5-chloro-2-methoxyaniline, can be prepared via the reduction of 4-chloro-1-methoxy-2-nitrobenzene.
Protocol:
-
To a refluxing mixture of 4-chloro-1-methoxy-2-nitrobenzene (1 equivalent), iron(III) chloride (0.1 equivalents), and activated carbon (0.1 equivalents) in methanol, add hydrazine hydrate (6 equivalents) dropwise.
-
After the addition is complete, continue to reflux the mixture for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the hot reaction mixture to remove the solid catalysts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Wash the resulting residue with petroleum ether to yield 5-chloro-2-methoxyaniline as a solid[2].
Synthesis of this compound
The final product is synthesized by the acylation of 5-chloro-2-methoxyaniline with 3-chloropropanoyl chloride.
Protocol:
-
Dissolve 5-chloro-2-methoxyaniline (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM), and cool the solution in an ice bath.
-
Add a base, such as pyridine or triethylamine (1.1 equivalents), to the solution.
-
Slowly add 3-chloropropanoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Physicochemical and Spectroscopic Characterization
The structural integrity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.
| Property | Predicted Value | Method/Tool |
| Molecular Formula | C₁₀H₁₁Cl₂NO₂ | - |
| Molecular Weight | 252.11 g/mol | - |
| logP | ~3.5 | ALOGPS 2.1[3] |
| Aqueous Solubility | Low | Predicted from logP |
| pKa (amide proton) | ~16-18 | ChemAxon[3] |
Table 1: Predicted Physicochemical Properties of this compound.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the amide proton, and the two methylene groups of the propanamide chain. The chemical shifts and coupling patterns will be characteristic of the substituted phenyl ring and the aliphatic chain[4][5].
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the ten unique carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (Cl, O, N)[6][7].
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion peak ([M], [M+2], [M+4]) will be observed, which is a key diagnostic feature for chlorinated compounds[8][9][10][11].
Potential Research Applications
The structural features of this compound suggest several avenues for investigation into its biological activity. The following sections outline potential research applications and provide detailed protocols for initial screening.
Antimicrobial Activity
Scientific Rationale: The chloroaniline moiety is a well-established pharmacophore in antimicrobial agents[1]. The presence of two chlorine atoms may enhance the lipophilicity of the molecule, facilitating its penetration through bacterial cell membranes. The mechanism of action could involve the inhibition of essential bacterial enzymes or disruption of membrane integrity[10][12][13].
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Bacterial Inoculum: Prepare a suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
Scientific Rationale: Certain N-aryl amides and methoxyphenyl derivatives have been shown to exhibit anti-inflammatory properties, in some cases through the inhibition of cyclooxygenase (COX) enzymes[2][14]. COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for the synthesis of prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation with a reduced risk of gastrointestinal side effects.
Protocol: In Vitro COX Inhibition Assay (Fluorometric)
-
Reagent Preparation: Prepare solutions of COX-1 and COX-2 enzymes, a fluorometric probe, arachidonic acid (substrate), and the test compound at various concentrations.
-
Reaction Setup: In a 96-well plate, combine the enzyme, probe, and either the test compound or a vehicle control.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader. The rate of increase in fluorescence is proportional to the COX activity.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.
Enzyme Inhibition: Urease Inhibition
Scientific Rationale: Urease is a key enzyme in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. Inhibition of urease can be a therapeutic strategy to combat these infections. The amide functionality and the overall structure of this compound bear some resemblance to urea and other known urease inhibitors, suggesting it may interact with the enzyme's active site[15][16][17][18].
Protocol: In Vitro Urease Inhibition Assay (Colorimetric)
-
Reagent Preparation: Prepare solutions of urease enzyme, urea (substrate), a pH indicator (e.g., phenol red), and the test compound at various concentrations.
-
Reaction Setup: In a 96-well plate, pre-incubate the urease enzyme with the test compound or a vehicle control.
-
Initiation of Reaction: Add the urea solution containing the pH indicator to all wells.
-
Colorimetric Measurement: The hydrolysis of urea by urease produces ammonia, which increases the pH and causes a color change of the indicator. Measure the absorbance at a specific wavelength over time using a microplate reader.
-
Data Analysis: Calculate the percentage of urease inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion and Future Directions
This compound is a synthetically accessible molecule with a compelling structural profile for investigation in drug discovery. The presence of dichloroaniline, methoxyphenyl, and chloropropanamide moieties suggests the potential for diverse biological activities. This guide has provided a comprehensive framework for its synthesis, characterization, and initial biological evaluation.
Future research should focus on a broader screening of this compound against a panel of bacterial and fungal strains, as well as a wider range of enzymes and cellular targets. Should promising activity be identified in any of the proposed assays, further studies should be conducted to elucidate the mechanism of action, including molecular docking studies and structure-activity relationship (SAR) analysis of related analogs. The reactive terminal chloride also offers an opportunity for the synthesis of a library of derivatives to optimize potency and selectivity. The exploration of this compound and its analogs holds promise for the discovery of novel therapeutic agents.
References
- 1. On-line Software [vcclab.org]
- 2. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calculating Physiochemical Properties [cambridgemedchemconsulting.com]
- 4. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]
- 6. youtube.com [youtube.com]
- 7. docbrown.info [docbrown.info]
- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. 3-Chloro-N-(2-methoxyphenyl)propanamide | CAS#:55860-23-6 | Chemsrc [chemsrc.com]
- 14. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide: A Novel Chloroacetamide Derivative for Cysteine Alkylation in Proteomics
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract: The irreversible alkylation of cysteine residues is a cornerstone of modern mass spectrometry-based proteomics, ensuring the stability of reduced disulfide bonds for accurate protein identification and quantification. While iodoacetamide (IAA) remains the gold standard, its propensity for off-target modifications is a known drawback. Chloroacetamide (CAA) offers greater specificity for cysteine but can induce significant side reactions, notably methionine oxidation. This guide introduces 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide (CNCMP), a structurally distinct chloroacetamide derivative, as a novel candidate for cysteine alkylation. We will explore the foundational principles of alkylation, compare existing reagents, and provide a comprehensive framework for the evaluation of CNCMP. This document serves as a technical resource for researchers, scientists, and drug development professionals seeking to refine their proteomics workflows with next-generation reagents.
Part 1: The Critical Role of Cysteine Alkylation in Mass Spectrometry-Based Proteomics
The Challenge of Disulfide Bonds in Protein Analysis
In their native state, proteins are folded into complex three-dimensional structures stabilized by a variety of interactions, including covalent disulfide bonds between cysteine residues. For effective proteomic analysis, particularly in "bottom-up" approaches, these structures must be unfolded (denatured) and cleaved into smaller peptides by proteases like trypsin. Disulfide bonds present a significant challenge, as they can limit protease access to cleavage sites and, if not properly addressed, can re-form non-natively during sample preparation, leading to experimental variability and hindering protein identification.[1][2][3]
The Alkylation Imperative: A Two-Step Solution
To overcome this, a standard two-step process of reduction and alkylation is employed.[4][5]
-
Reduction: Disulfide bonds are first cleaved using a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), which converts the disulfide linkage back to two free sulfhydryl (thiol) groups (-SH).
-
Alkylation: To prevent the newly formed and highly reactive thiol groups from re-oxidizing into disulfide bonds, an alkylating agent is introduced. This agent covalently attaches an alkyl group to the sulfur atom, forming a stable, irreversible thioether bond.[6] This "capping" step is essential for maintaining the reduced state of the proteome and standardizing the mass of cysteine-containing peptides for unambiguous identification by mass spectrometry.[3][6]
Mechanism of Action: Nucleophilic Substitution
The alkylation of cysteine is a classic SN2 (bimolecular nucleophilic substitution) reaction. The nucleophilic sulfur atom of the cysteine thiol attacks the electrophilic carbon atom of the alkylating agent, displacing a leaving group (e.g., a halide). This forms a stable covalent bond and effectively neutralizes the reactivity of the cysteine residue.
Caption: General SN2 mechanism of cysteine alkylation.
Part 2: The Landscape of Cysteine-Reactive Probes
The choice of alkylating agent is critical, as it can significantly impact data quality. An ideal agent should be highly specific for cysteine, react efficiently under typical proteomics conditions, and introduce minimal undesirable side reactions.
The Gold Standard: Iodoacetamide (IAA)
Iodoacetamide (IAA) is the most widely used alkylating agent in proteomics.[1][7] Its high reactivity ensures efficient and rapid capping of cysteine residues. However, this reactivity is a double-edged sword.
-
Limitations: IAA is known to cause "overalkylation," reacting with other nucleophilic amino acid side chains, including lysine, histidine, methionine, and the N-terminus of peptides.[1] These off-target modifications can complicate data analysis, leading to misidentification of peptides and proteins.[1]
The Challenger: Chloroacetamide (CAA)
As a less reactive haloacetamide, 2-chloroacetamide (CAA) was introduced as an alternative to mitigate the off-target issues of IAA.[1][7][8]
-
Advantage: CAA demonstrates a higher degree of specificity for cysteine residues, significantly reducing the prevalence of off-target alkylation.[1][8]
-
Disadvantage: The major drawback of CAA is its propensity to induce significant oxidation of methionine residues, with some studies reporting oxidation in up to 40% of methionine-containing peptides, compared to just 2-5% with IAA.[7][8][9] Methionine oxidation is a common post-translational modification, and artificially inducing it during sample prep can confound biological interpretations.
Comparative Analysis of Common Alkylating Agents
The selection of an alkylating agent involves a trade-off between reactivity, specificity, and the introduction of artifacts.
| Reagent | Primary Target | Relative Reactivity (Cysteine) | Key Side Reactions |
| Iodoacetamide (IAA) | Cysteine | High | Alkylation of N-terminus, His, Lys, Met, Asp, Glu, Ser, Thr, Tyr[1][7] |
| Chloroacetamide (CAA) | Cysteine | Moderate | High levels of Methionine oxidation [7][8], modification of His, Lys at high pH[10] |
| N-Ethylmaleimide (NEM) | Cysteine | High | Reaction with other thiols, potential for hydrolysis |
| Acrylamide | Cysteine | Moderate | Can polymerize, potential for Michael addition with other nucleophiles |
Part 3: Introducing this compound (CNCMP) - A Candidate Alkylating Agent
The limitations of existing reagents warrant the exploration of novel structures. CNCMP is a chloroacetamide derivative that offers a unique structural profile for investigation.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 346726-62-3[11]
-
Molecular Formula: C₁₀H₁₁Cl₂NO₂[11]
-
Molecular Weight: 248.11 g/mol [11]
The Reactive Moiety: The α-Chloroacetamide Core
CNCMP contains the core α-chloroacetamide functional group, which is the reactive center responsible for alkylation. Similar to CAA, the carbon atom adjacent to the chlorine is electrophilic and susceptible to nucleophilic attack by the cysteine thiol group.
The N-phenyl Substituent: Postulating its Influence
The key differentiating feature of CNCMP is its bulky, substituted N-phenyl group (a 5-chloro-2-methoxyphenyl moiety). This group is absent in standard IAA and CAA and can be hypothesized to influence the reagent's behavior in several ways:
-
Steric Hindrance: The large size of the substituent may sterically hinder the reagent's access to cysteine residues buried within partially folded protein structures. This could potentially increase specificity for more surface-accessible thiols.
-
Electronic Effects: The electron-withdrawing chlorine and electron-donating methoxy groups on the phenyl ring can modulate the electronic environment of the amide bond, which in turn could fine-tune the electrophilicity of the reactive carbon. This may alter the reaction kinetics compared to CAA.
-
Solubility and Interactions: The aromatic ring may introduce non-covalent interactions (e.g., π-stacking) with proteins, potentially influencing its binding orientation and reactivity profile.
Part 4: Proposed Experimental Protocol for Evaluating CNCMP in a Proteomics Workflow
A rigorous, controlled experiment is required to validate CNCMP as a viable proteomics tool. The following protocol is designed to directly compare its performance against the established standards, IAA and CAA.
Objective
To systematically evaluate the performance of this compound (CNCMP) as a cysteine alkylating agent in a standard bottom-up proteomics workflow, assessing its efficiency, specificity, and propensity for inducing common side reactions relative to iodoacetamide (IAA) and chloroacetamide (CAA).
Materials and Reagents
| Reagent | Supplier | Catalog # |
| HeLa Cell Lysate | (User's Source) | - |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| Iodoacetamide (IAA) | Sigma-Aldrich | A3221 |
| 2-Chloroacetamide (CAA) | Sigma-Aldrich | C0267 |
| CNCMP | Santa Cruz Biotech | sc-254924 |
| Ammonium Bicarbonate | Sigma-Aldrich | A6141 |
| Trypsin, MS Grade | Promega | V5111 |
| Formic Acid, LC-MS Grade | Thermo Fisher | 85178 |
| Acetonitrile, LC-MS Grade | Thermo Fisher | 85176 |
Step-by-Step Protocol: In-Solution Digestion
This protocol assumes a starting quantity of 100 µg of protein from a complex lysate. Three parallel reactions (IAA, CAA, CNCMP) should be performed for robust comparison.
-
Protein Solubilization and Denaturation:
-
Resuspend 100 µg of protein lysate in 100 µL of 50 mM ammonium bicarbonate buffer.
-
Expert Insight: Ammonium bicarbonate is a volatile buffer, ideal for MS applications as it is removed during sample drying, preventing ion suppression.
-
-
Reduction of Disulfide Bonds:
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 45 minutes.
-
Expert Insight: This temperature helps to further denature proteins, ensuring the reducing agent can access all disulfide bonds.
-
-
Alkylation (Perform in parallel for each reagent):
-
Cool the samples to room temperature.
-
Prepare fresh stock solutions of IAA, CAA, and CNCMP (e.g., 500 mM in 50 mM ammonium bicarbonate).
-
Add the respective alkylating agent to each sample to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
Trustworthiness: Performing the reaction in the dark is critical as haloacetamide reagents are light-sensitive and can degrade, leading to incomplete alkylation.[2][12]
-
-
Quenching the Reaction:
-
Add DTT to a final concentration of 10 mM to quench any excess alkylating agent.
-
Incubate at room temperature for 15 minutes.
-
Expert Insight: Quenching is a vital self-validating step.[13] It prevents the alkylating agent from modifying the trypsin added in the next step, which would reduce digestion efficiency and lead to a high number of missed cleavages.
-
-
Proteolytic Digestion:
-
Add MS-grade trypsin at a 1:50 enzyme-to-protein ratio (e.g., 2 µg of trypsin for 100 µg of protein).
-
Incubate overnight (16-18 hours) at 37°C.
-
-
Sample Cleanup:
-
Acidify the samples by adding formic acid to a final concentration of 1% to stop the digestion.
-
Perform desalting using a C18 StageTip or ZipTip according to the manufacturer's protocol.
-
Dry the purified peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.
-
Workflow Visualization
Caption: Experimental workflow for comparative evaluation of alkylating agents.
Part 5: Data Analysis Strategy using LC-MS/MS
The raw data from the mass spectrometer must be searched against a protein database (e.g., UniProt Human) using a search algorithm like MaxQuant, Proteome Discoverer, or Spectronaut. The search parameters are critical for a fair comparison.
Database Searching Parameters
-
Enzyme: Trypsin/P
-
Max. Missed Cleavages: 2
-
Fixed Modifications:
-
For IAA/CAA runs: Carbamidomethyl (+57.021 Da) on Cysteine.
-
For CNCMP run: C₁₀H₁₀Cl₂NO (+218.014 Da) on Cysteine.
-
-
Variable Modifications:
-
Oxidation (+15.995 Da) on Methionine.
-
Acetyl (Protein N-term).
-
Off-target alkylation: The respective alkylation modification should also be set as a variable modification on K, H, D, E, S, T, Y, and peptide N-termini to quantify specificity.
-
Key Metrics for Performance Evaluation
The following metrics should be compiled to provide a quantitative comparison of the three reagents.
| Metric | Description | Ideal Outcome |
| Total Protein/Peptide IDs | The total number of unique proteins and peptides confidently identified. | High |
| Cysteine Alkylation Efficiency | Percentage of identified cysteine residues that are modified. | >99% |
| Missed Cleavage Rate | Percentage of potential tryptic cleavage sites that were not cleaved. | Low (<10%) |
| Methionine Oxidation Rate | Percentage of identified Met-containing peptides that are oxidized. | Low |
| Off-Target Alkylation Rate | Percentage of non-cysteine residues showing alkylation. | Low |
Part 6: Anticipated Outcomes and Field-Proven Insights
Based on the chemical structure of CNCMP and established knowledge of related compounds, we can formulate several hypotheses.
-
Hypothesis 1 (Specificity): The steric bulk of the dichloromethoxyphenyl group on CNCMP may lead to a lower off-target alkylation rate compared to IAA and potentially even CAA, as it may be less able to access sterically hindered nucleophiles on other amino acids.
-
Hypothesis 2 (Side Reactions): As a chloroacetamide derivative, CNCMP carries a risk of inducing methionine oxidation.[7][8] The critical test will be whether this rate is lower than, equal to, or higher than that caused by CAA. The electronic properties of the substituent could influence the redox potential and impact this side reaction.
-
Hypothesis 3 (Efficiency): The reaction kinetics of CNCMP may differ from CAA. The proposed 30-minute incubation is a standard starting point, but optimization may be required to achieve >99% alkylation efficiency. Incomplete alkylation is a major source of error and must be avoided.
This comparative experimental design constitutes a self-validating system . By including the "gold standard" (IAA) and the closest structural analog (CAA) as controls, we create a robust baseline. Any claims about the performance of CNCMP—be they superior, inferior, or equivalent—are immediately contextualized against the most widely used reagents in the field.
Part 7: Safety and Handling
All haloacetamide-based alkylating agents are hazardous chemicals and must be handled with appropriate care.
-
Hazards: These compounds are often classified as toxic if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[14][15][16] Always consult the latest Safety Data Sheet (SDS) before use.[14][15][16][17]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses, and a lab coat. Handle solid powders and concentrated solutions in a chemical fume hood.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Part 8: Conclusion and Future Directions
The exploration of novel reagents like this compound is essential for advancing the capabilities of proteomic analysis. While structurally similar to chloroacetamide, its unique N-phenyl substituent presents a compelling rationale for its investigation as a potentially more specific and less artifact-prone alkylating agent. The experimental framework detailed in this guide provides a clear and robust pathway for its validation.
Should CNCMP demonstrate favorable characteristics—namely high cysteine specificity coupled with a low incidence of methionine oxidation—it could represent a valuable new tool for the proteomics community. Future work could involve detailed kinetic studies to determine its reaction rate constants and its application in more advanced chemoproteomic techniques, such as identifying functionally reactive cysteines in complex biological systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 多彩な手順で質量分析用複合タンパク質サンプルを調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations | Springer Nature Experiments [experiments.springernature.com]
- 5. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 9. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scbt.com [scbt.com]
- 12. researchgate.net [researchgate.net]
- 13. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. multimedia.3m.com [multimedia.3m.com]
- 16. fishersci.com [fishersci.com]
- 17. chemicalbook.com [chemicalbook.com]
"3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide" structural analogs and derivatives
An In-depth Technical Guide to the Structural Analogs and Derivatives of 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide
Introduction
This compound is a chemical entity characterized by a substituted aniline core linked to a reactive 3-chloropropanamide moiety via an amide bond. The presence of two distinct electrophilic centers – the carbonyl carbon of the amide and the carbon atom bearing the chloro group – suggests potential for covalent interactions with biological nucleophiles. This, combined with the substituted aromatic ring, makes it an interesting scaffold for chemical biology and drug discovery. The broader class of N-acyl anilides is known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
This technical guide provides a comprehensive overview of the synthesis of this compound, its structural analogs, and derivatives. It delves into the established biological activities of closely related compounds to infer potential therapeutic applications and discusses plausible mechanisms of action. This document is intended for researchers and scientists in the fields of medicinal chemistry and drug development, offering both a retrospective analysis of existing knowledge and a prospective look at the potential of this chemical scaffold.
Section 1: Synthesis of the Core Scaffold and its Analogs
The synthetic strategy towards this compound and its analogs is centered around the formation of a stable amide bond between the key aniline intermediate and a suitable acylating agent.
Synthesis of the Key Intermediate: 5-chloro-2-methoxyaniline
The starting material, 5-chloro-2-methoxyaniline, is a commercially available compound. Should a custom synthesis be required, a common route involves the reduction of the corresponding nitro compound, 4-chloro-1-methoxy-2-nitrobenzene.
Protocol for the Reduction of 4-chloro-1-methoxy-2-nitrobenzene:
-
To a solution of 4-chloro-1-methoxy-2-nitrobenzene in a suitable solvent such as ethanol or acetic acid, add a reducing agent. Common choices include tin(II) chloride in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using a palladium catalyst.
-
If using tin(II) chloride, the reaction mixture is typically heated under reflux for several hours.
-
Upon completion of the reaction (monitored by TLC), the mixture is cooled and made basic with a concentrated solution of sodium hydroxide to precipitate the tin salts.
-
The product, 5-chloro-2-methoxyaniline, is then extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by column chromatography or recrystallization.
General Strategy for N-Acylation
The formation of the amide bond is a robust and well-documented transformation in organic synthesis. The most common method for the N-acylation of anilines involves the use of acyl chlorides in the presence of a base to neutralize the hydrochloric acid byproduct.
Alternatively, carboxylic acids can be coupled directly with anilines using a variety of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activator like 1-hydroxybenzotriazole (HOBt).[1][2]
Caption: General synthetic strategies for N-acylation.
Synthesis of this compound (The Core Molecule)
Protocol:
-
In a round-bottom flask, dissolve 5-chloro-2-methoxyaniline (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
To this solution, add a solution of 3-chloropropanoyl chloride (1.1 eq.) in the same solvent dropwise over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.
Design and Synthesis of Structural Analogs
The structural diversity of this class of compounds can be expanded by modifying either the acyl moiety or the aniline ring.
Modifications to the 3-chloropropanamide portion can be readily achieved by using different acylating agents in the N-acylation step.
-
Varying the Alkyl Chain: Analogs with different chain lengths or branching can be synthesized using the corresponding acyl chlorides (e.g., 4-chlorobutanoyl chloride, 2-chloropropanoyl chloride).
-
Introducing Unsaturation: Acryloyl chloride can be used to introduce a reactive α,β-unsaturated system, yielding N-(5-chloro-2-methoxyphenyl)acrylamide.
-
Aromatic and Heterocyclic Acyl Groups: A wide variety of aromatic and heterocyclic analogs can be prepared using substituted benzoyl chlorides or heteroaroyl chlorides (e.g., nicotinoyl chloride, furoyl chloride).
The substitution pattern on the aniline ring can be altered by starting with different commercially available or synthetically accessible anilines. For example, analogs with different halogen substitutions, or with electron-donating or electron-withdrawing groups, can be synthesized to probe the electronic requirements for biological activity.
Section 2: Biological Activity and Structure-Activity Relationships (SAR)
Known Biological Activity of Related N-Acyl Anilides
Several studies have reported the synthesis and evaluation of N-(5-chloro-2-methoxyphenyl)benzamide derivatives as potent anticancer agents. A notable example is a series of 5-chloro-N-(4-sulfamoylbenzyl)salicylamides, which have demonstrated significant inhibitory activity against tubulin polymerization.
| Compound Class | Biological Target/Activity | Key Findings | Reference |
| 5-chloro-N-(4-sulfamoylbenzyl) salicylamides | Tubulin Polymerization Inhibitors, Anticancer | Aromatic derivatives showed the most potent activity against a panel of cancer cell lines. | [3] |
| N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide | HNF 4α binder, STAT3 inhibitor, Anticancer | Inhibited liver tumor growth by inactivating STAT3 through direct binding to HNF 4α. | |
| 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides | Antimycobacterial, Antifungal, Antibacterial | Showed a wide range of biological activities, with SAR dependent on the nature of the aryl and alkyl substituents. |
Postulated SAR for this compound Analogs
Based on the available data for related compounds and general principles of medicinal chemistry, the following SAR hypotheses can be proposed for this scaffold:
-
The 3-chloro-propanamide Moiety: This group is a potential alkylating agent, capable of forming covalent bonds with nucleophilic residues in biological macromolecules. The reactivity of this group is likely crucial for biological activity. Modifications that alter the electrophilicity of the α-carbon or the leaving group ability of the chloride could significantly impact potency.
-
The Amide Linker: The amide bond provides structural rigidity and participates in hydrogen bonding interactions with biological targets.
-
The 5-chloro-2-methoxyphenyl Ring: The substitution pattern on this ring is expected to influence the compound's physicochemical properties (e.g., lipophilicity, electronic distribution) and its binding orientation within a target protein. The methoxy group can act as a hydrogen bond acceptor, while the chloro group contributes to the lipophilicity and can engage in halogen bonding.
Section 3: Potential Mechanisms of Action
The precise mechanism of action for this compound is yet to be elucidated. However, based on its structural features and the known activities of related compounds, several plausible mechanisms can be postulated.
Insights from Related Compounds
-
Alkylation of Biological Macromolecules: The 3-chloropropanamide moiety is a classic Michael acceptor precursor and could function as an alkylating agent, forming covalent adducts with nucleophilic residues (e.g., cysteine, histidine) in proteins or with DNA bases. This covalent modification can lead to irreversible inhibition of enzyme function or disruption of DNA replication, ultimately triggering cell death.
-
Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Structurally related compounds have been shown to induce apoptosis in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
-
Cell Cycle Arrest: Disruption of the normal cell cycle is another common mechanism of anticancer drugs. It is plausible that analogs of this scaffold could cause cell cycle arrest at specific checkpoints (e.g., G2/M), preventing cancer cell proliferation.
Caption: Postulated mechanism of apoptosis induction.
Proposed Screening Cascade for Novel Analogs
A systematic approach is required to evaluate the biological potential of newly synthesized analogs.
Caption: Proposed workflow for biological evaluation.
Section 4: Experimental Protocols
Detailed Synthesis Protocol for a Representative Analog: N-(5-chloro-2-methoxyphenyl)acrylamide
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-2-methoxyaniline (1.58 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in 40 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acryloyl Chloride: Add acryloyl chloride (0.91 mL, 11 mmol) dropwise to the stirred solution over 10 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC (ethyl acetate/hexanes 1:2).
-
Work-up: Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the compound solutions to the wells, and include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the percentage of viability against the log of the compound concentration.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data for this specific molecule is scarce, the well-established anticancer activity of structurally related N-acyl anilides provides a strong rationale for the exploration of its analogs. The synthetic routes to these compounds are straightforward and amenable to the generation of a diverse chemical library. Future research should focus on the systematic synthesis and biological evaluation of analogs with modifications in both the acyl and aniline moieties to establish a clear structure-activity relationship and to identify lead compounds with potent and selective anticancer activity. Elucidation of the precise mechanism of action will be crucial for the further development of this chemical class.
References
A-Technical-Guide-to-In-Vitro-Stability-Studies-of-3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide
Authored by a Senior Application Scientist
Abstract
This comprehensive technical guide provides a robust framework for conducting in vitro stability studies on the novel compound, 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals to ascertain the compound's metabolic and chemical stability, which are critical parameters in early drug discovery.[1][2][3] This document emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. By integrating established principles of drug metabolism with practical, step-by-step guidance, this guide aims to facilitate the generation of reliable and reproducible data to inform the progression of this compound as a potential therapeutic candidate.
Introduction: The Imperative of In Vitro Stability Assessment
In the landscape of drug discovery and development, the early assessment of a compound's stability is a cornerstone for predicting its in vivo pharmacokinetic profile.[1][4] In vitro stability studies serve as a critical filter, identifying compounds with favorable metabolic properties and flagging those prone to rapid degradation.[1][5] A compound that is rapidly metabolized may struggle to achieve therapeutic concentrations in the body, leading to diminished efficacy.[1][5] Conversely, a highly stable compound could accumulate, increasing the risk of toxicity.[1][5] Therefore, understanding the stability of a new chemical entity (NCE) like this compound is not merely a procedural step but a pivotal component of risk mitigation in the drug development pipeline.[6]
This guide will focus on two key facets of in vitro stability:
-
Metabolic Stability: This assesses the susceptibility of the compound to enzymatic degradation, primarily by drug-metabolizing enzymes found in the liver.[7][8] We will focus on assays using liver microsomes, which are rich in Phase I cytochrome P450 (CYP) enzymes.[7][9][10]
-
Plasma Stability: This evaluates the compound's stability in blood plasma, where enzymatic hydrolysis by esterases and amidases can occur.[4][11][12] Given the amide linkage in this compound, this is a particularly relevant assessment.[11]
By systematically evaluating the stability of this compound in these key biological matrices, we can generate crucial data to predict its in vivo half-life and bioavailability, thereby guiding further optimization efforts.[4]
Physicochemical Properties of this compound
A foundational understanding of the test compound's properties is essential for designing meaningful stability studies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁Cl₂NO₂ | [13] |
| Molecular Weight | 248.11 g/mol | [13] |
| CAS Number | 346726-62-3 | [13] |
The structure of this compound contains an amide bond and a methoxy group on a dichlorinated phenyl ring. The amide linkage is a potential site for hydrolysis by plasma amidases. The aromatic rings and the methoxy group are potential sites for oxidative metabolism by hepatic CYP enzymes.
Experimental Design & Protocols
3.1. General Considerations for In Vitro Incubations
To ensure the integrity of the data, all incubations should be performed in a controlled environment. Key parameters include maintaining a constant temperature of 37°C to mimic physiological conditions and ensuring adequate shaking to facilitate mixing.[11][12][14] The use of appropriate controls is paramount for data interpretation. These include:
-
Negative Controls (without cofactor/enzyme): To assess non-enzymatic degradation.
-
Positive Controls (with a known substrate): To confirm the metabolic activity of the enzyme preparation.
-
Zero-Time Point Samples: To establish the initial concentration of the test compound.
3.2. Metabolic Stability in Human Liver Microsomes (HLM)
This assay determines the rate of disappearance of this compound when incubated with HLM, providing a measure of its intrinsic clearance.[3][7]
Caption: Workflow for the Human Liver Microsome (HLM) stability assay.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the incubation mixture in a 96-well plate containing phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (cofactor).
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw aliquots of the incubation mixture.
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard (e.g., a structurally similar and stable compound).
-
Centrifuge the samples to precipitate the microsomal proteins.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining concentration of this compound.[15][16][17]
3.3. Plasma Stability Assay
This assay assesses the stability of the compound in plasma, which contains various enzymes such as esterases and proteases that can degrade susceptible compounds.[11][12]
Caption: Workflow for the plasma stability assay.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Thaw pooled human plasma (from at least three donors) to room temperature.
-
Spike the test compound into the plasma to a final concentration of 1 µM.
-
At designated time points (e.g., 0, 30, 60, and 120 minutes), take aliquots of the plasma.[11][12]
-
Stop the reaction by adding a protein precipitation solvent (e.g., ice-cold acetonitrile) containing an internal standard.[14]
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound remaining.[14]
Data Analysis and Interpretation
The data generated from these stability studies are used to calculate key pharmacokinetic parameters.
4.1. Calculation of In Vitro Half-Life (t½) and Intrinsic Clearance (Clint)
The concentration of the test compound remaining at each time point is plotted against time. The in vitro half-life (t½) is calculated from the slope of the natural logarithm of the percent remaining versus time.[11][14]
Equation for Half-Life: t½ = 0.693 / k where k is the elimination rate constant (the slope of the line).
The intrinsic clearance (Clint) can then be calculated using the following equation: Equation for Intrinsic Clearance: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
4.2. Data Presentation
The results of the stability studies should be summarized in a clear and concise table.
| Assay | Species | Test System | t½ (min) | Clint (µL/min/mg protein) | % Remaining at 120 min |
| Metabolic Stability | Human | Liver Microsomes | [Insert Data] | [Insert Data] | [Insert Data] |
| Plasma Stability | Human | Plasma | [Insert Data] | N/A | [Insert Data] |
4.3. Interpretation of Results
The calculated half-life and intrinsic clearance values provide a quantitative measure of the compound's stability.
-
High Stability: A long half-life and low intrinsic clearance suggest that the compound is metabolically stable and less likely to be rapidly cleared in vivo.
-
Low Stability: A short half-life and high intrinsic clearance indicate that the compound is rapidly metabolized, which may lead to poor bioavailability.
The results from the plasma stability assay will specifically inform on the lability of the amide bond to plasma enzymes. Significant degradation in plasma would suggest that the compound may have a short in vivo half-life regardless of its metabolic stability in the liver.
Conclusion and Future Directions
The in vitro stability studies outlined in this guide provide a critical first look at the pharmacokinetic potential of this compound. The data generated will be instrumental in deciding whether to advance the compound, modify its structure to improve stability, or discontinue its development. Should the compound exhibit favorable stability, subsequent studies could include metabolite identification to understand the metabolic pathways and potential for active or reactive metabolites. Furthermore, conducting these stability studies in microsomes and plasma from different species can provide valuable insights into potential interspecies differences in metabolism.[9]
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 5. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. synergybioscience.com [synergybioscience.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. scbt.com [scbt.com]
- 14. Plasma Stability Assay | Domainex [domainex.co.uk]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. clinicalpub.com [clinicalpub.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Methodological & Application
Covalent Protein Labeling Using 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide: An In-Depth Application Guide
Introduction: The Power of Covalent Probes in Unraveling Protein Function
In the intricate landscape of cellular biology and drug discovery, the ability to selectively tag and observe proteins is paramount. Covalent protein labeling, a powerful technique for irreversibly attaching a probe to a protein of interest, offers a robust method for studying protein function, localization, and interactions. Among the arsenal of chemical tools available, chloroacetamide-based reagents have emerged as highly effective for the site-specific modification of proteins, primarily targeting the nucleophilic thiol group of cysteine residues.[1] This application note provides a comprehensive guide to the use of a specific chloroacetamide-containing compound, 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide , for protein labeling. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and discuss critical aspects of reaction optimization and validation to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.
The Chemistry of Chloroacetamide-Mediated Protein Labeling
The utility of this compound as a protein labeling reagent is rooted in the reactivity of its chloroacetamide functional group. This group acts as a mild electrophile, susceptible to nucleophilic attack by the thiol side chain of cysteine residues within a protein.[1] The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the deprotonated thiol (thiolate anion) of a cysteine residue attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable thioether bond.[2] The specificity for cysteine is largely attributed to the high nucleophilicity of its thiol group, especially at a neutral to slightly basic pH.[1]
It is important to note that while cysteine is the primary target, other nucleophilic amino acid residues such as histidine and lysine can also react with chloroacetamides, particularly at higher pH values.[3][4] Therefore, careful control of reaction conditions, especially pH, is crucial for achieving high selectivity.
Diagram: Mechanism of Cysteine Labeling
References
Application Note: A Guide to Covalent Ligand Screening and Target Identification for 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The resurgence of covalent inhibitors in drug discovery, underscored by recent clinical successes, has intensified the need for robust methods to identify and validate their cellular targets. This application note provides a comprehensive guide to screening strategies for candidate covalent ligands, using 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide as a representative molecule. This compound features a chloroacetamide electrophile, a reactive "warhead" designed to form a stable, covalent bond with nucleophilic amino acid residues, primarily cysteine. We present an integrated workflow that spans from initial computational predictions to proteome-wide target discovery in complex biological systems and culminates in the essential validation of putative hits. Detailed protocols for mass spectrometry-based chemoproteomics, including intact protein analysis and competitive activity-based protein profiling (ABPP), are provided, alongside methodologies for kinetic characterization and cellular target engagement. This guide is designed to equip researchers with the principles and practical steps required to confidently navigate the covalent ligand screening cascade.
Introduction: The Covalent Ligand Candidate
1.1. Chemical Profile: this compound
The molecule at the center of this guide, this compound, is an electrophilic small molecule designed for targeted covalent inhibition.
The key to its function lies in the chloroacetamide moiety. This functional group acts as an electrophilic warhead, making the compound reactive towards nucleophilic amino acid residues on proteins.
1.2. The Chloroacetamide Warhead: Mechanism of Covalent Modification
Chloroacetamides are a well-established class of electrophiles in covalent drug design. They react with protein nucleophiles, most notably the thiol group of cysteine residues, via an Sɴ2 (bimolecular nucleophilic substitution) reaction. The sulfur atom of a deprotonated cysteine (thiolate) attacks the carbon atom bearing the chlorine, displacing the chloride leaving group and forming a stable thioether bond. This irreversible modification of the target protein can lead to potent and durable pharmacological effects. The challenge and opportunity lie in identifying which of the thousands of proteins in a cell are targeted by this specific molecule.
Strategic Overview of Covalent Ligand Screening
Identifying the protein targets of a covalent ligand is a multi-stage process that integrates computational, biochemical, and cell-based methods. The overall goal is to move from a vast landscape of potential targets to a validated, high-confidence set of interacting proteins that are responsible for the ligand's biological effects. A typical workflow involves hypothesis generation, proteome-wide screening, and rigorous hit validation.
Caption: High-level workflow for covalent ligand screening and validation.
In Silico Screening: Covalent Docking
Before beginning wet-lab experiments, computational methods can predict potential protein targets, helping to prioritize resources.
3.1. Principle Covalent docking is a structure-based virtual screening approach that models not only the non-covalent interactions of a ligand within a protein's binding pocket but also the formation of the covalent bond itself.[2][3] Unlike standard docking, the algorithm identifies a specified nucleophilic residue (e.g., Cys) near the docked pose of the ligand's warhead and simulates the chemical reaction.[4] Scoring functions then rank potential targets based on the predicted stability of the final covalent complex.
3.2. High-Level Protocol for Covalent Virtual Screening
-
Target Selection & Preparation: Identify a library of potential protein targets with available 3D structures (from PDB or homology modeling). Prepare the structures by adding hydrogens, assigning bond orders, and minimizing energy.
-
Ligand Preparation: Generate a 3D conformation of this compound.
-
Reaction Definition: Define the reaction type within the docking software, specifying the chloroacetamide warhead and the target cysteine residue using a SMARTS pattern.[4]
-
Docking Execution: Run the covalent docking simulation for the ligand against each prepared protein target. The software will sample ligand poses and attempt to form the covalent bond.
-
Pose Analysis & Scoring: Analyze the results. Prioritize targets where the ligand forms a stable covalent bond and exhibits favorable non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) within the binding site. Enrichment factor calculations can help distinguish true binders from decoys.[4]
3.3. Rationale & Considerations Covalent docking is a powerful tool for hypothesis generation but is not a substitute for experimental validation. Its accuracy depends heavily on the quality of the protein structures and the sophistication of the scoring functions.[5] It is best used to narrow down a large list of potential targets for subsequent experimental screening.
Mass Spectrometry-Based Proteomic Approaches
Mass spectrometry (MS) is the cornerstone of modern covalent drug discovery, enabling both targeted validation and global, unbiased discovery of protein targets.[6][7]
4.1. Intact Protein Mass Spectrometry for Hit Confirmation
Principle: This is the most direct method to confirm that a covalent bond has formed between a purified protein and a ligand.[8][9] The protein of interest is incubated with the compound, and the resulting mixture is analyzed by MS. If a covalent adduct has formed, the mass of the protein will increase by an amount equal to the mass of the bound ligand (minus any leaving groups).[9]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare purified target protein at a stock concentration of 1-5 mg/mL in an MS-compatible buffer (e.g., 20 mM ammonium acetate, pH 7.4).
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Incubation:
-
In a microcentrifuge tube, combine the protein and the ligand. A typical starting point is a 5- to 10-fold molar excess of the ligand.
-
Include a vehicle control (protein + DMSO).
-
Incubate at room temperature or 37°C for 1-4 hours. The time can be varied to assess the reaction rate.
-
-
Sample Cleanup:
-
Remove excess, unbound ligand using a desalting column (e.g., a C4 ZipTip) according to the manufacturer's protocol. Elute the protein in a solution suitable for MS analysis (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Infuse the desalted sample into an electrospray ionization (ESI) mass spectrometer (e.g., a Q-TOF or Orbitrap).
-
Acquire data in the appropriate mass range to observe the protein's charge state envelope.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to determine the zero-charge mass of the protein in both the control and treated samples.
-
Calculate the mass shift: ΔMass = Mass(treated) - Mass(control).
-
Compare the observed ΔMass to the expected mass of the ligand (247.12 Da, minus the HCl leaving group, so an expected adduct mass of ~211.05 Da).
-
Table 1: Interpreting Intact Protein MS Data
| Observation | Interpretation | Next Steps |
|---|---|---|
| No mass shift | No covalent binding under these conditions. | Increase ligand concentration or incubation time. |
| Single mass shift ≈ 211 Da | Stoichiometric (1:1) covalent modification. | Proceed to functional validation and peptide mapping. |
| Multiple mass shifts (multiples of 211 Da) | Multiple sites of modification on the protein. | Peptide mapping is required to identify all sites. |
| Other unexpected mass shifts | Possible off-target reaction or sample degradation. | Verify compound purity and protein integrity. |
4.2. Chemoproteomics for Proteome-Wide Target Discovery: Competitive ABPP
Principle: Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy for identifying ligandable sites across the entire proteome in a native biological context (e.g., a cell lysate or live cells).[10] The competitive ABPP workflow is considered a gold standard for covalent ligand target identification.[11][12] It operates by measuring the ability of the test compound to compete with a broad-spectrum, tagged covalent probe for binding to reactive sites. Proteins whose probe-labeling is reduced by pre-treatment with the test compound are identified as its targets.[12]
Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).
Detailed Protocol:
-
Cell Culture and Lysis:
-
Culture human cells (e.g., HeLa, HEK293T) to ~80% confluency.
-
Harvest cells and prepare a cell lysate via sonication or Dounce homogenization in a buffer without detergents that would interfere with downstream MS (e.g., PBS).
-
Determine protein concentration using a BCA assay and normalize all samples to 1-2 mg/mL.[13]
-
-
Competitive Labeling:
-
Aliquot the proteome into two sets of tubes (vehicle control and ligand-treated), typically in triplicate.
-
Treat one set with this compound (final concentration 1-50 µM) and the other with an equivalent volume of DMSO. Incubate for 1 hour at 37°C.
-
Add a cysteine-reactive probe with an alkyne handle (e.g., iodoacetamide-alkyne) to all samples at a final concentration of 50-100 µM. Incubate for 1 hour at room temperature.[14]
-
-
Click Chemistry (CuAAC):
-
To each sample, add the "click cocktail": Biotin-azide tag, TCEP (reducing agent), TBTA (copper ligand), and copper(II) sulfate.[14]
-
Incubate for 1 hour at room temperature to conjugate biotin to the probe-labeled proteins.
-
-
Protein Precipitation and Digestion:
-
Precipitate proteins using a chloroform/methanol/water method to remove excess reagents.
-
Resuspend the protein pellet in a denaturing buffer (e.g., 6 M urea), reduce with DTT, and alkylate with iodoacetamide.
-
Dilute the urea and digest the proteins to peptides overnight with trypsin.
-
-
Enrichment of Biotinylated Peptides:
-
Incubate the peptide digest with high-affinity streptavidin beads for 2-4 hours to capture the probe-labeled peptides.
-
Wash the beads extensively to remove non-biotinylated peptides.
-
-
LC-MS/MS Analysis:
-
Elute the captured peptides from the beads.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.
-
Perform label-free quantification (LFQ) or use tandem mass tags (TMT) to determine the relative abundance of each identified peptide between the DMSO- and ligand-treated samples.[6]
-
Calculate the ratio (Ligand/DMSO) for each peptide. Peptides with a ratio significantly less than 1 are considered "hits," as the ligand outcompeted the probe for that site.
-
Table 2: Hit Prioritization from Competitive ABPP Data
| Ratio (Ligand/DMSO) | Fold Change | Statistical Significance (p-value) | Priority | Rationale |
|---|---|---|---|---|
| < 0.1 | > 10-fold reduction | < 0.01 | High | Strong and consistent competition by the ligand. |
| 0.1 - 0.5 | 2 to 10-fold reduction | < 0.05 | Medium | Moderate competition; warrants follow-up. |
| > 0.5 | < 2-fold reduction | > 0.05 | Low | Weak or no significant competition. |
Validating Putative Targets
Identifying a protein in a proteomic screen is only the beginning. A rigorous, multi-pronged validation strategy is essential to confirm that it is a bona fide target and that its modification is functionally relevant.[15]
5.1. Biochemical Functional Assays & Inhibition Kinetics
Principle: Once a putative target is identified (e.g., an enzyme), it is crucial to determine if covalent modification alters its function. For enzymes, this is typically assessed via an inhibition assay. For covalent inhibitors, determining the kinetic parameters of inactivation provides a more accurate measure of potency than a simple IC₅₀ value.[16] The key parameter is k_inact/K_I , which represents the efficiency of covalent bond formation.[16]
Protocol: Determining k_inact/K_I
-
Assay Setup: Use a continuous or endpoint assay that measures the activity of the purified target enzyme.
-
Time-Dependent Inhibition:
-
Pre-incubate the enzyme with multiple concentrations of this compound for varying lengths of time (e.g., 0 to 60 minutes).
-
At each time point, initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction rate.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line is the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_I + [I]) .[17]
-
This fit will yield the values for k_inact (the maximal rate of inactivation) and K_I (the concentration of inhibitor that gives half-maximal inactivation rate).
-
Calculate the second-order rate constant k_inact/K_I .
-
5.2. Cellular Target Engagement Assays
Principle: It is vital to confirm that the ligand engages its target within the complex environment of a living cell.[13] Methods like the Cellular Thermal Shift Assay (CETSA) or targeted proteomics via immunoprecipitation (IP-MS) can measure this directly. CETSA works on the principle that ligand binding stabilizes a protein, increasing its melting temperature.
Protocol Outline: CETSA
-
Treatment: Treat intact cells with the ligand or vehicle (DMSO).
-
Heating: Aliquot the treated cells and heat them across a range of temperatures (e.g., 40°C to 70°C).
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction (un-denatured) from the precipitated fraction by centrifugation.
-
Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or MS.
-
Analysis: Plot the soluble protein fraction vs. temperature. A shift in the melting curve to a higher temperature in the ligand-treated sample indicates target engagement.
5.3. Site-Directed Mutagenesis
Principle: This is the definitive experiment to prove that binding occurs at a specific amino acid. The putative target residue (e.g., Cysteine-123) is mutated to a non-nucleophilic residue, typically alanine. The covalent ligand should no longer be able to modify the mutant protein.
Protocol Outline:
-
Generate the mutant protein (e.g., C123A) using standard molecular biology techniques.
-
Express and purify both the wild-type (WT) and mutant proteins.
-
Repeat the intact protein MS experiment (Section 4.1) and the biochemical functional assay (Section 5.1) with both WT and mutant proteins.
-
Expected Result: The ligand will modify and inhibit the WT protein but will have no effect on the C123A mutant, confirming that Cys-123 is the specific site of covalent modification.
Summary and Future Outlook
The process of screening and validating a covalent ligand like this compound is a systematic journey from broad, proteome-wide discovery to precise, single-target validation. The integration of computational, mass spectrometry, biochemical, and cell-based assays provides a self-validating workflow that builds confidence at each step. By employing the principles and protocols outlined in this guide, researchers can effectively identify the cellular targets of novel covalent agents, paving the way for their development as powerful chemical probes and next-generation therapeutics.
References
- 1. scbt.com [scbt.com]
- 2. Binding Mode Prediction and Virtual Screening Applications by Covalent Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding Mode Prediction and Virtual Screening Applications by Covalent Docking | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative proteomics and applications in covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoproteomic methods for covalent drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 9. mdpi.com [mdpi.com]
- 10. Chemoproteomic Discovery of Covalent Small Molecule Ligands for Undruggable Targets in Living Cells [chomixbio.com]
- 11. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Proteomics-Guided Discovery of Covalent Ligands for Cancer Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biokin.com [biokin.com]
Application Notes and Protocols for Covalent Modification Studies of 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Covalent inhibitors have emerged as a powerful modality in drug discovery, offering the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins.[1][2][3] This guide provides a comprehensive experimental framework for the investigation of "3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide," a compound featuring a reactive chloroacetamide electrophile, as a potential covalent modifier of protein function. We present a structured approach, from initial validation of covalent binding to target identification and cellular engagement, grounded in established principles of chemical biology and proteomics. The protocols detailed herein are designed to be self-validating, providing researchers with a robust workflow to characterize novel covalent molecules.
Introduction: The Rationale for Covalent Inhibitor Discovery
Covalent drugs form a stable, chemical bond with their target protein, often leading to irreversible inhibition.[1][3] This mechanism of action can provide significant advantages over traditional non-covalent inhibitors, including increased biochemical efficiency and a pharmacological effect that is dependent on target resynthesis rates rather than drug pharmacokinetics.[4][5] The structure of a typical covalent inhibitor consists of a "guidance system" that confers target selectivity and a reactive "warhead" that forms the covalent linkage.[1]
The subject of this guide, this compound, possesses a chloroacetamide functional group, a well-known electrophilic warhead capable of reacting with nucleophilic amino acid residues on proteins, most notably cysteine.[6] The experimental design detailed below provides a systematic approach to determine if this compound can act as a targeted covalent inhibitor and to identify its potential protein targets.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 346726-62-3 | [7] |
| Molecular Formula | C₁₀H₁₁Cl₂NO₂ | [7] |
| Molecular Weight | 248.11 g/mol | [7] |
| Chemical Structure | ||
| Reactive Warhead | Chloroacetamide | |
| Predicted Reactivity | Electrophilic addition to nucleophilic amino acid residues (e.g., Cysteine) |
Experimental Design: A Step-Wise Approach to Covalent Modifier Characterization
The following workflow provides a logical progression for the comprehensive analysis of a putative covalent inhibitor.
Figure 1: A comprehensive workflow for the characterization of a novel covalent inhibitor, from initial in vitro validation to cellular target engagement and selectivity profiling.
Protocol I: Validation of Covalent Adduct Formation by Mass Spectrometry
Rationale: The foundational experiment is to confirm that this compound indeed forms a covalent bond with a model protein. Intact protein mass spectrometry (MS) is a direct and unambiguous method to detect the mass shift corresponding to the addition of the compound to the protein.[8][9][10]
Methodology:
-
Protein and Compound Preparation:
-
Reconstitute a model protein rich in accessible cysteine residues (e.g., recombinant human serum albumin) to a final concentration of 1 mg/mL in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Incubation:
-
In separate microcentrifuge tubes, mix the protein solution with the compound to achieve final compound concentrations of 10 µM, 50 µM, and 100 µM.
-
Include a vehicle control (DMSO only).
-
Incubate the reactions at 37°C for 1-4 hours.
-
-
Sample Preparation for MS:
-
Quench the reaction by adding an excess of a reducing agent like DTT or β-mercaptoethanol.
-
Desalt the protein sample using a C4 ZipTip or equivalent to remove unreacted compound and buffer components.
-
-
Mass Spectrometry Analysis:
-
Analyze the desalted protein by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Deconvolute the resulting mass spectra to determine the intact protein mass.
-
Data Interpretation:
| Sample | Expected Mass Shift (Da) | Interpretation |
| Protein + Vehicle (DMSO) | 0 | No modification |
| Protein + Compound | + 247.11 (minus HCl leaving group) | Covalent adduct formation |
A mass increase corresponding to the molecular weight of the compound (minus the leaving group, in this case, likely HCl) confirms covalent modification.[9] The presence of multiple adducts may suggest modification of more than one residue.[9]
Protocol II: Target Identification via Chemoproteomic Platforms
Rationale: Once covalent binding is confirmed, the next critical step is to identify the protein targets in a complex biological system. Activity-based protein profiling (ABPP) and related chemoproteomic techniques are powerful for this purpose.[6][8][11] These methods utilize chemical probes to enrich and identify modified proteins from cell lysates or living cells.
Methodology:
-
Probe Synthesis (Optional but Recommended):
-
Synthesize an analog of this compound that incorporates a reporter tag (e.g., biotin or an alkyne for click chemistry) via a linker.
-
-
Cell Lysis and Labeling:
-
Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line if investigating anti-cancer effects).
-
Incubate the proteome with the tagged compound or the parent compound in a competitive profiling experiment.
-
-
Enrichment of Labeled Proteins:
-
If using a biotinylated probe, enrich the labeled proteins using streptavidin-coated beads.
-
If using an alkyne-tagged probe, perform a click reaction with an azide-biotin tag, followed by streptavidin enrichment.
-
-
Proteomic Analysis:
-
Digest the enriched proteins on-bead with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the enriched proteins by searching the MS/MS data against a protein database.
-
Data Interpretation: Proteins that are significantly enriched in the probe-treated sample compared to controls are considered potential targets. Competitive displacement with the untagged parent compound can further validate these hits.
Figure 2: A simplified workflow for target identification using a biotinylated covalent probe and mass spectrometry-based proteomics.
Protocol III: Kinetic Analysis of Irreversible Inhibition
Rationale: For enzymatic targets, it is crucial to determine the kinetic parameters of irreversible inhibition. This typically involves measuring the rate of inactivation (kinact) and the inhibitor's affinity for the target (KI). These values provide a quantitative measure of the inhibitor's potency.[12][13][14][15]
Methodology:
-
Enzyme and Substrate Preparation:
-
Purify the identified target enzyme.
-
Use a known substrate for the enzyme that produces a measurable signal (e.g., absorbance or fluorescence).
-
-
Measurement of Inactivation Rate:
-
Pre-incubate the enzyme with various concentrations of this compound for different time intervals.
-
At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it into a solution containing a high concentration of the substrate to initiate the enzymatic reaction.
-
Measure the initial velocity of the reaction.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of each line gives the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentration. Fit the data to the following equation to determine kinact and KI: kobs = kinact * [I] / (KI + [I])
-
Data Interpretation:
| Parameter | Description | Significance |
| kinact | The maximal rate of enzyme inactivation. | Reflects the chemical reactivity of the warhead once the inhibitor is bound. |
| KI | The inhibitor concentration at which the inactivation rate is half-maximal. | Represents the binding affinity of the inhibitor to the target. |
| kinact/KI | The second-order rate constant of inactivation. | A measure of the overall potency of the covalent inhibitor. |
Protocol IV: Cellular Target Engagement Assays
Rationale: Demonstrating that a compound engages its target within a living cell is a critical step in drug discovery.[4][16] Probe-free occupancy assays, which measure the extent of unmodified target peptide by mass spectrometry, provide a direct and quantitative measure of target engagement in a physiologically relevant context.[17]
Methodology:
-
Cell Treatment:
-
Treat cultured cells with increasing concentrations of this compound for a defined period.
-
Include a vehicle-treated control.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells.
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteome with trypsin.
-
-
Targeted Mass Spectrometry:
-
Perform targeted LC-MS analysis (e.g., using parallel reaction monitoring, PRM) to quantify the abundance of the peptide containing the target amino acid residue.
-
Monitor both the unmodified peptide and potentially the adducted peptide.
-
Normalize the target peptide signal to the signal of other peptides from the same protein that are not expected to be modified.
-
Data Interpretation: A dose-dependent decrease in the abundance of the unmodified target peptide indicates successful target engagement by the covalent inhibitor in the cellular environment.[17][18] This data can be used to generate a cellular EC₅₀ value for target occupancy.
Conclusion
The experimental framework presented in this application note provides a comprehensive and logical pathway for the characterization of this compound as a potential covalent modifier. By systematically validating covalent binding, identifying protein targets, determining kinetic parameters, and confirming cellular engagement, researchers can build a robust data package to support further drug development efforts. The integration of mass spectrometry-based proteomics is central to this workflow, offering unparalleled sensitivity and specificity for elucidating the molecular interactions of covalent inhibitors.
References
- 1. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 2. Innovative design and potential applications of covalent strategy in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Covalent Inhibitors for Drug Design. | Semantic Scholar [semanticscholar.org]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 10. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemoproteomics - Wikipedia [en.wikipedia.org]
- 12. A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of kinetic data for irreversible enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. portlandpress.com [portlandpress.com]
- 16. promegaconnections.com [promegaconnections.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. news-medical.net [news-medical.net]
Topic: Analytical Methodologies for the Detection and Quantification of 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the analytical detection and quantification of 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide , a dichlorinated aromatic amide. Given the limited availability of specific validated methods for this compound, this application note synthesizes established analytical principles for structurally related molecules to propose robust and reliable methodologies. We present detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each protocol is designed to be a self-validating system, grounded in scientific first principles and aligned with international regulatory standards. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Introduction and Physicochemical Profile
This compound is a chemical entity characterized by a propanamide functional group linked to a dichlorinated, methoxy-substituted benzene ring. Its chemical structure suggests moderate polarity and potential for analysis by both liquid and gas chromatography.
Physicochemical Properties (Predicted):
| Property | Value | Source/Rationale |
| CAS Number | 346726-62-3 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₁₀H₁₁Cl₂NO₂ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 248.11 g/mol | Santa Cruz Biotechnology[1] |
| LogP (Predicted) | ~2.5 - 3.5 | Based on structural similarity to other chlorinated aromatic compounds. |
| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile); sparingly soluble in water. | General solubility characteristics of similar organic molecules. |
| UV λmax | ~230 nm, ~280 nm | Predicted based on the substituted benzene chromophore. |
The presence of chlorine atoms makes this compound a good candidate for sensitive detection using an electron capture detector (ECD) in GC or mass spectrometry. The aromatic ring provides a chromophore for UV detection in HPLC. The amide linkage is stable under typical chromatographic conditions.[2]
General Sample Preparation Workflow
Effective sample preparation is critical to remove matrix interferences and ensure the longevity of analytical instrumentation.[1][3][4] The choice of technique depends on the sample matrix and the concentration of the analyte.
Caption: General Sample Preparation Workflow.
Protocol 2.1: Solid-Phase Extraction (SPE) for Complex Matrices
Rationale: SPE is a versatile technique that provides excellent sample cleanup by partitioning the analyte between a solid sorbent and the liquid sample matrix.[1] For a moderately polar compound like this compound, a reversed-phase (C18) sorbent is a logical choice.
Step-by-Step Protocol:
-
Cartridge Selection: C18 SPE Cartridge (e.g., 500 mg, 3 mL).
-
Conditioning: Pass 5 mL of methanol through the cartridge, followed by 5 mL of deionized water. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the pre-treated sample (e.g., diluted plasma, dissolved formulation) onto the cartridge at a slow flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 5 mL of methanol or acetonitrile.
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume of the initial mobile phase for HPLC or a suitable solvent for GC.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale: HPLC-UV is a robust and widely accessible technique for the quantification of aromatic compounds.[5] A reversed-phase C18 column is the workhorse for separating moderately polar small molecules. The mobile phase, a mixture of acetonitrile or methanol and water/buffer, is optimized to achieve good peak shape and resolution.
Caption: HPLC-UV Analysis Workflow.
Protocol 3.1: HPLC-UV Method
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for small molecule analysis, providing good efficiency and peak shape. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | Provides adequate retention and elution for a compound with this predicted polarity. Adjust ratio as needed. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Ensures reproducible retention times by controlling viscosity and mass transfer. |
| Injection Volume | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
| Detection | UV at 230 nm | The primary absorbance wavelength predicted for the substituted benzene ring. |
| Run Time | 10 minutes | Should be sufficient to elute the analyte and any common impurities. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is an excellent technique for the analysis of thermally stable, volatile, or semi-volatile compounds.[6][7][8] The presence of two chlorine atoms in the analyte provides a distinct isotopic pattern in the mass spectrum, which is highly specific for identification and confirmation.
Protocol 4.1: GC-MS Method
| Parameter | Recommended Condition | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A low-polarity column suitable for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 280°C | Ensures complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless (for trace analysis) | Maximizes the amount of analyte transferred to the column for better sensitivity. |
| Oven Program | Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min. | A general-purpose temperature program to ensure elution of the analyte. |
| MS Interface Temp | 290°C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp | 230°C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Acquisition Mode | Full Scan (m/z 50-350) for identification; Selected Ion Monitoring (SIM) for quantification. | Full scan provides structural information, while SIM enhances sensitivity and selectivity.[6] |
| SIM Ions | m/z 247 (M+), 249 (M+2), and a characteristic fragment ion. | Monitoring the molecular ion cluster with its chlorine isotopes provides high specificity. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Rationale: LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for trace-level quantification in complex matrices.[9][10] By selecting a specific precursor ion and monitoring unique product ions (Selected Reaction Monitoring, SRM), matrix interference can be virtually eliminated.
Caption: LC-MS/MS Selected Reaction Monitoring (SRM) Workflow.
Protocol 5.1: LC-MS/MS Method
| Parameter | Recommended Condition | Rationale |
| LC System | As described in Protocol 3.1. Mobile phase may require modification (e.g., adding 0.1% formic acid). | Formic acid is a common mobile phase additive that aids in protonation for positive-mode ESI. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | The amide nitrogen is a likely site for protonation [M+H]⁺. |
| Precursor Ion (Q1) | m/z 248.0 (for [M+H]⁺, C₁₀H₁₂Cl₂NO₂⁺) | The protonated molecular ion. |
| Collision Gas | Argon | Standard collision gas for CID. |
| Product Ions (Q3) | To be determined by infusing a standard solution and performing a product ion scan. Likely fragments would result from the loss of the chloro-propyl group or cleavage of the amide bond. | Product ions are unique to the analyte's structure, providing specificity. |
| SRM Transitions | e.g., 248.0 -> [Product Ion 1] (Quantifier); 248.0 -> [Product Ion 2] (Qualifier) | Using two transitions confirms the identity of the analyte peak. |
Method Validation
All analytical methods must be validated to ensure they are fit for their intended purpose. The following parameters should be assessed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12][13]
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix).[12] | Peak purity analysis (for HPLC-UV); no interfering peaks at the analyte retention time in blank/placebo samples. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 over a defined range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision. | Typically 80% to 120% of the target concentration for an assay. |
| Accuracy | The closeness of test results to the true value. Assessed by spike/recovery studies. | Recovery between 98.0% and 102.0%. |
| Precision | The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2.0%.[11] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters (e.g., pH, flow rate, temperature) are slightly varied. |
Conclusion
This application note provides a detailed framework for the development and validation of analytical methods for This compound . While no specific, peer-reviewed methods currently exist for this exact molecule, the protocols for HPLC-UV, GC-MS, and LC-MS/MS detailed herein are based on sound scientific principles and established methodologies for analogous compounds. These methods offer a range of options, from robust quality control (HPLC-UV) to highly sensitive trace analysis (LC-MS/MS). It is imperative that any laboratory implementing these protocols perform a full method validation according to ICH guidelines to ensure the data generated is accurate, reliable, and fit for its intended purpose.[11][13][14]
References
- 1. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]
- 2. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]
- 3. organomation.com [organomation.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. tasianinch.com [tasianinch.com]
- 6. Blogs | Restek [discover.restek.com]
- 7. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. oaepublish.com [oaepublish.com]
- 10. mdpi.com [mdpi.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. m.youtube.com [m.youtube.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ema.europa.eu [ema.europa.eu]
"3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide" handling and storage guidelines for research
Application Notes & Protocols for 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide
Abstract
This document provides a comprehensive guide for the safe handling, storage, and use of this compound (CAS No. 346726-62-3), a chlorinated amide compound utilized in research and development. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, risk mitigation, and procedural validation. The core philosophy of this guide is to explain the causality behind each procedural step, ensuring that laboratory personnel can make informed decisions to maintain a safe and efficient research environment.
Section 1: Compound Identification and Hazard Analysis
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of a robust safety protocol. These properties dictate its behavior under various laboratory conditions and inform the selection of appropriate safety controls.
| Property | Value | Source |
| CAS Number | 346726-62-3 | [1] |
| Molecular Formula | C₁₀H₁₁Cl₂NO₂ | [1] |
| Molecular Weight | 248.11 g/mol | [1] |
| Appearance | Solid (Assumed, based on similar compounds) | N/A |
| Solubility | Expected to be soluble in organic solvents | N/A |
| Decomposition | Thermal decomposition may produce toxic fumes of hydrogen chloride, nitrogen oxides, and carbon oxides. | General Knowledge |
Note: As specific experimental data for this compound is limited, properties are based on available data and structural analogs.
GHS Hazard Classification (Predicted)
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a predicted hazard classification can be formulated based on its structural motifs (a halogenated amide) and data from similar compounds.[2][3][4][5] This proactive hazard assessment is a critical step in laboratory safety.[6]
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement (Predicted) |
| Acute Toxicity, Oral | 4 |
| Warning | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | 2 |
| Warning | H315: Causes skin irritation.[4] |
| Serious Eye Damage/Eye Irritation | 2A |
| Warning | H319: Causes serious eye irritation.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 |
| Warning | H335: May cause respiratory irritation.[4] |
| Hazardous to the Aquatic Environment, Chronic | 3 | None | None | H412: Harmful to aquatic life with long lasting effects. |
This table represents a predictive assessment and must be superseded by the supplier's official SDS when available.
Section 2: Risk Assessment and Hierarchy of Controls
Effective safety management in the laboratory is not merely about personal protective equipment (PPE); it is a systematic process of risk evaluation and mitigation. The "Hierarchy of Controls" is a fundamental principle that prioritizes the most effective safety measures.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination/Substitution: For this specific compound, if its use is mandated by the research protocol, elimination is not an option. Substitution with a less hazardous analog should be considered if scientifically viable.
-
Engineering Controls: These are the primary methods for isolating personnel from the hazard. All work involving solid or dissolved this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]
-
Administrative Controls: These are work practices that reduce exposure. This includes developing Standard Operating Procedures (SOPs), providing thorough training, and implementing good laboratory housekeeping.[7][8] Minimizing the quantities of the chemical used in experiments is a key administrative control.[7]
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above.[9][10]
Section 3: Standard Operating Procedures (SOPs)
SOP for Safe Handling and Use
This protocol outlines the necessary steps for handling the compound, from weighing to its use in a reaction or assay.
I. Pre-Operational Checks:
-
Verify Training: Confirm that all personnel have read this document and the relevant SDS and have received site-specific laboratory safety training.
-
Locate Safety Equipment: Identify the locations of the nearest safety shower, eyewash station, fire extinguisher, and spill kit before beginning work.[9][11]
-
Fume Hood Verification: Ensure the chemical fume hood is operational, has a valid certification sticker, and the sash is lowered to the indicated safe working height.
II. Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear ANSI Z87.1 compliant safety goggles with side shields to protect against splashes.[6][12] A face shield should be worn over goggles when there is a significant splash hazard.[13]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[6][12][13] Change gloves immediately if they become contaminated.
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[9] Ensure shoes fully cover the feet; open-toed shoes are prohibited in the laboratory.[7][10]
III. Weighing and Transfer Protocol:
-
Designated Area: Perform all weighing and transfers of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure to fine particulates.
-
Static Control: Use an anti-static weigh boat or an ionizing bar to prevent scattering of the powder due to static electricity.
-
Tool Selection: Use dedicated spatulas and tools. Clean all tools thoroughly after use to prevent cross-contamination.
-
Container Management: Keep the stock container tightly closed when not in use.[14]
IV. Post-Operational Procedure:
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8]
SOP for Storage
Improper storage is a common cause of laboratory incidents. These guidelines ensure the stability and containment of the compound.
-
Container: Store in the original supplier's container, which should be tightly sealed.[15]
-
Location: Store in a cool, dry, and well-ventilated area.[14][15] The storage location should be a dedicated cabinet for chemical reagents.
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases. Do not store with foodstuffs or beverages.[4][15]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
SOP for Spill Response
A rapid and correct response to a chemical spill is critical to prevent injury and environmental contamination.[16] The following decision tree guides the appropriate response.
Caption: Decision tree for responding to a solid chemical spill.
Key Spill Cleanup Steps (for minor spills):
-
Containment: Prevent the powder from becoming airborne.[16][17]
-
Absorption: For solid spills, carefully sweep the material into a container.[17] Avoid creating dust. After sweeping, the area should be wiped down with a wet paper towel to collect any remaining residue.[16]
-
Disposal: All cleanup materials (gloves, pads, towels) must be placed in a sealed, labeled hazardous waste container.[17][18]
SOP for Waste Disposal
As a halogenated organic compound, this compound and its associated waste require specific disposal procedures to comply with environmental regulations and ensure safety.[19][20]
-
Waste Segregation: This is the most critical principle. NEVER mix halogenated waste with non-halogenated organic waste.[14][19][21] The high cost and specific methods of incinerating halogenated compounds necessitate strict segregation.[21]
-
Container: Collect all waste (unreacted compound, contaminated materials, solutions) in a dedicated, clearly labeled "Halogenated Organic Waste" container.[14][22] The container must be made of a compatible material and have a secure, screw-top cap.[14]
-
Labeling: The waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[19] The label must list all chemical constituents and their approximate percentages.[19]
-
Disposal Request: When the container is full (no more than 90%), submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.
Section 4: Hypothetical Application Protocol
This section provides a hypothetical example of using the compound as a precursor in a nucleophilic substitution reaction, integrating the safety protocols described above.
Objective: Synthesis of an amine-substituted derivative via reaction with a secondary amine.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
(Engineering Control) Set up all glassware inside a certified chemical fume hood. Ensure the sash is at the appropriate working height.
-
(PPE) Don all required PPE as outlined in SOP 3.1.
-
(Handling) Weigh 2.48 g (10 mmol) of this compound and 2.76 g (20 mmol) of K₂CO₃ powder inside the fume hood. Add them to a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 50 mL of anhydrous acetonitrile to the flask.
-
Begin stirring the suspension.
-
Using a syringe, add 1.02 g (1.2 mL, 12 mmol) of piperidine to the reaction mixture dropwise.
-
Attach a condenser to the flask and begin heating the reaction to 60°C using a heating mantle with a temperature controller.
-
Allow the reaction to proceed for 4 hours, monitoring by TLC.
-
(Waste Management) During the reaction, collect any contaminated consumables (e.g., pipette tips, wipes) in a beaker labeled "Halogenated Organic Waste."
-
(Workup) After the reaction is complete, cool the mixture to room temperature. Filter the solid K₂CO₃ and wash with acetonitrile. The resulting filtrate contains the product.
-
(Waste Disposal) All aqueous layers from extraction and solutions containing the chlorinated starting material or byproducts must be disposed of in the designated "Halogenated Organic Waste" container.[21][22]
Section 5: References
-
Proper Disposal Procedures for Halogenated Solvents (Hal-HS). Benchchem. 19
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Delaware. 14
-
The importance of Personal Protective Equipment in the handling of chemicals. DC Fine Chemicals. (2024-04-05). 12
-
Personal Protection Equipment. University of South Carolina, Environmental Health and Safety. 13
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Texas at Austin, Environmental Health and Safety. 17
-
Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. (2024-08-27). 9
-
Chemical Spill Clean-Up. University of Delaware, Environmental Health & Safety. 16
-
Chemical spill cleanup procedures. J&K Scientific LLC. (2021-09-02). 23
-
Guide for Chemical Spill Response. U.S. Environmental Protection Agency. 24
-
8 Steps to Handling a Lab Chemical Spill. Lab Manager. (2023-05-05). 18
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. (2022-12-07). 10
-
PPE for Hazardous Chemicals. Canada Safety Training. 25
-
Organic Solvent Waste Disposal. University of British Columbia, Safety & Risk Services. 21
-
Chemical Safety Data Sheet MSDS / SDS - 3-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE. ChemicalBook. (2023-07-15). 15
-
3-Chloro-n-(4-methoxyphenyl)propanamide | C10H12ClNO2 | CID 532059. PubChem, National Center for Biotechnology Information. 2
-
Safety Data Sheet - 3-Methoxy-N,N-dimethylpropanamide. TCI EUROPE N.V. 3
-
Organic solvent waste. Kemicentrum, Lund University. (2025-01-13). 22
-
This compound | CAS 346726-62-3. Santa Cruz Biotechnology. 1
-
Safety Data Sheet - 3-Chloropropiophenone. Fisher Scientific. (2021-12-25). 4
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. 20
-
Safety Data Sheet - 3-chloro-1,2-propanediol. Sigma-Aldrich. (2025-11-06). --INVALID-LINK--
-
Safety Data Sheet - 3M™ Screen Print UV Matte Clear 9730i. 3M. (2024-06-10). 5
-
Safety Data Sheet - Benzenamine, 5-chloro-2-methoxy-. Fisher Scientific. (2024-03-25). 26
-
Rules for the Safe Handling of Chemicals in the Laboratory. Princeton University, Environmental Health & Safety. 8
-
Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association (ECSA). 11
-
Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse. 7
-
Working with Chemicals. Prudent Practices in the Laboratory, National Research Council. 6
References
- 1. scbt.com [scbt.com]
- 2. 3-Chloro-n-(4-methoxyphenyl)propanamide | C10H12ClNO2 | CID 532059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cochise.edu [cochise.edu]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. uwlax.edu [uwlax.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. sams-solutions.com [sams-solutions.com]
- 10. hazmatschool.com [hazmatschool.com]
- 11. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 12. falseguridad.com [falseguridad.com]
- 13. sc.edu [sc.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. chemicalbook.com [chemicalbook.com]
- 16. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 17. ehs.utk.edu [ehs.utk.edu]
- 18. westlab.com [westlab.com]
- 19. benchchem.com [benchchem.com]
- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 21. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 22. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 23. jk-sci.com [jk-sci.com]
- 24. acs.org [acs.org]
- 25. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 26. fishersci.com [fishersci.com]
Application Notes and Protocols for 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide in Chemical Biology
Introduction: Unveiling the Potential of 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide as a Covalent Chemical Probe
In the dynamic field of chemical biology, the development of specific molecular tools to interrogate biological systems is paramount. This compound is a compound of significant interest due to its chemical architecture, which suggests its utility as a targeted covalent inhibitor (TCI). The presence of a chloroacetamide functional group, a well-documented electrophilic "warhead," positions this molecule as a prime candidate for forming a stable, covalent bond with nucleophilic residues on target proteins.[1][2] Covalent inhibitors have seen a resurgence in drug discovery and chemical biology, offering distinct advantages such as prolonged duration of action, increased potency, and the ability to target proteins with shallow binding pockets that are often considered "undruggable."[3]
This guide provides a comprehensive overview of the potential applications of this compound in chemical biology research. As a Senior Application Scientist, the following sections will detail the underlying principles of its probable mechanism of action, and provide field-proven insights and detailed protocols for its characterization and use. The narrative is structured to not only provide step-by-step instructions but also to explain the scientific rationale behind each experimental choice, ensuring a self-validating system for robust and reproducible results.
The Principle of Covalent Targeting: The Chloroacetamide Warhead
The central feature of this compound that makes it a compelling tool for chemical biologists is its chloroacetamide moiety. This functional group is a mild electrophile that can undergo a nucleophilic substitution reaction with suitably positioned nucleophilic amino acid residues on a protein.[1][2] Cysteine, with its reactive thiol group, is the most common target for chloroacetamide-based covalent inhibitors.[1]
The process of covalent inhibition by this compound can be conceptualized as a two-step mechanism:
-
Reversible Binding: Initially, the compound non-covalently and reversibly binds to the target protein. The specificity of this interaction is dictated by the "guidance system" of the molecule, in this case, the 5-chloro-2-methoxyphenyl group, which will have an affinity for a particular binding pocket on the protein.
-
Irreversible Covalent Bonding: Once reversibly bound, the chloroacetamide "warhead" is positioned in close proximity to a nucleophilic residue (e.g., a cysteine). This proximity facilitates a nucleophilic attack on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a stable, irreversible covalent bond.
This targeted covalent modification of a protein allows for its activity to be durably inhibited, making this compound a potential tool for studying the function of specific proteins in complex biological systems.
Experimental Workflows and Protocols
The following sections outline key experimental protocols for characterizing the activity and identifying the targets of this compound.
Diagram: General Workflow for Characterizing a Covalent Probe
Caption: A general workflow for the characterization of a covalent probe.
Protocol 1: Glutathione (GSH) Reactivity Assay
Rationale: Before proceeding to complex biological systems, it is crucial to assess the intrinsic reactivity of the chloroacetamide warhead. A high reactivity might lead to non-specific labeling of off-target proteins. The glutathione (GSH) reactivity assay is a standard method to measure the rate at which the compound reacts with a model thiol.[4][5][6]
Materials:
-
This compound
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
LC-MS grade water
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of GSH in PBS (e.g., 100 mM).
-
In a microcentrifuge tube, combine PBS, the compound stock solution (final concentration, e.g., 10 µM), and the GSH stock solution (final concentration, e.g., 1 mM).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold ACN containing 0.1% FA.
-
Centrifuge the quenched samples to precipitate any proteins.
-
Analyze the supernatant by HPLC-MS to monitor the disappearance of the parent compound and the appearance of the GSH adduct.
-
Calculate the half-life (t1/2) of the compound in the presence of GSH.
Data Analysis and Interpretation:
| Compound | GSH Half-life (t1/2) | Interpretation |
| This compound | Hypothetical Data | A moderate half-life suggests the compound is reactive enough to label its target but not so reactive that it will be non-specific. |
| Highly Reactive Control | < 10 min | Likely to be promiscuous and have significant off-target effects. |
| Low Reactivity Control | > 240 min | May not be sufficiently reactive to label the intended target efficiently. |
Protocol 2: Determination of k_inact/K_I for Irreversible Inhibition
Rationale: For irreversible inhibitors, the IC50 value is time-dependent and not an accurate measure of potency. The second-order rate constant, k_inact/K_I, is the gold standard for quantifying the efficiency of an irreversible inhibitor.[7][8][9] This parameter reflects both the initial binding affinity (K_I) and the rate of covalent bond formation (k_inact).
Materials:
-
Purified target protein
-
This compound
-
Assay buffer specific for the target protein
-
Substrate for the target protein (if an enzyme)
-
Detection reagent for the assay readout
-
Plate reader
Procedure:
-
Incubate the target protein with various concentrations of this compound for different periods.
-
At each time point, initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction progress over time using a plate reader.
-
For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line is the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the inhibitor concentrations.
-
Fit the data to the following equation to determine k_inact and K_I: k_obs = k_inact * [I] / (K_I + [I]) Where [I] is the inhibitor concentration.
-
The k_inact/K_I value can be determined from the initial slope of the k_obs versus [I] plot.
Data Analysis and Interpretation:
| Parameter | Value | Significance |
| k_inact | Hypothetical Data | Maximum rate of inactivation at saturating inhibitor concentrations. |
| K_I | Hypothetical Data | Dissociation constant for the initial reversible binding step. |
| k_inact/K_I | Hypothetical Data | Second-order rate constant, the key measure of inhibitor potency. A higher value indicates greater efficiency. |
Protocol 3: Target Identification by Mass Spectrometry
Rationale: A critical step in characterizing a covalent probe is to identify its protein target(s) and the specific site of covalent modification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose.[10][11][12][13]
Materials:
-
Cell lysate or purified protein sample
-
This compound
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Incubate the cell lysate or purified protein with this compound.
-
As a control, incubate a separate sample with DMSO.
-
Reduce and alkylate the remaining cysteine residues in both samples using DTT and IAM, respectively.
-
Digest the proteins into peptides using trypsin.
-
Analyze the peptide mixtures by LC-MS/MS.
-
Search the MS/MS data against a protein database, specifying a variable modification on cysteine corresponding to the mass of this compound minus the mass of HCl.
Data Analysis and Interpretation:
The identification of a peptide with the expected mass shift on a cysteine residue in the treated sample, but not in the control, confirms the covalent modification of that specific protein at that specific site.
Diagram: Covalent Modification and MS-based Identification
Caption: Workflow for identifying the site of covalent modification by mass spectrometry.
Protocol 4: Cell-Based Cytotoxicity Assay
Rationale: It is essential to evaluate the effect of this compound on cell viability. This provides information on its potential as a therapeutic agent and helps to determine appropriate concentrations for cell-based target engagement studies.[14][15][16][17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified time (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Data Analysis and Interpretation:
A potent IC50 value suggests that the compound has a significant effect on cell proliferation or survival, which could be linked to the inhibition of its target protein.
Concluding Remarks
This compound holds considerable promise as a covalent chemical probe for exploring protein function and for the development of novel therapeutics. Its chloroacetamide warhead provides a mechanism for targeted and durable inhibition of specific proteins. The protocols outlined in this guide provide a robust framework for researchers to characterize its reactivity, determine its potency, identify its biological targets, and evaluate its cellular effects. By following these methodologies, scientists can effectively harness the potential of this compound to advance our understanding of complex biological processes and to contribute to the development of next-generation precision medicines.
References
- 1. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QM Analyses for Cysteine – Chloroacetamide Bioconjugation-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSH Reactivity Assay | Domainex [domainex.co.uk]
- 5. Refining covalent warhead reactivity: A new look at GSH reactivity assays - X-Chem [x-chemrx.com]
- 6. pak.elte.hu [pak.elte.hu]
- 7. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 8. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Technologies for Direct Detection of Covalent Protein–Drug Adducts [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. njbio.com [njbio.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
Application Note: A Chemoproteomics Workflow for Target Identification and Selectivity Profiling of 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide
Abstract
The deconvolution of protein targets for novel bioactive small molecules is a critical bottleneck in drug discovery. The compound 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide contains a reactive chloroacetamide electrophile, suggesting a covalent mechanism of action. Such compounds offer the potential for high potency and prolonged duration of action but demand rigorous profiling to ensure target selectivity and avoid off-target toxicity. This application note details a comprehensive and robust chemoproteomics workflow designed to identify the specific protein targets of this compound in a native cellular context. We present an integrated strategy that combines competitive Activity-Based Protein Profiling (ABPP), copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," and multiplexed quantitative mass spectrometry to generate a high-confidence list of target candidates and quantify their engagement in a dose-dependent manner.
Introduction: The Challenge of Covalent Ligand Target Discovery
Covalent drugs have seen a resurgence in drug development, fueled by their clinical successes and ability to target proteins previously considered "undruggable."[1][2] The core of a covalent drug discovery campaign is the precise identification of its molecular targets. The compound this compound features a chloroacetamide "warhead," an electrophilic group known to form covalent bonds with nucleophilic amino acid residues, most notably cysteine.[3] While this reactivity is key to its potential therapeutic effect, it also presents the risk of non-specific binding to numerous proteins, leading to toxicity.
Therefore, a central challenge is to answer two questions:
-
Target Identification: What proteins does this compound bind to in a complex cellular environment?
-
Selectivity Profiling: How specific is this binding? Does it engage off-targets at therapeutically relevant concentrations?
To address these questions, we employ a powerful chemoproteomics strategy known as competitive Activity-Based Protein Profiling (ABPP).[4][5] This approach provides a global, unbiased view of target engagement directly in the native proteome, offering a significant advantage over traditional biochemical assays that use purified proteins.[6]
Principle of the Integrated Workflow
The workflow is designed to quantitatively assess which cysteine residues across the proteome are "occupied" by this compound. Instead of directly enriching for the compound's targets, which can be challenging, we measure its ability to block the binding of a broad-spectrum, cysteine-reactive probe.[7] This competitive displacement format provides a highly sensitive and quantitative readout of target engagement.
The workflow integrates three core technologies:
-
Competitive ABPP: Live cells are first incubated with varying concentrations of the test compound. A pan-reactive "probe" with a clickable alkyne handle is then added. The probe will label all accessible, reactive cysteines that have not been blocked by the test compound.
-
Click Chemistry: After cell lysis, a biotin-azide tag is "clicked" onto the alkyne handle of the probe-labeled proteins.[8][9] This biotin tag serves as a handle for affinity purification.
-
Multiplex Quantitative Mass Spectrometry: The biotinylated proteins are enriched, digested into peptides, and labeled with Tandem Mass Tags (TMT). TMT labeling allows up to 18 different samples (e.g., a control and multiple concentrations of the test compound) to be combined and analyzed in a single mass spectrometry run, providing highly accurate relative quantification.[10][11][12]
Proteins whose corresponding peptide signals decrease in a dose-dependent manner are identified as high-confidence targets of this compound.
References
- 1. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoproteomic methods for covalent drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 7. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Chemoproteomics Workflows | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide
Welcome to the technical support guide for the synthesis of 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this important amide compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.
Reaction Overview
The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. Specifically, it is an acylation of the primary amine, 5-chloro-2-methoxyaniline, with 3-chloropropanoyl chloride. This reaction, often performed under Schotten-Baumann conditions, is robust but requires careful control of parameters to maximize yield and minimize impurities.[1][2][3]
The core transformation is the formation of a stable amide bond, driven by the high reactivity of the acyl chloride electrophile and the nucleophilicity of the aniline. A key aspect of this reaction is the concurrent production of hydrochloric acid (HCl). This byproduct must be neutralized by a base to prevent the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.[4]
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic approach for this molecule?
The most direct and common method is the reaction of 5-chloro-2-methoxyaniline with 3-chloropropanoyl chloride in an appropriate aprotic solvent with a suitable base.[5] The reaction is typically performed at a reduced temperature (e.g., 0 °C to room temperature) to control its exothermic nature.[]
Q2: Why is the choice of base so critical for this reaction?
The acylation reaction liberates one equivalent of hydrochloric acid (HCl).[4] If not neutralized, this acid will protonate the nitrogen atom of the unreacted 5-chloro-2-methoxyaniline, forming an ammonium salt. This salt is no longer nucleophilic, effectively removing the starting material from the reaction and drastically reducing the yield.[4] A base, often called an "acid scavenger," is added to neutralize the HCl as it forms, allowing the reaction to proceed to completion.
Q3: Which base should I use: an organic amine or an inorganic base?
Both types can be effective, and the choice depends on your reaction conditions and workup procedure.
-
Organic Bases (e.g., Triethylamine (TEA), Pyridine): These are soluble in common organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), leading to a homogeneous reaction mixture. They are easy to handle but must be removed during workup, typically by an acidic wash. Pyridine can also act as a nucleophilic catalyst.
-
Inorganic Bases (e.g., K₂CO₃, NaOH): These are often used in biphasic systems (e.g., DCM/water) known as Schotten-Baumann conditions.[2][3] They are inexpensive and easily removed by simple phase separation. However, aqueous bases increase the risk of hydrolyzing the highly reactive 3-chloropropanoyl chloride, which can lower the yield.[7]
Q4: What are the best solvents for this synthesis?
Anhydrous aprotic solvents are strongly recommended to prevent the hydrolysis of the acyl chloride.
-
Dichloromethane (DCM): Excellent choice due to its inertness and ability to dissolve both reactants.
-
Tetrahydrofuran (THF): Another good option, though peroxide formation should be monitored.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that can accelerate the reaction, but it is harder to remove under vacuum due to its high boiling point.
Q5: How important is temperature control?
Very important. The reaction between an amine and an acyl chloride is highly exothermic.[] Adding the acyl chloride dropwise to a cooled solution (0-5 °C) of the aniline and base is crucial for several reasons:
-
It prevents a rapid temperature spike that could lead to side reactions.
-
It minimizes the potential for thermal degradation of reactants or products.
-
It allows for controlled formation of the HCl byproduct, ensuring the base can neutralize it effectively.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem: My reaction yield is consistently low (< 60%). What are the likely causes?
A low yield is the most common issue and can stem from several sources. Use the following decision tree to diagnose the problem.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 7. Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. - CHEMSOLVE.NET [chemizi.blogspot.com]
Technical Support Center: Purification of 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide
Welcome to the technical support center for the purification of 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction to Purification Challenges
The synthesis of this compound, typically achieved by the acylation of 5-chloro-2-methoxyaniline with 3-chloropropanoyl chloride, often results in a crude product containing several impurities. The primary purification challenges stem from the removal of unreacted starting materials and potential side products, as well as preventing the degradation of the target compound.
Common Impurities:
-
Unreacted 5-chloro-2-methoxyaniline: A primary aromatic amine that can be difficult to separate from the amide product due to its polarity.
-
3-chloropropanoic acid: Formed from the hydrolysis of 3-chloropropanoyl chloride. It is an acidic impurity that can interfere with crystallization.
-
Diacylated aniline: A potential byproduct, though typically in minor quantities.
-
Hydrolysis products: The amide bond itself can be susceptible to hydrolysis under strongly acidic or basic conditions. The terminal chloride on the propyl chain can also undergo nucleophilic substitution.
This guide will provide solutions to these challenges through two primary purification techniques: recrystallization and flash column chromatography .
Frequently Asked Questions (FAQs)
Q1: My crude product is an oil and won't solidify. What should I do?
A1: Oiling out is a common issue when the melting point of the solid is lower than the boiling point of the solvent, or when significant impurities are present, acting as a eutectic mixture. First, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. If that fails, consider adding a small seed crystal of the pure product if available. If oiling persists, it is often best to remove the solvent and attempt purification by column chromatography, which is more effective for oily or highly impure samples.
Q2: After recrystallization, my product's purity is still low. What is the likely contaminant?
A2: The most probable persistent impurity is the starting material, 5-chloro-2-methoxyaniline. Due to the presence of the amine group, it can have similar polarity to your amide product, leading to co-crystallization. You can assess this by Thin Layer Chromatography (TLC). If the starting material is present, a second recrystallization might be effective, but column chromatography is often the more definitive solution.
Q3: I am losing a significant amount of my product during column chromatography. How can I improve my yield?
A3: Product loss on a silica gel column can be due to several factors. The amide might be highly retained, requiring a more polar eluent. However, a very polar eluent might co-elute impurities. Ensure your mobile phase is optimized using TLC first. Another possibility is degradation on the acidic silica gel. While amides are generally stable, if you suspect degradation, you can use silica gel that has been neutralized with a base like triethylamine. You can also try a different stationary phase, such as alumina.
Q4: Can I use water in my recrystallization solvent system? I'm concerned about hydrolysis.
A4: While the amide bond and the chloropropyl group are susceptible to hydrolysis, this process is generally slow at neutral pH and moderate temperatures.[1] Using a water/alcohol mixed solvent system for recrystallization is often acceptable, especially if the solution is not heated for an extended period.[2] However, avoid strongly acidic or basic conditions during purification.
Troubleshooting Guides
Issue 1: Poor Separation in Column Chromatography
Symptom: Your product and impurities elute together from the column.
Cause & Solution:
-
Inappropriate Mobile Phase: The polarity of your eluent system may not be optimal. The key is to find a solvent system where your product has an Rf value of around 0.3 on a TLC plate.
-
Too Polar: If everything comes out quickly, decrease the polarity of your mobile phase (e.g., from 50% ethyl acetate in hexanes to 30%).
-
Not Polar Enough: If your product is stuck at the baseline, increase the polarity (e.g., from 20% ethyl acetate in hexanes to 40%).
-
-
Tailing of Amine Starting Material: Basic amines like 5-chloro-2-methoxyaniline can interact strongly with the acidic silanol groups on silica gel, leading to significant tailing and poor separation.
-
Solution: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to your mobile phase.[3] This will neutralize the acidic sites on the silica and lead to sharper peaks.
-
Issue 2: Recrystallization Fails or Yields are Low
Symptom: No crystals form upon cooling, or the recovered yield is very low.
Cause & Solution:
-
Incorrect Solvent Choice: An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[4][5]
-
Solution: Perform small-scale solubility tests with a range of solvents. Good single-solvent candidates for amides include ethanol, isopropanol, and ethyl acetate.[6]
-
-
Too Much Solvent: Using an excessive amount of solvent will keep your product dissolved even at low temperatures.
-
Solution: After dissolving your crude product in a minimal amount of boiling solvent, you can slowly evaporate some of the solvent to reach the saturation point.
-
-
Supersaturation: The solution may be supersaturated, preventing crystallization.
-
Solution: Induce crystallization by scratching the inner wall of the flask or by adding a seed crystal.
-
-
"Oiling Out": If the product separates as an oil, this indicates the presence of impurities or that the boiling point of the solvent is higher than the melting point of your compound.
-
Solution: Re-heat the solution to dissolve the oil, then add more solvent and allow it to cool more slowly. If this fails, consider a mixed-solvent recrystallization.[2]
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is ideal for crude products with relatively high purity (>80%).
1. Solvent Selection:
- Place a small amount of your crude product (10-20 mg) into several test tubes.
- Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each tube.
- Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.
- Heat the tubes that show poor room temperature solubility. An ideal solvent will fully dissolve the compound at its boiling point.
- Allow the heated solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.
- If a single solvent is not ideal, try a mixed-solvent system.[7] A good combination for amides is often ethanol and water, or ethyl acetate and hexanes.
2. Recrystallization Procedure (Ethanol/Water System):
- Place the crude this compound in an Erlenmeyer flask.
- Add the minimum amount of hot ethanol required to just dissolve the solid.
- While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point).
- Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
- Remove the flask from the heat and allow it to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold ethanol/water mixture.
- Dry the crystals in a vacuum oven.
Protocol 2: Purification by Flash Column Chromatography
This is the preferred method for highly impure or oily samples.
1. TLC Analysis and Mobile Phase Selection:
- Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution on a silica gel TLC plate.
- Develop the plate in a series of solvent systems with varying polarities (e.g., start with 20% ethyl acetate in hexanes and increase the ethyl acetate percentage).
- The ideal mobile phase will give your product an Rf value of approximately 0.3 and show good separation from impurities.[8]
- Visualize the spots under UV light (254 nm).[9] Aromatic amines and amides are typically UV-active. You can also use a stain like permanganate or ninhydrin to visualize the amine starting material.[10]
2. Column Preparation and Elution:
- Pack a glass column with silica gel as a slurry in the least polar solvent of your mobile phase (e.g., hexanes).
- Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase.
- Adsorb the dissolved product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. This "dry loading" technique often gives better separation.
- Begin eluting with your chosen mobile phase, collecting fractions in test tubes.
- Monitor the elution of your compound by TLC analysis of the collected fractions.
- Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Data Presentation
| Purification Method | Typical Recovery | Purity (by HPLC/NMR) | Key Advantages | Key Disadvantages |
| Recrystallization | 60-85% | >98% | Scalable, cost-effective, can yield high-purity crystalline material. | Not effective for oily products or complex impurity profiles. |
| Column Chromatography | 50-80% | >99% | Highly effective for complex mixtures and oily products. | More time-consuming, requires more solvent, can be less scalable. |
Visualization of Workflows
Purification Decision Workflow
Caption: Decision workflow for selecting the appropriate purification method.
Recrystallization Protocol Flow
Caption: Step-by-step workflow for purification by recrystallization.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. biotage.com [biotage.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. epfl.ch [epfl.ch]
- 10. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
Technical Support Center: Troubleshooting Solubility of 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide in Aqueous Buffers
Welcome to the technical support guide for 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this compound in aqueous buffers. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed protocols to ensure your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my standard aqueous buffer (e.g., PBS, pH 7.4). Why is this happening?
A1: The difficulty you're experiencing is common for compounds with a chemical structure like this compound. The primary reasons for its poor aqueous solubility are:
-
High Lipophilicity: The presence of two chlorophenyl rings and a methoxy group contributes to a significant nonpolar character. This hydrophobicity makes it energetically unfavorable for the molecule to interact with the polar water molecules in your buffer. Many new chemical entities in drug discovery pipelines are lipophilic, leading to solubility challenges.[1]
-
Crystalline Structure: In its solid state, the compound likely exists in a stable crystal lattice. A significant amount of energy is required to break these intermolecular forces before dissolution can occur. This is a common challenge for what are often termed 'brick-dust' molecules.[2]
-
Neutral Amide Group: The propanamide linkage is a neutral functional group under typical physiological pH conditions, meaning it does not readily ionize to form more soluble salt forms.
Q2: What is the recommended first step when encountering solubility issues with this compound?
A2: The universally accepted first step is to prepare a concentrated stock solution in a strong organic solvent and then dilute it into your aqueous buffer.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for creating high-concentration stock solutions of hydrophobic compounds.[3] It is a powerful, water-miscible organic solvent capable of dissolving a wide array of organic molecules.[3]
-
Rationale: By first dissolving the compound in a small volume of a compatible organic solvent, you overcome the initial energy barrier required to break the crystal lattice. The subsequent dilution into the aqueous buffer is then more manageable, although precipitation can still occur if the final concentration exceeds the compound's aqueous solubility limit.
Troubleshooting Guides
Issue 1: Precipitation Occurs Immediately Upon Dilution from DMSO Stock into Aqueous Buffer.
This indicates that the final concentration in your aqueous buffer is above the compound's thermodynamic solubility limit, even with the use of a co-solvent.
Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward solution is to lower the target concentration in your final assay. Determine the highest achievable concentration without precipitation and adjust your experimental design accordingly.
-
Optimize the Co-solvent Percentage: While DMSO is an excellent solvent, its concentration in the final assay medium should be minimized, typically to ≤0.5%, as higher concentrations can be cytotoxic in cell-based assays.[4]
-
Protocol: Prepare a series of dilutions of your DMSO stock into the aqueous buffer, varying the final DMSO concentration (e.g., 0.1%, 0.25%, 0.5%, 1.0%). Observe the concentration at which the compound remains in solution.
-
-
Utilize pH Modification (if applicable): The solubility of weakly acidic or basic compounds can be significantly influenced by pH.[5][6][7][8][9]
-
Analysis of this compound: The amide group is generally neutral. However, to be thorough, you can test the solubility in buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.4, 8.0) to see if it has any ionizable character that can be exploited. Weakly acidic drugs are more soluble at a pH above their pKa, while weakly basic drugs are more soluble at a pH below their pKa.[8]
Parameter Condition 1 Condition 2 Condition 3 Buffer pH 5.0 7.4 8.5 Final DMSO % 0.5% 0.5% 0.5% Observation Record visual clarity Record visual clarity Record visual clarity Table 1: pH Screening for Solubility -
Issue 2: The Compound Dissolves Initially but Crashes Out of Solution Over Time.
This is a common issue with supersaturated solutions, which are thermodynamically unstable. The initial dissolution from the DMSO stock can create a supersaturated state that is not sustainable.
Troubleshooting Steps:
-
Incorporate Solubilizing Excipients: For many poorly soluble drugs, formulation strategies are necessary to maintain solubility.[2][10][11][12]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.[10]
-
Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be used at low concentrations to form micelles that encapsulate the hydrophobic compound.
-
Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be used.[13][14][15] Combining co-solvents can sometimes have a synergistic effect.[14]
-
-
Kinetic vs. Thermodynamic Solubility Assessment: It's crucial to distinguish between how much compound appears to dissolve initially (kinetic solubility) versus how much remains dissolved at equilibrium (thermodynamic solubility).
-
Protocol: Prepare your solution and allow it to equilibrate for an extended period (e.g., 24 hours) with gentle agitation. After this period, centrifuge the sample and measure the concentration of the compound in the supernatant. This will give you the true thermodynamic solubility under those conditions.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculate Required Mass: The molecular weight of this compound (C₁₀H₁₁Cl₂NO₂) is 248.11 g/mol .[16] To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 248.11 g/mol * 1000 mg/g = 2.48 mg
-
-
Dissolution:
-
Accurately weigh 2.48 mg of the compound into a sterile microcentrifuge tube.
-
Add 1 mL of high-purity, anhydrous DMSO.
-
Vortex vigorously for 1-2 minutes.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes until all solid particles are completely dissolved.
-
Visually inspect the solution against a bright light to ensure there is no undissolved particulate matter.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Aqueous Solubility Determination by Visual Inspection
-
Preparation: Set up a series of clear microcentrifuge tubes or a 96-well plate.
-
Serial Dilution:
-
Add the appropriate volume of your aqueous buffer to each tube/well.
-
Add a small volume of your 10 mM DMSO stock solution to achieve the desired final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Ensure the final DMSO concentration is constant across all wells and is at a level compatible with your assay (e.g., 0.5%).
-
-
Incubation: Gently mix and incubate the samples at your experimental temperature (e.g., room temperature or 37°C) for 1-2 hours.
-
Observation: Visually inspect each sample for any signs of cloudiness, turbidity, or solid precipitate. The highest concentration that remains clear is your estimated kinetic aqueous solubility.
| Final Concentration (µM) | Volume of 10 mM Stock (µL) for 1 mL final | Volume of Buffer (µL) | Final DMSO % | Visual Observation (Clear/Precipitate) |
| 100 | 10 | 990 | 1.0% | |
| 50 | 5 | 995 | 0.5% | |
| 25 | 2.5 | 997.5 | 0.25% | |
| 10 | 1 | 999 | 0.1% | |
| Table 2: Example Dilution Series for Solubility Assessment |
By systematically addressing these common issues and employing the detailed protocols, researchers can overcome the solubility challenges of this compound and generate reliable data in their aqueous experimental systems.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. wisdomlib.org [wisdomlib.org]
- 15. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scbt.com [scbt.com]
Technical Support Center: Optimizing Protein Labeling with 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide
Welcome to the technical support center for the use of 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide in protein labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Troubleshooting Guide
This section addresses specific issues you may encounter during your protein labeling experiments with this compound.
Issue 1: Low or No Labeling Efficiency
You've performed the labeling reaction, but analysis by mass spectrometry or gel electrophoresis shows a low yield of the desired protein conjugate.
Possible Causes and Solutions
-
Suboptimal pH: The reaction of chloroacetamides with nucleophilic amino acid residues is highly pH-dependent. The primary targets are the side chains of cysteine, lysine, and histidine. For cysteine, the reactive species is the thiolate anion (S-), which is more prevalent at a pH above the pKa of the cysteine thiol group (typically ~8.5 in solution, but can be lower in specific protein microenvironments).[1][2][3][4] For lysine, the unprotonated ε-amino group (pKa ~10.5) is the nucleophile, so higher pH values favor its reactivity.[1][2]
-
Recommendation: Perform a pH screen from 7.0 to 9.5 to find the optimal condition for your specific protein. A pH of 7.5-8.5 is often a good starting point to favor cysteine labeling while minimizing lysine modification.[1]
-
-
Incorrect Reagent-to-Protein Ratio: An insufficient molar excess of the chloroacetamide probe can lead to incomplete labeling. Conversely, an extremely high excess may not significantly improve labeling and can lead to off-target effects or precipitation.[5][6]
-
Recommendation: Titrate the molar ratio of this compound to your protein. Start with a 10-fold molar excess and increase it incrementally (e.g., 20x, 50x, 100x) to determine the optimal ratio for your system.
-
-
Inaccessible Target Residue: The target cysteine or lysine residue may be buried within the protein's three-dimensional structure, making it inaccessible to the labeling reagent.[7]
-
Recommendation: If your protein's structure is known, check the solvent accessibility of the target residues. If the residue is buried, consider performing the labeling under partially denaturing conditions (e.g., with low concentrations of urea or guanidinium chloride). However, be cautious as this may compromise protein function.
-
-
Presence of Reducing Agents: Buffers containing reducing agents like dithiothreitol (DTT) or β-mercaptoethanol will quench the chloroacetamide probe.
-
Recommendation: Ensure that all buffers used in the labeling step are free of reducing agents. If your protein requires a reducing environment for stability, you must remove the reducing agent prior to adding the chloroacetamide probe, for instance, by using a desalting column.[8]
-
| Parameter | Recommended Starting Range | Key Consideration |
| pH | 7.0 - 9.5 | Balances reactivity of different nucleophiles (Cys, Lys, His). |
| Molar Excess of Probe | 10x - 100x over protein | Titration is crucial to optimize labeling and minimize off-target effects. |
| Temperature | 4°C to 37°C | Higher temperatures increase reaction rate but can decrease protein stability. |
| Reaction Time | 1 hour to overnight | Monitor reaction progress over time to determine the optimal duration. |
Issue 2: Non-Specific Labeling
Your analysis shows modification at multiple sites, or on residues other than your intended target.
Possible Causes and Solutions
-
High pH: As the pH increases, lysine residues become deprotonated and more nucleophilic, leading to increased off-target labeling if your primary target is cysteine.[1][8]
-
Recommendation: If cysteine-specific labeling is desired, perform the reaction at a pH closer to 7.0-7.5. At this pH, the cysteine thiolate is still reactive, while the majority of lysine amines are protonated and thus less nucleophilic.[1]
-
-
Excessive Reagent Concentration: A very high molar excess of the chloroacetamide probe can drive reactions with less reactive nucleophiles.[6][9]
-
Recommendation: Use the lowest effective concentration of the labeling reagent as determined by your titration experiments.
-
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the modification of less reactive sites.
-
Recommendation: Perform a time-course experiment (e.g., taking samples at 1, 2, 4, and 8 hours) to find the point where labeling of the target site is maximized with minimal non-specific modification.
-
Issue 3: Protein Aggregation or Precipitation
Your protein precipitates out of solution during or after the labeling reaction.
Possible Causes and Solutions
-
Hydrophobicity of the Label: The "this compound" molecule has hydrophobic character. Covalently attaching it to the protein surface can increase the overall hydrophobicity, leading to aggregation.[5]
-
Recommendation: Perform the labeling reaction at a lower protein concentration (e.g., < 2 mg/mL).[5] You can concentrate the protein after the labeling and purification steps. Also, consider including stabilizing excipients like arginine or glycerol in your buffer.
-
-
Disruption of Protein Structure: Modification of key residues can disrupt the native conformation of the protein, exposing hydrophobic patches and causing aggregation.[6]
-
Recommendation: Optimize the labeling stoichiometry to achieve a lower degree of labeling. It is often not necessary to label every available site.
-
-
Suboptimal Buffer Conditions: An inappropriate pH or low ionic strength can decrease protein stability.[5]
-
Recommendation: Ensure your buffer composition is one in which your protein is known to be stable. A buffer strength of 50-100 mM is generally recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism of labeling with this compound?
The labeling reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[10][11][12] The nucleophilic side chain of an amino acid (e.g., the thiolate of cysteine or the amine of lysine) attacks the electrophilic carbon atom adjacent to the chlorine atom on the propanamide moiety. This results in the displacement of the chloride ion and the formation of a stable covalent bond between the protein and the label.[11]
Caption: SN2 reaction of a protein nucleophile with the chloroacetamide probe.
Q2: Which amino acids are targeted by chloroacetamides?
Chloroacetamides are electrophilic probes that primarily react with soft nucleophiles. The reactivity order is generally: Cysteine >> Histidine > Lysine > N-terminus Cysteine is the most reactive due to the high nucleophilicity of the thiolate anion.[13][14][15] Histidine and lysine can also be labeled, particularly at higher pH values where their side chains are deprotonated.[16][17]
Q3: How can I confirm that my protein is labeled?
-
Mass Spectrometry (MS): This is the most definitive method. Intact protein analysis can show a mass shift corresponding to the addition of the label.[18][19][20] Peptide mapping (LC-MS/MS) after proteolytic digestion can identify the exact site(s) of modification.[13][20]
-
SDS-PAGE: If the label is fluorescent, you can visualize the labeled protein directly in the gel using a suitable imager.[21] Even without a fluorescent tag, a significant mass addition might cause a slight shift in the protein's migration.
-
Chromatography: Techniques like ion-exchange chromatography (IXC) can sometimes separate protein species with different degrees of labeling.[18][22]
Q4: What buffer should I use for the labeling reaction?
Choose a non-nucleophilic buffer to avoid reaction with the chloroacetamide probe. Good choices include HEPES, phosphate, or bicarbonate buffers.[8][21] Avoid buffers with primary amines, such as Tris, as they can compete with the protein for reaction with the probe.
Experimental Protocols
General Protocol for Protein Labeling
-
Protein Preparation:
-
Dissolve or dialyze your purified protein into a suitable non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Ensure the buffer is free from any reducing agents like DTT or β-mercaptoethanol.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Labeling Reagent Preparation:
-
Prepare a fresh stock solution of this compound in a compatible organic solvent like DMSO or DMF at a concentration of 10-100 mM.
-
-
Labeling Reaction:
-
Add the desired molar excess of the chloroacetamide stock solution to the protein solution while gently vortexing.
-
Incubate the reaction at a chosen temperature (e.g., room temperature for 2 hours or 4°C overnight). Protect from light if the label is light-sensitive.
-
-
Quenching the Reaction (Optional):
-
The reaction can be stopped by adding a small molecule thiol like DTT or β-mercaptoethanol to a final concentration of 10-20 mM to consume any excess chloroacetamide.
-
-
Purification:
-
Remove excess, unreacted label and quenching reagents using a desalting column (e.g., Sephadex G-25), dialysis, or tangential flow filtration.[23]
-
Workflow for Troubleshooting Labeling Efficiency
Caption: A logical workflow for troubleshooting low protein labeling efficiency.
References
- 1. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Fluorescent Probe for the Specific Staining of Cysteine Containing Proteins and Thioredoxin Reductase in SDS-PAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Context-Dependence of the Reactivity of Cysteine and Lysine Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Studies of protein covalent modifications using mass spectrometry - ProQuest [proquest.com]
- 14. Peptide‐based covalent inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. goldbio.com [goldbio.com]
Technical Support Center: Minimizing Off-Target Effects of 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide in Cell-Based Assays
Welcome to the technical support center for researchers utilizing 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide and other novel small molecule inhibitors in cell-based assays. This guide is designed to provide you with the expertise and tools necessary to proactively identify and mitigate off-target effects, ensuring the scientific rigor and validity of your experimental outcomes. As drug development professionals, we understand that confidence in your data begins with a thorough understanding of your compound's activity.
Introduction: The Challenge of Off-Target Effects
Frequently Asked Questions (FAQs)
Q1: I'm observing a cellular phenotype with this compound that doesn't align with the known function of my intended target. What could be the issue?
This is a classic indicator of potential off-target effects dominating the cellular response.[1] It could also suggest that the presumed mechanism of action for your target in your specific cell line is incorrect.[1] To dissect this, a multi-pronged approach is recommended:
-
Confirm Target Engagement: First, verify that your compound is binding to its intended target within the cell at the concentrations you are using. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.
-
Genetic Validation: Use a genetic approach like siRNA or CRISPR to knock down your target protein.[2] The resulting phenotype should ideally mimic the effect of your small molecule inhibitor.[1][2] A significant discrepancy points towards off-target effects.
-
Proteomic Profiling: To identify potential off-target proteins, consider employing chemoproteomics techniques.[3][4][5]
Q2: My dose-response curve for this compound is not a standard sigmoidal shape. What does this indicate?
Non-monotonic or biphasic dose-response curves (e.g., U-shaped or bell-shaped) can be indicative of complex biological phenomena, including off-target effects.[6][7] At higher concentrations, your compound may be engaging with secondary targets that produce an opposing effect to its interaction with the primary target.[6] It is also possible that at different concentrations, the compound triggers distinct signaling pathways. A thorough investigation into the dose-dependent effects on various cellular pathways is warranted.
Q3: How can I be sure that the observed effects are not due to the chemical scaffold of this compound itself, rather than specific target inhibition?
This is a critical question in small molecule research. The use of a structurally related but biologically inactive control compound is the gold standard for addressing this.[1][8] This control molecule should ideally be a close analog of your active compound but lack the functional groups necessary for binding to the intended target. If the inactive control produces the same cellular effects as your active compound, it strongly suggests that the phenotype is due to off-target interactions or non-specific effects of the chemical scaffold.[9]
Q4: I'm seeing significant cytotoxicity at concentrations where I expect to see a specific biological effect. How do I deconvolute these?
High cytotoxicity can mask the specific, on-target effects of your compound. It is crucial to first determine the cytotoxic concentration range.
-
Perform a Cytotoxicity Assay: Use a standard method like an LDH or MTT assay to establish the concentrations at which your compound is toxic to the cells.[1]
-
Dose De-escalation: Test your compound at concentrations below the cytotoxic threshold.[1]
-
Time-Course Experiments: It's possible that the specific phenotype you are interested in occurs at an earlier time point before the onset of significant cytotoxicity.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible results between experiments. | 1. Variability in cell health and passage number.2. Degradation of the compound stock solution.3. Inconsistent final solvent concentration (e.g., DMSO). | 1. Maintain consistent cell culture practices (e.g., use cells within a defined passage number range).2. Prepare fresh dilutions from a concentrated stock for each experiment and avoid repeated freeze-thaw cycles.[9]3. Ensure the final solvent concentration is consistent across all wells and is below a non-toxic threshold (typically <0.5%).[6] |
| No observable effect even at high concentrations. | 1. Low cell permeability of the compound.2. Rapid metabolism of the compound by the cells.3. The target is not essential for the measured phenotype in the chosen cell line. | 1. Assess cell permeability using established assays.[10]2. Measure the compound's stability in the presence of cells or cell lysates.3. Confirm target expression in your cell model using Western blotting or qPCR.[9] |
| Observed phenotype is much weaker than expected based on in vitro potency (IC50). | 1. Poor translation from a biochemical to a cellular context.2. The compound is actively exported from the cells by efflux pumps. | 1. Confirm target engagement in the cellular environment using CETSA.2. Investigate the involvement of efflux pumps by co-treatment with known efflux pump inhibitors. |
Experimental Protocols & Workflows
Workflow for Validating On-Target Effects and Identifying Off-Target Liabilities
This workflow provides a systematic approach to characterizing the cellular activity of this compound.
Caption: A systematic workflow for characterizing a novel small molecule inhibitor.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to its intended target protein in intact cells.[11][12][13][14]
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[11] This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.[12]
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibody specific to the target protein
-
Standard Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or vehicle control for a specified duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed time (e.g., 3 minutes).[14]
-
Lysis: Lyse the cells to release their protein content.
-
Separation: Centrifuge the lysates to separate the soluble protein fraction from the precipitated, denatured proteins.[13]
-
Detection: Analyze the amount of soluble target protein in the supernatant by Western blotting.
Expected Outcome: In the presence of the compound, the target protein should remain soluble at higher temperatures compared to the vehicle-treated control, indicating a direct binding interaction.
Protocol 2: Genetic Validation using CRISPR/Cas9 Knockout
Objective: To determine if the genetic removal of the target protein recapitulates the phenotype observed with this compound treatment.[2][15][16]
Materials:
-
CRISPR/Cas9 system components (e.g., Cas9 nuclease, guide RNA targeting the gene of interest)
-
Wild-type and knockout cell lines
-
This compound
-
Reagents for the specific phenotypic assay
Procedure:
-
Generate Knockout Cells: Use CRISPR/Cas9 to generate a stable knockout of the target gene in your cell line of interest.
-
Validate Knockout: Confirm the absence of the target protein in the knockout cells by Western blotting or other suitable methods.
-
Phenotypic Assay: Perform your primary phenotypic assay on wild-type, knockout, and control cells, both in the presence and absence of this compound.
Expected Outcome:
-
On-Target Effect: The phenotype observed in wild-type cells treated with the compound should be similar to the phenotype of the knockout cells (without compound treatment). The compound should have no further effect on the knockout cells.
-
Off-Target Effect: If the compound still produces a phenotype in the knockout cells, it indicates that the effect is independent of the intended target.
Signaling Pathway Considerations
When investigating off-target effects, it is useful to consider common signaling pathways that are frequently modulated by small molecule inhibitors. For instance, many kinase inhibitors have off-target effects on other kinases, leading to unintended consequences on cell proliferation, survival, and stress response pathways.[17][18][19]
Caption: On-target vs. off-target effects of a small molecule inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Chemoproteomics - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. scispace.com [scispace.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CRISPR Approaches to Small Molecule Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide
Welcome to the technical support guide for the mass spectrometric analysis of 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during data acquisition and interpretation for this specific compound. Here, we move beyond generic advice to provide targeted, in-depth troubleshooting strategies grounded in the chemical properties of the molecule itself.
Compound Profile: Understanding the Analyte
Before troubleshooting, a clear understanding of the target molecule's properties is essential. These values form the basis for all subsequent data analysis.
Chemical Structure:
Figure 1. Structure of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁Cl₂NO₂ | [1] |
| Average Molecular Weight | 248.11 g/mol | [1] |
| Monoisotopic Mass | 247.01668 Da | Calculated |
Note: The monoisotopic mass is calculated using the mass of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O) and is the value you should look for in high-resolution mass spectrometry.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common problems encountered in the lab.
Question 1: My primary challenge is identifying the molecular ion. I don't see a peak at the expected m/z of 248.1, or the entire region is confusing. What's happening?
This is a frequent and critical issue. The complexity arises from two key factors: the distinct isotopic signature of the two chlorine atoms and the compound's susceptibility to adduct formation or fragmentation.
Answer:
Let's break down the possibilities. You are unlikely to see a single peak at 248.1. Instead, you should be looking for a specific cluster of peaks and considering common ionic forms.
A. The Isotopic Pattern is Key
The presence of two chlorine atoms is the most important structural feature for mass spectrometry. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which are two mass units apart.[2][3] For a molecule with two chlorines, you will see three distinct molecular ion peaks:
-
M Peak: The ion containing two ³⁵Cl atoms.
-
M+2 Peak: The ion containing one ³⁵Cl and one ³⁷Cl atom.
-
M+4 Peak: The ion containing two ³⁷Cl atoms.
The theoretical intensity ratio of these peaks is approximately 9:6:1 .[4] Searching for this characteristic pattern is far more reliable than looking for a single peak.
B. Calculate the Expected Isotopic Cluster (for [M+H]⁺)
Assuming positive mode electrospray ionization (ESI), the molecule will likely be protonated. Therefore, you should be looking for the isotopic cluster corresponding to [C₁₀H₁₂Cl₂NO₂]⁺ .
| Ion | Isotope Combination | Calculated m/z (Monoisotopic) | Expected Relative Abundance |
| [M+H]⁺ | Molecule with 2 x ³⁵Cl | 248.0240 | ~100% (Normalized Base Peak of Cluster) |
| [M+2+H]⁺ | Molecule with 1 x ³⁵Cl, 1 x ³⁷Cl | 250.0211 | ~65% |
| [M+4+H]⁺ | Molecule with 2 x ³⁷Cl | 252.0181 | ~10% |
Your first step should be to meticulously examine your spectrum for this 3-peak cluster with the appropriate m/z spacing and relative intensities.
Diagram 1. Isotopic combinations for a dichloro compound.
C. Consider Common Adducts
If the [M+H]⁺ cluster is absent, the next logical step is to look for adducts, especially if your mobile phase or sample contains salts.[5] Alkali metal adducts are very common in ESI-MS.[6][7]
Protocol: Searching for Adducts
-
Calculate the theoretical m/z for the [M+Na]⁺ and [M+K]⁺ isotopic clusters.
-
Scan your data for these new m/z values, again looking for the characteristic 9:6:1 intensity pattern.
| Common Adduct | Mass Shift (from [M+H]⁺) | [M+Adduct]⁺ m/z (for ²³Na, ³⁹K) | [M+2+Adduct]⁺ m/z |
| Sodium [M+Na]⁺ | +21.982 Da | 270.0059 | 272.0030 |
| Potassium [M+K]⁺ | +37.956 Da | 285.9800 | 287.9770 |
Expert Insight: Sodium contamination is ubiquitous and can come from glassware, reagents, or even fingerprints.[5] If you see a strong sodium adduct but a weak or absent protonated molecule, it suggests your analyte has a high sodium affinity and that your system may require cleaning or the use of plasticware.
Question 2: I've found the molecular ion cluster, but my MS/MS fragmentation spectrum is complex. What are the expected fragmentation pathways?
Answer:
Understanding the fragmentation is crucial for structural confirmation. The structure of this compound has several bonds that are likely to cleave under collision-induced dissociation (CID). The most labile sites are the amide bond and the propyl chain.
Predicted Fragmentation Pathways
-
Amide Bond Cleavage (Most Common): The C-N amide bond is often the weakest link. Cleavage here can result in two primary fragment ions.
-
Fragment A (Acylium ion): This would involve the loss of the 5-chloro-2-methoxyaniline moiety. The resulting acylium ion, [C₃H₄ClO]⁺, would have an m/z of 75.0003 (for ³⁵Cl). You would also see a smaller peak at m/z 77 from the ³⁷Cl isotope.
-
Fragment B (Aniline moiety): This corresponds to the protonated 5-chloro-2-methoxyaniline fragment, [C₇H₉ClNO]⁺. This fragment still contains one chlorine atom, so it will have an M and M+2 peak. The expected m/z would be 158.0367 (for ³⁵Cl) and 160.0338 (for ³⁷Cl) in a ~3:1 ratio.
-
-
Loss of Chloropropane: Cleavage of the N-C bond of the propanamide group results in the loss of the entire 3-chloropropanamide side chain. This would leave the 5-chloro-2-methoxyphenyl isocyanate radical cation or a related structure.
-
Neutral Loss of HCl: The terminal chlorine on the propyl chain can be lost as a neutral HCl molecule. This would result in an ion cluster around m/z 212.05 (for the [M+H-HCl]⁺ ion).
Diagram 2. Predicted MS/MS fragmentation pathways.
Question 3: My signal is noisy, my mass accuracy is poor, or I'm seeing a lot of background ions. What general troubleshooting steps should I follow?
Answer:
These issues often point to problems with the instrument state or experimental setup rather than the analyte's specific chemistry. A systematic approach is required.[8][9]
Systematic Troubleshooting Workflow
This workflow helps isolate the problem, starting from the most common and easiest-to-fix issues.
Diagram 3. General MS troubleshooting workflow.
Key Actions & Explanations:
-
Calibration: Mass accuracy is not constant. It drifts with temperature and electronic fluctuations. Regular calibration is the single most important step for ensuring data quality.[10]
-
Spray Stability: An unstable electrospray leads directly to an unstable ion beam, causing massive fluctuations in signal intensity (high noise). This can be caused by clogs, improper positioning of the needle, or incorrect gas flows.[8]
-
Blanks and Carryover: Always run a solvent blank after a high-concentration sample. If you see your analyte's peaks in the blank, it indicates carryover from the injector or column. Implement needle washes and consider extra column flushing between samples.[8]
-
Solvent Quality: Always use LC-MS grade solvents and fresh additives (e.g., formic acid). Lower grade solvents contain non-volatile impurities that build up in the source and cause high background noise and ion suppression.
References
- 1. scbt.com [scbt.com]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. alliancebioversityciat.org [alliancebioversityciat.org]
- 10. gmi-inc.com [gmi-inc.com]
"3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide" stability and degradation product analysis
Technical Support Center: 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide
Prepared by the Office of the Senior Application Scientist
This guide serves as a technical resource for researchers, scientists, and drug development professionals working with this compound (CAS 346726-62-3)[1]. It provides in-depth answers to frequently asked questions and troubleshooting workflows for stability and degradation analysis, grounded in established scientific principles and regulatory expectations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the chemical nature and stability of this compound.
Q1: What is the chemical structure and what are the most reactive sites for degradation?
A1: The chemical structure of this compound is shown below. The molecule possesses several functional groups susceptible to degradation under common experimental and storage conditions.
-
Structure: C₁₀H₁₁Cl₂NO₂
-
Molecular Weight: 248.11 g/mol [1]
Key Reactive Sites:
-
Amide Linkage: This is a primary site for hydrolysis. Under acidic or basic conditions, the amide bond can cleave to form 5-chloro-2-methoxyaniline and 3-chloropropanoic acid.
-
Alkyl Chloride (C3-position): The chlorine atom on the propanamide chain is a leaving group. It is susceptible to nucleophilic substitution (e.g., hydrolysis to a hydroxyl group, forming 3-hydroxy-N-(5-chloro-2-methoxyphenyl)propanamide) or elimination reactions, particularly under basic conditions.
-
Aromatic Ring: The electron-rich methoxy- and chloro-substituted phenyl ring can be a target for oxidative degradation.
-
Chromophores for Photodegradation: The aromatic ring and the carbonyl group can absorb UV-Vis light, potentially initiating photolytic degradation pathways.[2]
Q2: What are the expected degradation pathways for this molecule?
A2: Based on the reactive sites, the primary degradation pathways are hydrolysis, oxidation, and photolysis. Thermal degradation is also possible at elevated temperatures. The diagram below illustrates the most probable primary degradation products.
References
Technical Support Center: A Researcher's Guide to Investigating "3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide" in Overcoming Biological Resistance
A Note from the Senior Application Scientist:
Welcome, researchers. This guide is designed to serve as a comprehensive technical resource for investigating the potential of the novel compound, 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide , in overcoming biological resistance.
It is important to note that as of this writing, specific literature on the biological activity of this exact molecule is limited. Therefore, this guide has been constructed based on established principles and protocols for characterizing compounds that counteract well-understood mechanisms of resistance, particularly P-glycoprotein (P-gp) mediated multidrug resistance (MDR).[1][2][3] The methodologies and troubleshooting advice provided herein are based on extensive experience with structurally related compounds and represent a robust starting point for your investigations. All protocols should be optimized for your specific experimental systems.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common initial questions and potential roadblocks when beginning to characterize a novel compound's ability to overcome resistance.
Q1: My initial cytotoxicity assay shows the compound is not potent on its own. Does this mean it's not a good candidate for overcoming resistance?
A1: Not at all. Many successful chemosensitizing agents have little to no intrinsic cytotoxicity.[4] Their primary mechanism is to restore or enhance the efficacy of a known cytotoxic drug. The key experiment is a combination study.
-
Troubleshooting Action: Perform a dose-response matrix experiment combining your investigational compound with a known cytotoxic agent (e.g., Paclitaxel, Doxorubicin) to which your cell line is resistant. Look for a synergistic effect, where the combined cell kill is greater than the additive effect of each compound alone.[5][6]
Q2: How do I determine if my resistant cell line is a suitable model for studying this compound?
A2: A suitable model will have a confirmed mechanism of resistance that your compound is hypothesized to inhibit. Given the structure of this compound, a logical starting point is to investigate resistance mediated by ABC transporters like P-glycoprotein (P-gp/MDR1).[1][7]
-
Troubleshooting Action:
-
Confirm Resistance: Run a dose-response curve of a standard chemotherapeutic (e.g., Paclitaxel) on your resistant cell line and its parental (sensitive) counterpart. A significant rightward shift in the IC50 value confirms resistance.[8]
-
Check for P-gp Overexpression: Perform a Western blot on lysates from both sensitive and resistant cells using an antibody specific for P-gp. A significantly stronger band in the resistant line indicates P-gp overexpression is a likely mechanism.[9]
-
Q3: My combination therapy experiments are showing high variability. What are the common causes?
A3: Variability in combination studies often stems from inconsistent cell seeding, drug stability issues, or suboptimal assay timing.
-
Troubleshooting Action:
-
Cell Seeding: Ensure you have a homogenous single-cell suspension before plating and use a calibrated multichannel pipette. Avoid using the outer wells of 96-well plates, as they are prone to evaporation ("edge effects").[10]
-
Compound Stability: Prepare fresh dilutions of your compounds for each experiment. Some compounds may degrade in culture media over 48-72 hours.
-
Assay Timing: Ensure the assay endpoint (e.g., 72 hours) allows for sufficient cell doubling and for the drug to exert its effect. This may need to be optimized for your specific cell line.[8]
-
Q4: I suspect my compound inhibits P-glycoprotein. What is the most direct way to test this?
A4: A direct functional assay is the best approach. The most common methods involve measuring the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM.[11][12][13] In P-gp-overexpressing cells, these substrates are actively pumped out, resulting in low fluorescence. A P-gp inhibitor will block this efflux, leading to a significant increase in intracellular fluorescence.[11][14]
Part 2: Key Experimental Protocols & Workflows
Here we provide detailed, step-by-step protocols for the essential experiments required to characterize this compound as a resistance-modulating agent.
Workflow for Characterizing a Novel Resistance Modulator
Caption: Workflow for investigating a novel resistance modulator.
Protocol 2.1: Combination Cytotoxicity Assay (96-Well Format)
This protocol determines if this compound synergizes with a standard chemotherapeutic agent.
Materials:
-
Parental (sensitive) and resistant cancer cell lines
-
Complete culture medium
-
This compound (Compound X)
-
Standard chemotherapeutic (e.g., Paclitaxel)
-
96-well flat-bottom tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Multichannel pipette, plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 90 µL of medium. Incubate for 24 hours.[8]
-
Drug Preparation: Prepare 10X serial dilutions of both Compound X and Paclitaxel in culture medium.
-
Treatment: Add 10 µL of Paclitaxel dilution to the appropriate wells. Immediately after, add 10 µL of Compound X dilution. This creates a dose-response matrix. Include wells for "no drug," "Compound X only," and "Paclitaxel only."
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Analysis: Read the plate (luminescence or absorbance). Normalize the data to the "no drug" control wells. Analyze for synergy using the Combination Index (CI) method (Chou-Talalay). A CI value < 1 indicates synergy.[5][6]
Troubleshooting:
-
Problem: High variance in replicates.
-
Solution: Ensure homogenous cell suspension before seeding. Check pipette calibration. Avoid edge wells.[10]
-
-
Problem: No synergistic effect observed.
-
Solution: Confirm P-gp is the primary resistance mechanism in your cell line. The compound may work through a different mechanism. Extend the incubation time if the cell line is slow-growing.
-
Protocol 2.2: Rhodamine 123 Efflux Assay (Flow Cytometry)
This is a direct functional assay to measure P-gp inhibition.[14][15]
Materials:
-
Resistant cell line (e.g., K562/ADR) and parental line (e.g., K562)
-
Rhodamine 123 (Rh123)
-
Verapamil or Cyclosporin A (positive control P-gp inhibitor)
-
Compound X
-
FACS tubes, Flow Cytometer
Procedure:
-
Cell Preparation: Harvest 1x10⁶ cells per condition. Wash with ice-cold PBS.
-
Inhibitor Pre-incubation: Resuspend cell pellets in 1 mL of medium containing the desired concentration of Compound X or the positive control. Incubate for 30 minutes at 37°C.
-
Rh123 Loading: Add Rh123 to a final concentration of 1 µM. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash cells twice with 2 mL of ice-cold PBS to remove extracellular dye.
-
Efflux Phase: Resuspend the cell pellet in 1 mL of fresh, pre-warmed medium (with inhibitors still present for the treated samples). Incubate for 1-2 hours at 37°C to allow for dye efflux.
-
Analysis: Pellet cells one final time, resuspend in 0.5 mL of ice-cold PBS, and analyze immediately on a flow cytometer (typically using the FITC channel for Rh123).
-
Interpretation: An increase in the mean fluorescence intensity in the cells treated with Compound X, compared to the untreated resistant cells, indicates inhibition of Rh123 efflux.
Troubleshooting:
-
Problem: Low fluorescence signal even in the presence of the positive control.
-
Solution: Optimize the Rh123 loading time and concentration. Ensure the resistant cell line has high P-gp expression.
-
-
Problem: High background fluorescence in the parental cell line.
-
Solution: Parental cells may have some basal P-gp activity. Compare the fold-shift in fluorescence between treated and untreated samples, rather than absolute values.
-
Protocol 2.3: P-glycoprotein ATPase Activity Assay
This biochemical assay confirms that the compound interacts directly with the P-gp transporter, as P-gp function is dependent on ATP hydrolysis.[16][17]
Materials:
-
P-gp-containing membrane vesicles (commercially available or prepared from overexpressing cells)
-
Compound X
-
Verapamil (stimulator) and Sodium Orthovanadate (inhibitor)
-
ATP
-
Phosphate detection reagent (e.g., malachite green-based)
Procedure:
-
Reaction Setup: In a 96-well plate, combine P-gp vesicles, assay buffer, and varying concentrations of Compound X.
-
Pre-incubation: Incubate for 5 minutes at 37°C.
-
Initiate Reaction: Add a final concentration of 3-5 mM Mg-ATP to start the reaction.
-
Incubation: Incubate for 20-40 minutes at 37°C. The optimal time should be determined to ensure the reaction is in the linear range.
-
Stop Reaction & Detect: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric detection reagent.
-
Data Analysis: The amount of Pi released is proportional to ATPase activity. Determine if Compound X inhibits the basal or verapamil-stimulated ATPase activity.
Troubleshooting:
-
Problem: Low signal-to-noise ratio.
-
Solution: Optimize the amount of membrane vesicle protein per well and the incubation time. Ensure the ATPase activity is sensitive to sodium orthovanadate, confirming it is P-gp specific.
-
-
Problem: Compound precipitates in the assay buffer.
-
Solution: Check the solubility of your compound in the assay buffer. A small, consistent amount of DMSO (e.g., <1%) may be required. Run a vehicle control.
-
Part 3: Data Interpretation & Visualization
Data Summary Tables
Table 1: Hypothetical Cytotoxicity Data
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
|---|---|---|---|
| Sensitive | Paclitaxel | 5.2 ± 0.8 | 1.0 |
| Resistant | Paclitaxel | 285.6 ± 21.4 | 54.9 |
| Resistant | Paclitaxel + 1 µM Cmpd X | 15.3 ± 2.1 | 2.9 |
| Resistant | Compound X | > 10,000 | N/A |
Table 2: Hypothetical Rhodamine 123 Efflux Data
| Cell Line | Treatment | Mean Fluorescence Intensity | % Increase in Retention |
|---|---|---|---|
| Sensitive | None | 1502 ± 98 | N/A |
| Resistant | None | 189 ± 25 | 0% (Baseline) |
| Resistant | 1 µM Cmpd X | 1156 ± 75 | 511% |
| Resistant | 50 µM Verapamil | 1388 ± 110 | 634% |
Signaling & Workflow Diagrams
Caption: Mechanism of P-gp inhibition by a novel compound.
References
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 3. Multidrug resistance mediated by P-glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoproteins and multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Assessing combinations of cytotoxic agents using leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-glycoprotein mediated multidrug resistance and its implications for pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. karger.com [karger.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of p-glycoprotein ATPase activity using luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
"3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide" improving selectivity of covalent modification
Welcome to the Technical Support Center for 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide (CMPC). This resource is designed for researchers, scientists, and drug development professionals utilizing CMPC to achieve highly selective covalent modification of protein targets. Here you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
As a chloroacetamide-based covalent modifier, CMPC is engineered to offer a distinct advantage in targeting specific nucleophilic residues, primarily cysteines, within a desired protein binding pocket. Its unique scaffold is designed to optimize non-covalent interactions prior to the irreversible covalent bonding event, a key principle in enhancing selectivity and minimizing off-target effects.[1][2][3] This guide will help you navigate the nuances of using this potent research tool.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CMPC?
A1: CMPC operates via a two-step mechanism characteristic of targeted covalent inhibitors.[2][4]
-
Reversible Binding: The N-(5-chloro-2-methoxyphenyl) portion of the molecule acts as the "guidance system," directing the compound to a specific protein binding pocket through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions).[1] The affinity and specificity of this initial binding are described by the inhibition constant, K_I.[4][5]
-
Irreversible Covalent Bonding: Once reversibly bound, the electrophilic chloroacetamide "warhead" is positioned optimally near a nucleophilic amino acid residue (typically cysteine) on the target protein. This proximity facilitates a nucleophilic substitution reaction, forming a stable, irreversible covalent bond and inactivating the protein. The efficiency of this step is defined by the maximal rate of inactivation, k_inact.[4][5]
The overall potency and efficiency of CMPC are best described by the second-order rate constant, k_inact/K_I.[5][6]
Q2: How does the structure of CMPC contribute to improved selectivity compared to other chloroacetamide reagents?
A2: While the chloroacetamide warhead itself is reactive, selectivity is primarily achieved by the "guidance" portion of the molecule.[1][7] The substituted phenyl ring structure of CMPC is designed to form specific, high-affinity non-covalent interactions with the target protein's binding site. This ensures that the reactive warhead spends more time in proximity to the desired nucleophile, increasing the probability of on-target reaction versus random, off-target modifications.[3] Covalent inhibitors with low intrinsic reactivity that rely on high-affinity initial binding are generally more selective.[8]
Q3: What are the most critical controls to include in my experiments with CMPC?
A3: To ensure your results are robust and correctly interpreted, the following controls are essential:
-
Vehicle Control (e.g., DMSO): Establishes the baseline cellular or biochemical response in the absence of any compound.[9]
-
Non-Electrophilic Analog Control: This is a crucial control where the chloro- group on the propanamide is replaced with a hydrogen. This analog should retain the same reversible binding properties but cannot form a covalent bond. It helps differentiate phenotypes caused by covalent modification from those caused by non-covalent target occupancy or off-target effects of the scaffold itself.[10]
-
Target Protein with Mutated Nucleophile: If possible, using a version of your target protein where the target cysteine (or other nucleophile) is mutated to a non-nucleophilic residue (e.g., alanine or serine) can definitively prove that the observed effects are due to covalent modification at that specific site.
Q4: I'm seeing significant off-target effects. What could be the cause?
A4: Off-target effects with covalent inhibitors can arise from several factors:
-
High Compound Concentration: Using concentrations that are too high can drive binding to lower-affinity sites or lead to non-specific reactions.
-
Intrinsic Reactivity: While designed for selectivity, the chloroacetamide warhead has inherent reactivity.[7][11] In cell-free systems or at high concentrations, it may react with highly accessible, reactive cysteines on abundant proteins.
-
Poor Initial Binding Affinity: If CMPC does not bind tightly to your intended target, it will be free in solution to react with other proteins.
To mitigate this, always perform dose-response experiments, use the lowest effective concentration, and include the non-electrophilic analog control to assess scaffold-specific off-target effects.[9]
Q5: How do I properly measure the potency of an irreversible inhibitor like CMPC? Is an IC50 value sufficient?
A5: An IC50 value is often insufficient and can be misleading for irreversible inhibitors because their inhibitory activity is time-dependent.[4][12] The measured IC50 will decrease as the incubation time increases.[9] The most informative metric for the potency of a covalent inhibitor is the second-order rate constant k_inact/K_I .[5][13] This value reflects both the initial binding affinity (K_I) and the rate of covalent bond formation (k_inact) and allows for a standardized comparison between different covalent inhibitors.[4]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with CMPC.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low covalent modification observed by Mass Spectrometry. | 1. Target nucleophile is not accessible: The cysteine residue may be buried within the protein structure or sterically hindered. 2. Incorrect buffer conditions: pH can significantly affect the nucleophilicity of cysteine's thiol group. 3. Compound instability or insolubility: CMPC may be degrading or precipitating in your experimental buffer. | 1. Confirm target accessibility: Check protein crystal structures if available. Consider using a non-covalent binder known to occupy the same pocket as a positive control. 2. Optimize buffer pH: Ensure the pH is between 7.0 and 8.0, where the cysteine thiol is sufficiently nucleophilic. 3. Check compound stability: Use analytical methods like HPLC to assess stability in your buffer over the experiment's time course. Ensure complete dissolution in a suitable stock solvent (e.g., DMSO) before diluting into aqueous buffer. |
| Inconsistent results in cellular washout experiments. | 1. Incomplete washout: Residual unbound compound remains after washing, leading to continued target inhibition that is not due to covalent modification. 2. Rapid protein turnover: The target protein is being re-synthesized quickly, masking the effect of the irreversible inhibition.[14] 3. Variability in cell health or density: Differences in cell culture conditions between experiments can alter cellular responses.[9] | 1. Standardize and optimize wash protocol: Increase the number and volume of washes with pre-warmed, compound-free media. Include a high-affinity reversible inhibitor as a control; its effect should disappear after washout.[9] 2. Measure protein half-life: Perform a time-course experiment. Consider co-treatment with a protein synthesis inhibitor like cycloheximide to isolate the effect of covalent modification from new protein synthesis.[15] 3. Standardize cell culture: Use cells at a consistent passage number and confluence for all experiments. |
| High background signal or cell death in cellular assays. | 1. Cell stress from the wash procedure: The physical process of washing can cause cell detachment or stress. 2. Off-target toxicity: The compound may be cytotoxic due to covalent modification of essential proteins other than your target.[9][16] | 1. Perform gentle washes: Use pre-warmed media and handle cells carefully. Include a "vehicle-treated and washed" control to assess the effect of the procedure alone.[9] 2. Use the non-electrophilic analog: Test this control compound to determine if the toxicity is related to the chloroacetamide warhead or the core scaffold. Assess cell viability at multiple time points and concentrations.[9] |
Key Experimental Protocols
Protocol 1: Confirmation of Covalent Modification by Intact Protein Mass Spectrometry
This protocol confirms that CMPC forms a covalent adduct with the target protein and determines the binding stoichiometry.
1. Reagents and Materials:
-
Purified target protein (at least >95% purity)
-
CMPC (stock solution in 100% DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
Quenching Reagent (e.g., 50 mM L-cysteine or 2-mercaptoethanol)
-
LC-MS system (e.g., ESI-TOF) suitable for intact protein analysis[17]
2. Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, prepare the following reactions:
-
Protein Only Control: 10 µM target protein in Assay Buffer.
-
Test Reaction: 10 µM target protein + 50 µM CMPC (ensure final DMSO concentration is <1%).
-
-
Incubation: Incubate both reactions at room temperature for 2 hours.
-
Quenching (Optional but Recommended): Add quenching reagent to both tubes to consume any unreacted CMPC. Incubate for an additional 30 minutes.
-
Sample Cleanup: Immediately desalt the samples using a method suitable for proteins (e.g., C4 ZipTip) to remove non-covalently bound compound and buffer salts. Elute into a solution compatible with MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[18]
-
Mass Spectrometry Analysis: Infuse the samples into the mass spectrometer. Acquire spectra in the appropriate m/z range for your protein.
-
Data Analysis: Deconvolute the resulting charge state envelopes to determine the intact mass of the protein in both the control and test samples.[17] The expected mass shift upon covalent modification with CMPC is +211.04 Da (the mass of CMPC minus the mass of HCl).
Table 1: Expected Mass Shifts for CMPC Adduct Formation
| Sample | Expected Intact Mass (Da) |
|---|---|
| Unmodified Protein | M |
| Protein + 1 CMPC Adduct | M + 211.04 |
| Protein + 2 CMPC Adducts | M + 422.08 |
M = Molecular weight of the unmodified target protein.
Caption: Workflow for confirming covalent modification via intact protein MS.
Protocol 2: Cellular Washout Experiment to Assess Target Engagement Duration
This experiment determines if CMPC's effect is long-lasting in a cellular context, which is indicative of irreversible covalent modification.[9][19]
1. Reagents and Materials:
-
Cell line expressing the target protein
-
CMPC (stock solution in 100% DMSO)
-
Control compounds (vehicle, non-electrophilic analog)
-
Complete cell culture media
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Reagents for downstream biological readout (e.g., lysis buffer for Western blot, assay reagents for functional readout)
2. Procedure:
-
Cell Plating: Seed cells in appropriate plates (e.g., 6-well plates) and grow to 70-80% confluence.
-
Inhibitor Treatment: Treat cells with the desired concentration of CMPC, vehicle, or non-electrophilic control for a defined period (e.g., 1-2 hours).
-
Washout Procedure:
-
For the "Washout" group, aspirate the media containing the compound.
-
Gently wash the cells three times with a generous volume of pre-warmed, compound-free media.[9]
-
After the final wash, add fresh, compound-free media.
-
For the "No Washout" control group, simply leave the compound-containing media on the cells.
-
-
Post-Washout Incubation: Return all plates to the incubator for various time points (e.g., 0, 4, 8, 24 hours post-washout).
-
Biological Readout: At each time point, harvest the cells and perform the relevant downstream analysis to measure the biological effect (e.g., phosphorylation status of a downstream substrate by Western blot, target occupancy assay).[9][15]
3. Expected Outcome:
-
CMPC (Washout): The inhibitory effect should persist long after the compound has been removed from the media, demonstrating irreversible target engagement.
-
Non-electrophilic Analog (Washout): The inhibitory effect should quickly reverse upon removal of the compound.
-
The difference in signal between the "No Washout" and "Washout" groups for a reversible inhibitor will be large, while for an effective irreversible inhibitor like CMPC, it should be minimal, especially at early time points.
Caption: Logic diagram for a cellular washout experiment.
References
- 1. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 2. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
- 4. shop.carnabio.com [shop.carnabio.com]
- 5. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 6. (Open Access) A Perspective on the Kinetics of Covalent and Irreversible Inhibition. (2017) | John Strelow | 284 Citations [scispace.com]
- 7. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Covalent Inhibitor Criteria | Chemical Probes Portal [chemicalprobes.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Prolonged and tunable residence time using reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery [mdpi.com]
- 17. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cysteine Labeling: A Comparative Guide to 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide and Iodoacetamide
In the intricate landscape of chemical biology and proteomics, the selective modification of amino acid residues is a cornerstone technique for elucidating protein function, structure, and interactions. Among the 20 proteinogenic amino acids, cysteine, with its unique thiol group, stands out for its high nucleophilicity and relatively low abundance, making it an ideal target for specific labeling. For decades, iodoacetamide (IA) has been a workhorse reagent for this purpose. However, the quest for improved specificity and efficiency has led to the development of alternative reagents, such as 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide.
This guide provides an in-depth comparison of these two haloacetamide-based reagents, moving beyond a simple list of features to explain the underlying chemical principles and practical considerations that should guide your experimental design. We will delve into their mechanisms of action, compare their performance based on experimental data, and provide detailed protocols to empower you to make an informed choice for your research.
The Chemistry of Cysteine Alkylation
The reactivity of both this compound and iodoacetamide towards cysteine is rooted in the nucleophilic nature of the cysteine thiol group (-SH). Under appropriate pH conditions (typically slightly basic, pH 7-8.5), the thiol group is deprotonated to the more nucleophilic thiolate anion (-S⁻). This thiolate then attacks the electrophilic carbon atom bearing the halogen (iodine or chlorine), leading to a stable thioether bond via an SN2 reaction.
The fundamental difference in reactivity between the two reagents lies in the nature of the leaving group—the halogen. Iodine is a better leaving group than chlorine due to its larger size and lower electronegativity, which makes the C-I bond weaker and more easily broken than the C-Cl bond. This intrinsic chemical property dictates that iodoacetamide is generally a more reactive alkylating agent than its chloro-analogs.
Iodoacetamide is a highly reactive alkylating agent due to the nature of iodine as a good leaving group. This reactivity allows for the efficient and permanent modification of cysteine residues by forming a covalent thioether bond through an SN2 mechanism.[1] This property is valuable in proteomics for preventing disulfide bond formation, thereby stabilizing protein structure for analysis.[1] However, this high reactivity comes at a cost. Iodoacetamide is known to exhibit off-target reactions with other nucleophilic amino acid residues, including methionine, histidine, lysine, tyrosine, aspartic acid, glutamic acid, and the N-terminus of proteins.[2][3] This lack of complete specificity can introduce artifacts and complicate data analysis in sensitive applications like mass spectrometry.[3][4][5] Studies have shown that iodoacetamide can lead to methionine oxidation and other undesirable modifications.[2][6][7]
This compound, as a chloroacetamide derivative, is inherently less reactive than iodoacetamide. While this may necessitate longer incubation times or higher concentrations to achieve complete labeling, it offers the significant advantage of increased specificity. The chlorine atom is a less facile leaving group compared to iodine, making the reagent less prone to reacting with weaker nucleophiles. Research on similar chloroacetamide compounds suggests a reduction in off-target alkylation compared to iodoacetamide.[6][7] However, it's important to note that even chloroacetamides are not perfectly specific and can cause other artifacts, such as methionine oxidation, although potentially to a lesser extent than iodoacetamide under certain conditions.[2][6][7]
The choice between these two reagents, therefore, represents a trade-off between reaction efficiency and specificity.
Caption: Mechanism of cysteine alkylation by haloacetamide reagents.
Performance Comparison: Reactivity, Specificity, and Side Reactions
The practical implications of the differing reactivities of iodoacetamide and this compound are significant for experimental outcomes.
| Feature | Iodoacetamide | This compound | References |
| Reactivity | High | Moderate | [8] |
| Reaction Speed | Fast | Slower | [8] |
| Specificity for Cysteine | Moderate | High | [6][7] |
| Known Off-Target Residues | Met, His, Lys, Tyr, Asp, Glu, N-terminus | Primarily Met (expected to be less than IA) | [2][3][5] |
| Major Side Reactions | Over-alkylation, Methionine oxidation | Methionine oxidation | [2][6][7] |
Iodoacetamide: Its high reactivity ensures rapid and complete alkylation of accessible cysteine residues, which is advantageous for routine applications like sample preparation for SDS-PAGE or mass spectrometry where the primary goal is to prevent disulfide bond formation.[1] However, in more sensitive analyses, the propensity for off-target modifications can be a significant drawback, leading to ambiguous results and the need for more complex data interpretation.[3]
Experimental Protocols
To provide a practical framework for utilizing these reagents, we present generalized, step-by-step protocols for cysteine labeling. It is crucial to optimize these protocols for your specific protein and experimental context.
Protocol 1: Cysteine Alkylation with Iodoacetamide for Mass Spectrometry Sample Preparation
This protocol is designed for the reduction and alkylation of cysteine residues in protein samples prior to enzymatic digestion for mass spectrometry analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT) stock solution (e.g., 500 mM in water)
-
Iodoacetamide (IA) stock solution (e.g., 1 M in water, freshly prepared and protected from light)
-
Quenching solution (e.g., 1 M DTT)
Procedure:
-
Reduction: To your protein solution, add DTT to a final concentration of 10 mM. Incubate for 1 hour at 37°C with gentle shaking. This step reduces all disulfide bonds.
-
Alkylation: Add freshly prepared iodoacetamide solution to a final concentration of 55 mM. Incubate for 45 minutes at room temperature in the dark. The reaction is light-sensitive.
-
Quenching: Add DTT to a final concentration of 20 mM to quench the excess iodoacetamide. Incubate for 15 minutes at room temperature.
-
Sample Cleanup: Proceed with your standard protocol for buffer exchange or protein precipitation to remove urea, DTT, and excess iodoacetamide before enzymatic digestion.
Caption: Workflow for cysteine alkylation with iodoacetamide.
Protocol 2: Selective Cysteine Labeling with this compound for Functional Studies
This protocol is tailored for applications where high specificity is paramount, such as labeling a specific cysteine with a probe for functional analysis.
Materials:
-
Purified protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 100 mM in water)
-
This compound stock solution (e.g., 10-50 mM in DMSO)
-
Quenching solution (e.g., 1 M L-cysteine or β-mercaptoethanol)
Procedure:
-
Pre-reduction (if necessary): If the protein has formed disulfide bonds, add TCEP to a final concentration of 1-5 mM and incubate for 30 minutes at room temperature. TCEP is used here as it does not have a free thiol and will not react with the chloroacetamide.
-
Labeling Reaction: Add this compound to a final concentration that is typically a 10- to 50-fold molar excess over the protein concentration. The optimal excess needs to be determined empirically.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The optimal time and temperature will depend on the reactivity of the target cysteine. Monitor the reaction progress if possible (e.g., by mass spectrometry or a functional assay).
-
Quenching: Add a quenching reagent with a free thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of at least 10-fold higher than the initial chloroacetamide concentration. Incubate for 30 minutes at room temperature.
-
Removal of Excess Reagent: Remove the unreacted labeling reagent and quenching agent by size-exclusion chromatography, dialysis, or another suitable protein purification method.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Iodoacetamide - Wikipedia [en.wikipedia.org]
A Comparative Guide to Orthogonal Target Validation for Novel Bioactive Compounds: A Case Study with 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide
Introduction: The Imperative of Rigorous Target Validation in Drug Discovery
In the landscape of modern drug discovery, the identification of a bioactive small molecule is merely the first step in a long and arduous journey. A compound's therapeutic potential is inextricably linked to its molecular target(s). Therefore, unequivocally identifying and validating these targets is a cornerstone of any successful drug development program. Relying on a single methodology for this critical task is fraught with peril; experimental artifacts and off-target effects can lead to costly and time-consuming misdirections. The principle of orthogonal validation —using multiple, independent methods that rely on different physical and biological principles—is the gold standard for building a robust and convincing case for a specific drug-target interaction.[1][2][3]
This guide provides an in-depth comparison of powerful orthogonal methods for target validation, tailored for researchers, scientists, and drug development professionals. We will use the uncharacterized molecule, 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide —hereafter referred to as "Compound X"—as a working example to illustrate a practical validation workflow.
For the purpose of this guide, let us assume a hypothetical scenario: an initial chemical proteomics screen, such as affinity purification-mass spectrometry (AP-MS), has identified a putative primary target for Compound X: Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle. Our task is now to rigorously validate this proposed interaction using distinct, complementary approaches. We will explore a biophysical method (Cellular Thermal Shift Assay) and a genetic method (siRNA-mediated knockdown) to build a compelling, multi-faceted case for CDK2 as the bona fide target of Compound X.
Method 1: Biophysical Validation via Cellular Thermal Shift Assay (CETSA)
Expertise & Experience: The Rationale Behind CETSA
The foundational principle of CETSA is that the binding of a ligand, such as Compound X, to its target protein, CDK2, confers thermodynamic stability.[4][5] This increased stability means the protein can withstand higher temperatures before it denatures and aggregates. By measuring the amount of soluble target protein remaining across a range of temperatures in the presence versus the absence of the compound, we can directly observe this stabilization effect. This provides strong, biophysical evidence of target engagement within the complex and physiologically relevant environment of a living cell or cell lysate.[6][7]
CETSA Experimental Workflow Diagram
References
- 1. The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies to validate loss-of-function gene targets involved in the mesenchymal to epithelial transition [horizondiscovery.com]
- 3. Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research | Technology Networks [technologynetworks.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
"3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide" comparative analysis of N-aryl propanamide analogs
An In-Depth Comparative Analysis of 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide and its N-Aryl Propanamide Analogs for Drug Discovery
Introduction: The N-Aryl Propanamide Scaffold as a Privileged Pharmacophore
The N-aryl propanamide moiety represents a significant "privileged scaffold" in medicinal chemistry, capable of interacting with a wide array of biological targets. This structural motif is characterized by an aromatic ring linked to a propanamide group, a framework that allows for extensive chemical diversification to modulate pharmacokinetic and pharmacodynamic properties. The subject of this guide, This compound (CAS 346726-62-3), is a specific analog within this broad chemical class.[1] While this particular compound is often cited as a chemical intermediate, its core structure is emblematic of a class of molecules with profound and diverse biological activities.[1]
N-aryl propanamide analogs have been investigated for a multitude of therapeutic applications, including as antiproliferative agents for cancer treatment[2][3], selective androgen receptor degraders (SARDs) for prostate cancer[4], modulators of ion channels for pain and other disorders[5][6], and as antimicrobial and antiparasitic agents.[7] This guide provides a comparative analysis of N-aryl propanamide analogs, focusing on their structure-activity relationships (SAR) in anticancer applications and ion channel modulation, supported by experimental data and protocols.
Comparative Analysis of Biological Activity
The versatility of the N-aryl propanamide scaffold is evident in its ability to target distinct biological pathways through specific modifications to its structure. Below, we compare the performance of various analogs in two major therapeutic areas: oncology and ion channel modulation.
Antiproliferative and Anticancer Activity
A significant number of N-aryl propanamide derivatives have demonstrated potent activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of critical cellular signaling pathways, such as those mediated by protein kinases.[8][9][10] The substitution pattern on both the N-aryl ring and the propanamide backbone plays a crucial role in determining the potency and selectivity of these compounds.
For instance, a series of novel N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides were synthesized and evaluated for their antiproliferative activity against four human cancer cell lines: MCF-7 (breast), HCT-116 (colon), Hela (cervical), and PC-3 (prostate).[2][3] The results, summarized in the table below, highlight the impact of different N-alkyl substituents on cytotoxic efficacy.
Table 1: Comparative Antiproliferative Activity (IC₅₀ in µM) of N-Aryl Propanamide Analogs
| Compound ID | N-Substituent | MCF-7 (Breast) | HCT-116 (Colon) | Hela (Cervical) | PC-3 (Prostate) | Reference |
| 6k | N-pentyl | 6.93 ± 0.4 | 10.88 ± 0.8 | 9.46 ± 0.7 | 12.17 ± 0.9 | [2][3] |
| 6i | N-butyl | Good activity (<50 µM) | Good activity (<50 µM) | Good activity (<50 µM) | Good activity (<50 µM) | [2] |
| 6f | N-propyl | Good activity (<50 µM) | Good activity (<50 µM) | Good activity (<50 µM) | Good activity (<50 µM) | [2] |
| Doxorubicin | (Reference Drug) | 4.17 ± 0.2 | 5.23 ± 0.3 | 5.57 ± 0.4 | 8.87 ± 0.6 | [3] |
Data extracted from studies on quinoxaline-based propanamides.
Structure-Activity Relationship (SAR) Insights:
-
N-Alkyl Chain Length: The data suggests that the length of the N-alkyl chain influences cytotoxic potency. Compound 6k , with an N-pentyl group, exhibited the highest activity across all four cell lines, with an IC₅₀ value of 6.93 µM against the MCF-7 breast cancer line, comparable to the standard chemotherapeutic agent, doxorubicin.[2][3]
-
Aryl Moiety: The core aryl group is a key determinant of activity. In other studies, incorporating moieties like 1,3-thiazolidin-4-one has led to compounds with potent multi-tyrosine kinase inhibitory activity.[9] The design of these molecules often aims to mimic the binding of ATP in the kinase domain.
-
Substituents on the N-Aryl Ring: Electron-withdrawing groups on the N-aryl ring are often required for androgen receptor binding and functional activity in the context of prostate cancer.[4] For antibacterial N-arylcinnamamides, substitutions with trifluoromethyl (CF₃) or trifluoromethoxy (OCF₃) groups on the N-aryl ring led to the most active compounds against methicillin-resistant S. aureus (MRSA) and other bacterial strains.[7]
Caption: Structure-Activity Relationship (SAR) for Anticancer N-Aryl Propanamides.
Ion Channel Modulation
N-aryl propanamides have emerged as potent modulators of various transient receptor potential (TRP) channels, which are involved in sensory transduction, pain, and inflammation.[11] This class of compounds also includes potassium channel openers and sodium channel blockers.
-
TRP Channel Activity: N-acyl amides, which share structural similarities with N-aryl propanamides, are a family of endogenous lipids that activate TRP channels.[12] For example, N-arachidonoyl dopamine and N-oleoyl dopamine are potent endogenous ligands for the TRPV1 receptor, a key target for pain management.[12] Synthetic analogs are being explored to achieve greater selectivity and potency. 2-aminoethoxydiphenyl borate (2-APB) is a synthetic compound that can activate TRPV1-3 channels but inhibits others, demonstrating the nuanced interactions possible.[13]
-
Potassium Channel Opening: A series of N-aryl-3,3,3-trifluoro-2-hydroxy-2-methylpropanamides were identified as ATP-sensitive potassium channel (KATP) openers.[5] Specific analogs with bulky substituents on the N-aryl ring, such as benzoyl and 4-pyridylsulfonyl moieties, were found to be potent and bladder-selective KATP openers, showing potential for treating urge urinary incontinence.[5]
-
Sodium Channel Inhibition: In the search for novel analgesics, aryl sulfonamides, a related class, were developed as potent and isoform-selective inhibitors of the NaV1.7 sodium channel.[6] This demonstrates that modifying the linker and N-aryl portion of the pharmacophore can shift the biological target from potassium to sodium channels, highlighting the scaffold's versatility.
Table 2: Comparative Activity of N-Aryl Propanamide Analogs as Ion Channel Modulators
| Compound Class | Target Channel | Activity | Therapeutic Potential | Reference |
| N-acyl amides | TRPV1, TRPV4 | Activation | Pain, Inflammation | [12] |
| N-aryl-2-hydroxy-propanamides | KATP Channels | Opening (Activation) | Urge Urinary Incontinence | [5] |
| Aryl Sulfonamides | NaV1.7 Channel | Inhibition | Pain | [6] |
Experimental Protocols
To facilitate further research and validation, this section provides standardized protocols for the synthesis and biological evaluation of N-aryl propanamide analogs.
Protocol 1: General Synthesis of N-Aryl Propanamides
This protocol describes the synthesis of N-aryl propanamides via the acylation of a substituted aniline with 3-chloropropanoyl chloride.
Materials:
-
Substituted Aniline (e.g., 5-chloro-2-methoxyaniline)
-
3-Chloropropanoyl chloride
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or other anhydrous aprotic solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Acylation: Cool the solution to 0 °C in an ice bath. Add 3-chloropropanoyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-aryl propanamide.[7]
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]
Caption: General workflow for the synthesis of N-aryl propanamides.
Protocol 2: In Vitro Antiproliferative MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium alone (blank), cells with medium (negative control), and cells with a reference drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C with 5% CO₂.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[14]
Conclusion and Future Directions
The N-aryl propanamide scaffold is a remarkably versatile and clinically relevant pharmacophore. The specific analog, This compound , serves as a foundational structure for a vast chemical space of biologically active molecules. Comparative analysis reveals that subtle modifications to the N-aryl ring and the propanamide side chain can dramatically alter the biological target and therapeutic application, shifting activity from anticancer to antibacterial or ion channel modulation.
Structure-activity relationship studies consistently show that careful tuning of steric and electronic properties through substituent modification is key to optimizing potency and selectivity.[4][7][15] The development of potent quinoxaline-based propanamides as antiproliferative agents and highly selective KATP channel openers for urinary incontinence are testaments to the scaffold's potential.[3][5]
Future research should focus on:
-
Target Deconvolution: Identifying the specific molecular targets (e.g., kinases, receptors) for novel active analogs.
-
Pharmacokinetic Optimization: Improving the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.
-
Combinatorial Synthesis: Expanding the chemical diversity of N-aryl propanamide libraries to explore new biological activities and uncover novel therapeutic agents.
By leveraging the insights from comparative analyses and established experimental protocols, researchers can continue to unlock the full therapeutic potential of this privileged chemical scaffold.
References
- 1. scbt.com [scbt.com]
- 2. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-aryl-3,3,3-trifluoro-2-hydroxy-2-methylpropanamides: KATP potassium channel openers. Modifications on the western region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Identification of novel N1-(2-aryl-1, 3-thiazolidin-4-one)-N3-aryl ureas showing potent multi-tyrosine kinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3- d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulators of Transient Receptor Potential (TRP) Channels as Therapeutic Options in Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation [frontiersin.org]
- 13. Structural pharmacology of TRP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules | MDPI [mdpi.com]
- 15. The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide: A Strategic Guide to Benchmarking Against Known Covalent Inhibitors
Introduction: The Resurgence of Covalent Inhibition and the Potential of Novel Electrophiles
The paradigm of covalent drug discovery has undergone a significant renaissance, moving from a niche area of interest to a validated and powerful strategy in modern medicinal chemistry. The clinical success of targeted covalent inhibitors (TCIs) such as Ibrutinib (BTK inhibitor), Osimertinib (EGFR inhibitor), and Sotorasib (KRAS G12C inhibitor) has underscored the potential of this modality to achieve durable target engagement, high potency, and often, enhanced selectivity.[1][2][3] These molecules typically feature a reactive electrophilic "warhead" that forms a stable covalent bond with a nucleophilic amino acid residue, most commonly a cysteine, on the target protein.[3][4]
This guide focuses on 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide , a compound featuring a chloroacetamide functional group. The chloroacetamide moiety is a well-established electrophile known to react with cysteine thiols via an SN2 mechanism, making it a promising warhead for the development of novel covalent inhibitors.[4][5] However, a thorough review of the scientific literature reveals a lack of published data on the biological targets and inhibitory activity of this specific molecule.
Therefore, this document serves as a comprehensive, forward-looking guide for researchers, scientists, and drug development professionals. It outlines a systematic and scientifically rigorous approach to first characterize This compound as a potential covalent inhibitor and subsequently benchmark its performance against established covalent inhibitors. We will detail the necessary experimental workflows, from initial target identification to in-depth kinetic and cellular characterization, providing a self-validating framework for its evaluation.
Phase 1: Target Identification - Unveiling the Cellular Interactome
The foundational step in evaluating any novel compound is to identify its molecular target(s). For a putative covalent inhibitor, chemoproteomic strategies are the gold standard, offering an unbiased, proteome-wide view of its interactions.[6][7][8] Activity-Based Protein Profiling (ABPP) is a particularly powerful technique for this purpose.[9][10][11]
Experimental Workflow: Target Identification using a "Clickable" Probe
The core of this approach involves synthesizing a chemical probe version of This compound that incorporates a bioorthogonal handle, such as a terminal alkyne.[12][13] This "clickable" probe allows for the subsequent attachment of a reporter tag (e.g., biotin) for enrichment and identification of target proteins via mass spectrometry.[12][13]
Protocol 1: Synthesis of an Alkyne-Derivatized Probe
-
Retrosynthetic Analysis: Analyze the structure of "this compound" to identify a non-critical position for the attachment of a linker terminating in an alkyne group. The methoxy-phenyl ring is a potential site for modification without significantly altering the core reactive moiety.
-
Synthesis: Execute a multi-step synthesis to produce the alkyne-functionalized probe. Characterize the final product thoroughly using NMR and mass spectrometry to confirm its identity and purity.
Protocol 2: Chemoproteomic Target Identification
-
Cell Treatment: Treat a relevant cell line (e.g., a cancer cell line for oncology applications) with the alkyne-probe at various concentrations and time points. Include a vehicle control (DMSO) and a competition experiment where cells are pre-treated with the parent compound ("this compound") before adding the probe.[12][13]
-
Cell Lysis and "Click" Chemistry: Lyse the cells and perform a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction to attach an azide-biotin tag to the probe-labeled proteins.[12]
-
Enrichment and Digestion: Use streptavidin beads to enrich the biotin-tagged proteins. Elute the bound proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently modified by the probe.
-
Data Analysis: Identify protein "hits" that are significantly enriched in the probe-treated samples compared to the controls. The competition experiment is crucial for validating that the probe binds to the same targets as the original compound.
Figure 1. Workflow for covalent inhibitor target identification.
Phase 2: Biochemical and Cellular Characterization of the Identified Target
Once a primary target is identified and validated, the next phase involves a detailed characterization of the inhibitor's potency, selectivity, and mechanism of action. For this hypothetical guide, let us assume that the ABPP screen identified a protein kinase, "Kinase X," as the primary target of This compound .
Biochemical Potency: Determining kinact/KI
For covalent inhibitors, a simple IC50 value is often insufficient and can be misleading as it is time-dependent. The gold standard for quantifying the potency of an irreversible inhibitor is the second-order rate constant, kinact/KI. This value represents the efficiency of covalent bond formation, incorporating both the initial non-covalent binding affinity (KI) and the maximal rate of inactivation (kinact).
Protocol 3: kinact/KI Determination
-
Assay Setup: Use a biochemical assay that measures the activity of purified recombinant Kinase X. This could be a fluorescence-based assay or a radiometric assay that monitors substrate phosphorylation.
-
Incubation: Incubate Kinase X with a range of concentrations of This compound for various time points.
-
Activity Measurement: At each time point, initiate the enzymatic reaction by adding the substrate and ATP. Measure the initial reaction velocity.
-
Data Analysis: For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the incubation time. The slope of this line gives the observed rate of inactivation (kobs).
-
kinact and KI Calculation: Plot the kobs values against the inhibitor concentrations. Fit this data to the Michaelis-Menten equation to determine the kinact (the Vmax of the plot) and the KI (the Km of the plot). The kinact/KI can then be calculated.
Cellular Target Engagement
Confirming that the compound engages its target in a cellular context is a critical step. This validates that the compound can cross the cell membrane and bind to its target in the complex cellular environment.
Protocol 4: In-Cell Target Engagement Assay
-
Cell Treatment: Treat cells expressing Kinase X with varying concentrations of This compound for a fixed time.
-
Lysis and Probe Labeling: Lyse the cells and treat the lysate with an alkyne-derivatized broad-spectrum kinase probe that is known to label the active site cysteine of Kinase X.
-
Analysis: Use the "click" chemistry and western blot analysis or mass spectrometry to quantify the amount of probe that has labeled Kinase X. A decrease in probe labeling in the drug-treated samples indicates target engagement by This compound .
-
Occupancy Calculation: Quantify the reduction in probe signal to determine the percentage of target occupancy at each drug concentration, allowing for the calculation of a cellular EC50 for target engagement.
Figure 2. Cellular target engagement workflow.
Phase 3: Benchmarking Against a Known Covalent Inhibitor
With the target identified and characterized, the final phase is a direct head-to-head comparison with a well-established covalent inhibitor for the same target. For our example, if "Kinase X" was identified as Bruton's Tyrosine Kinase (BTK), the ideal benchmark would be Ibrutinib , the first-in-class FDA-approved covalent BTK inhibitor.[1][14]
The goal of this benchmarking is to objectively assess the relative performance of This compound across key parameters.
Comparative Data Presentation
All quantitative data should be summarized in clear, well-structured tables for easy comparison.
| Parameter | This compound | Ibrutinib (Reference) |
| Target | BTK | BTK |
| Warhead | Chloroacetamide | Acrylamide |
| Biochemical Potency (kinact/KI, M-1s-1) | Experimental Value | ~1.7 x 105 |
| Cellular Target Engagement (EC50, nM) | Experimental Value | ~10 nM |
| Cellular Potency (Anti-proliferative IC50, nM) | Experimental Value | ~20 nM |
| Kinome Selectivity (S-Score at 1 µM) | Experimental Value | S(10) = 0.04 |
Table 1: Hypothetical Benchmarking Data for a Novel BTK Inhibitor against Ibrutinib.
Selectivity Profiling: A Critical Differentiator
A key attribute of a high-quality covalent inhibitor is its selectivity, as off-target activity can lead to toxicity.[6][12] A comprehensive kinome scan is the standard method for assessing the selectivity of kinase inhibitors.
Protocol 5: Kinome Selectivity Profiling
-
Assay: Submit This compound and Ibrutinib to a commercial kinome profiling service (e.g., Eurofins DiscoverX KINOMEscan™).
-
Screening: Screen the compounds at a fixed concentration (e.g., 1 µM) against a large panel of human kinases (typically >400).
-
Data Analysis: The results are typically reported as the percentage of inhibition for each kinase. This data can be visualized as a dendrogram (kinetree) and quantified using selectivity scores (e.g., S-score), which provide a numerical representation of selectivity. A lower S-score indicates higher selectivity.
-
Comparison: Directly compare the off-target profiles of the two compounds to identify any potential advantages in selectivity for This compound .
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of This compound , a novel compound with the potential to act as a covalent inhibitor. By following a logical progression from unbiased target identification to detailed biochemical and cellular characterization, and finally to direct benchmarking against a clinically relevant inhibitor, researchers can build a robust data package to assess its therapeutic potential. The chloroacetamide warhead offers a distinct chemical entity compared to the more common acrylamides, potentially leading to different reactivity profiles, target selectivities, and pharmacological properties. The successful execution of the outlined strategy will not only elucidate the mechanism of action of this specific molecule but also contribute valuable knowledge to the expanding field of targeted covalent inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. mdpi.com [mdpi.com]
- 5. QM Analyses for Cysteine – Chloroacetamide Bioconjugation-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. annualreviews.org [annualreviews.org]
- 10. Target identification of covalently binding drugs by activity-based protein profiling (ABPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genesandcancer.com [genesandcancer.com]
- 14. chempro-innovations.com [chempro-innovations.com]
A Senior Application Scientist's Guide to Cross-Platform Reproducibility in Proteomics: A Case Study with the Novel Perturbant 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide
Executive Summary
The quest for robust and reproducible data is a cornerstone of scientific advancement, particularly in the fields of drug discovery and biomarker validation. Mass spectrometry and affinity-based proteomics platforms have revolutionized our ability to query the proteome at an unprecedented scale. However, a critical challenge remains: the reproducibility of these data, both within and across different technological platforms.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret cross-platform proteomics studies. Using a hypothetical small molecule perturbant, 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide , we will navigate the complexities of assessing proteomic changes in a cancer cell line model across three leading platforms: Data-Independent Acquisition Mass Spectrometry (DIA-MS), Olink® Proximity Extension Assay (PEA), and SomaLogic® SomaScan® Assay. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and offers a clear methodology for comparing and synthesizing data to derive reliable biological insights.
The Reproducibility Challenge in Modern Proteomics
The "reproducibility crisis" is a well-documented challenge across many scientific disciplines, and proteomics is no exception.[2] The intricate workflows, from sample preparation to data analysis, introduce numerous potential sources of variability.[3][4] For drug development, where decisions worth millions of dollars are based on identifying a drug's mechanism of action or discovering pharmacodynamic biomarkers, the ability to generate consistent results across different labs, times, and technologies is paramount.
To address this, we will frame our discussion around a practical scenario: a research team has identified a novel compound, This compound , from a high-throughput screen that shows anti-proliferative effects in the A549 lung adenocarcinoma cell line. The next critical step is to understand its mechanism of action by identifying the cellular proteins and pathways it perturbs. The team decides to analyze the proteomic response using multiple platforms to ensure the findings are robust. This guide will serve as their standard operating procedure and analytical framework.
An Overview of Leading Proteomics Platforms
Choosing the right platform is a critical decision dictated by the research question, sample type, and desired depth of coverage. Here, we compare three powerful and widely adopted technologies.
Data-Independent Acquisition Mass Spectrometry (DIA-MS)
Mass spectrometry is a foundational technology in proteomics that identifies and quantifies peptides based on their mass-to-charge ratio.[5][6] Unlike traditional Data-Dependent Acquisition (DDA), which stochastically selects peptides for fragmentation, DIA systematically fragments all peptides within predefined mass windows. This approach provides a more comprehensive and reproducible digital map of the proteome, making it highly suitable for comparative studies.[7][8] Leading instruments in this space include the Thermo Scientific™ Orbitrap™ series and the Sciex TripleTOF® systems.[9]
Olink® Proximity Extension Assay (PEA)
Olink technology offers high-throughput protein biomarker discovery with exceptional sensitivity and specificity.[10][11] The platform uses matched pairs of antibodies labeled with unique DNA oligonucleotides. When the antibody pair binds to its target protein, the DNA tags are brought into proximity, allowing them to hybridize and be extended by a DNA polymerase. This newly created DNA barcode is then quantified using next-generation sequencing (NGS) or quantitative PCR (qPCR). This dual-recognition method minimizes cross-reactivity and allows for highly sensitive detection, even of low-abundance proteins.[10][12]
SomaLogic® SomaScan® Assay
The SomaScan platform is an aptamer-based technology that can measure thousands of proteins simultaneously from a small sample volume.[13][14] It utilizes Slow Off-rate Modified Aptamers (SOMAmer® reagents), which are short, single-stranded DNA molecules engineered to bind to specific protein targets with high affinity and specificity.[15][16][17] The concentration of each target protein is transformed into a corresponding SOMAmer concentration, which is then quantified using DNA microarray technology. This platform is renowned for its vast multiplexing capability, currently enabling the measurement of over 11,000 proteins.[15]
Platform Comparison at a Glance
| Feature | DIA-Mass Spectrometry | Olink® PEA Technology | SomaLogic® SomaScan® Assay |
| Technology | Data-independent acquisition mass spectrometry[7] | Proximity Extension Assay (PEA) with NGS/qPCR readout[10] | Aptamer-based (SOMAmer®) protein binding[15] |
| Protein Coverage | Broad, untargeted; can identify novel proteins and isoforms | Targeted, with large pre-defined panels (e.g., >5,400 proteins)[18] | Very broad, with pre-defined panels (e.g., >11,000 proteins)[15] |
| Quantification | Relative or absolute (with standards) | Relative (Normalized Protein eXpression - NPX) | Relative (Relative Fluorescence Units - RFU) |
| Sensitivity | Moderate to high | Very high, ideal for low-abundance proteins[10] | High, with a very wide dynamic range[16] |
| Sample Input | Higher (e.g., 10-100 µg protein) | Very low (e.g., 1-3 µL plasma/serum or cell lysate)[19] | Low (e.g., 55 µL of plasma or equivalent lysate)[14] |
| Throughput | Moderate | High | Very high, suitable for large cohort studies[13] |
| Strengths | Unbiased discovery, PTM analysis | High specificity and sensitivity, minimal sample | Unparalleled multiplexing power, high throughput |
| Limitations | Higher sample input, complex data analysis | Limited to pre-defined panels | Limited to pre-defined panels, indirect measurement |
Experimental Design for a Cross-Platform Reproducibility Study
A robust experimental design is the most critical factor in ensuring data reproducibility. The primary goal is to minimize pre-analytical variability so that any observed differences can be confidently attributed to the platforms themselves or the biological perturbation.
Experimental Workflow Diagram
References
- 1. Proteomics Quality Control: A Practical Guide to Reliable, Reproducible Data - MetwareBio [metwarebio.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Proteomics: Challenges, Techniques and Possibilities to Overcome Biological Sample Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repeatability and Reproducibility in Proteomic Identifications by Liquid Chromatography—Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry Platform - Creative Proteomics [creative-proteomics.com]
- 6. mdpi.com [mdpi.com]
- 7. Proteomics Platform Showdown: MS-DIA vs. Olink vs. SomaScan - MetwareBio [metwarebio.com]
- 8. Improving Proteomics Data Reproducibility with a Dual-Search Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Top 5 Mass Spectrometry Systems for Proteomics Research [synapse.patsnap.com]
- 10. sourcebioscience.com [sourcebioscience.com]
- 11. Olink Proteomics for Biomarker Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. bioxpedia.com [bioxpedia.com]
- 13. SomaScan Platform - Our Science - Platform - SomaLogic [somalogic.com]
- 14. SomaScan Assay: The World's Largest Proteomic Platform | Technology Networks [technologynetworks.com]
- 15. SomaScan Proteomics Technology: Principles and Advantages - MetwareBio [metwarebio.com]
- 16. mohanlab.bme.uh.edu [mohanlab.bme.uh.edu]
- 17. Somalogic – proteomics tools | Biotech 365 [biotech-365.com]
- 18. psomagen.com [psomagen.com]
- 19. Olink Proteomics & Integrated Multi- Omics Insights - Creative Proteomics [olinkpanel.creative-proteomics.com]
On-Target Validation of 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide: A Comparative Guide to Knockout and Knockdown Models
In the landscape of contemporary drug discovery, the rigorous validation of a small molecule's intended biological target is a critical checkpoint that separates promising candidates from costly late-stage failures. For a novel compound such as 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide, hereafter referred to as Cmpd-X, establishing unambiguous on-target activity is paramount. This guide provides an in-depth comparison of two cornerstone genetic technologies for target validation: CRISPR-Cas9-mediated knockout and RNA interference (RNAi)-mediated knockdown.
Herein, we will operate under a hypothetical framework where preliminary high-throughput screening and subsequent biochemical assays have identified Cmpd-X as a potent inhibitor of Kinase Y , a protein implicated in a specific cancer signaling pathway. The objective now is to unequivocally demonstrate that the observed anti-proliferative effects of Cmpd-X in cancer cell lines are a direct consequence of its interaction with Kinase Y.
The Imperative of Genetic-Based Target Validation
Before committing to extensive medicinal chemistry efforts and preclinical in vivo studies, it is essential to build a strong case for the mechanism of action.[1][2][3] Pharmacological inhibition alone can be fraught with ambiguity due to potential off-target effects of the small molecule. Genetic methods, by directly perturbing the expression of the putative target, offer a more definitive approach to deconvolute the on-target from off-target effects.[3][4]
This guide will dissect the rationale, experimental workflows, and comparative advantages of employing knockout (KO) and knockdown (KD) models to validate Kinase Y as the bona fide target of Cmpd-X.
Comparative Analysis: CRISPR-KO vs. siRNA/shRNA-KD
| Feature | CRISPR-Cas9 Knockout (KO) | siRNA/shRNA Knockdown (KD) |
| Mechanism | Permanent gene disruption via DNA double-strand breaks and error-prone repair.[][6] | Transient or stable reduction of mRNA levels, leading to decreased protein expression.[7][8] |
| Effect Duration | Permanent and heritable. | Transient (siRNA) or stable (shRNA) but generally not a complete loss of expression. |
| Specificity | High, but potential for off-target DNA cleavage exists. | Prone to off-target effects due to partial sequence homology with other mRNAs.[9] |
| Phenotypic Penetrance | Often stronger and less ambiguous due to complete loss of protein function.[1] | Can be partial or "hypomorphic," potentially leading to less clear-cut phenotypes. |
| Experimental Timeline | Longer, involving generation and selection of stable clonal cell lines. | Shorter for transient siRNA experiments; longer for stable shRNA cell lines. |
| Use Case | Gold standard for definitive target validation; ideal for creating stable model systems.[2][10] | Rapid initial validation, dose-dependent effect studies, and when complete KO is lethal.[11][12] |
Visualizing the Target Validation Workflow
Caption: Workflow for validating the on-target activity of Cmpd-X using CRISPR-KO and siRNA/shRNA-KD.
Experimental Protocols
Part 1: CRISPR-Cas9 Mediated Knockout of Kinase Y
This protocol outlines the generation of a stable Kinase Y knockout cell line to assess the phenotypic consequence and the subsequent sensitivity to Cmpd-X.
1. sgRNA Design and Cloning:
- Design at least three sgRNAs targeting early exons of the Kinase Y gene using a validated online tool (e.g., CHOPCHOP).
- Synthesize and clone the sgRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin).
2. Lentivirus Production and Transduction:
- Co-transfect HEK293T cells with the sgRNA-Cas9 vector and lentiviral packaging plasmids.
- Harvest the virus-containing supernatant after 48-72 hours.
- Transduce the target cancer cell line with the lentivirus at a low multiplicity of infection (MOI) to ensure single viral integration per cell.
3. Selection and Clonal Expansion:
- Select transduced cells with the appropriate antibiotic (e.g., puromycin).
- Perform single-cell sorting into 96-well plates to isolate and expand individual clones.
4. Knockout Validation:
- Genomic DNA Sequencing: For each clone, amplify the sgRNA target region by PCR and perform Sanger sequencing to identify insertions/deletions (indels) that result in frameshift mutations.
- Western Blot: Confirm the complete absence of Kinase Y protein expression in validated KO clones compared to wild-type (WT) controls.
5. Phenotypic Assays:
- Proliferation Assay: Seed WT and validated Kinase Y KO cells at equal densities. Treat with a dose-range of Cmpd-X and a vehicle control. Measure cell viability (e.g., using CellTiter-Glo®) after 72 hours.
Part 2: siRNA-Mediated Knockdown of Kinase Y
This protocol describes a transient knockdown of Kinase Y for a more rapid assessment of its role in Cmpd-X's activity.
1. siRNA Design and Preparation:
- Select at least two pre-validated siRNAs targeting different regions of the Kinase Y mRNA, along with a non-targeting control (NTC) siRNA.
- Resuspend siRNAs to the desired stock concentration in nuclease-free buffer.
2. Transient Transfection:
- Seed the target cancer cell line to be 50-70% confluent at the time of transfection.
- Complex the siRNAs with a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) according to the manufacturer's protocol.
- Add the siRNA-lipid complexes to the cells.
3. Knockdown Validation:
- Quantitative PCR (qPCR): At 48 hours post-transfection, extract RNA, reverse transcribe to cDNA, and perform qPCR to quantify the reduction in Kinase Y mRNA levels relative to the NTC.
- Western Blot: At 48-72 hours post-transfection, lyse the cells and perform a Western blot to confirm a significant reduction in Kinase Y protein levels.
4. Phenotypic Assays:
- Proliferation Assay: 24 hours post-transfection, re-seed the cells and treat with a dose-range of Cmpd-X and a vehicle control. Measure cell viability after an additional 48-72 hours.
Interpreting the Data: Building a Case for On-Target Activity
The central hypothesis is that if Cmpd-X's anti-proliferative effect is mediated through Kinase Y, then cells lacking Kinase Y should be resistant to the compound.
Expected Outcomes and Interpretations:
| Experimental Model | Expected Outcome if On-Target | Interpretation |
| Kinase Y KO Cells | The anti-proliferative IC50 of Cmpd-X is significantly right-shifted (i.e., cells are less sensitive) compared to WT cells. | Strong evidence that Kinase Y is the primary target mediating Cmpd-X's effect. |
| Kinase Y KD Cells | A significant right-shift in the IC50 of Cmpd-X is observed, correlating with the degree of protein knockdown. | Supports the on-target hypothesis. The magnitude of resistance should correlate with knockdown efficiency. |
| WT Cells | Cmpd-X inhibits proliferation in a dose-dependent manner. | Baseline activity of the compound. |
Illustrative Data Summary:
| Cell Line / Treatment | IC50 of Cmpd-X (nM) | Fold Resistance vs. WT |
| Wild-Type (WT) | 10 | 1 |
| Kinase Y KO Clone #1 | > 10,000 | > 1,000 |
| Kinase Y KO Clone #2 | > 10,000 | > 1,000 |
| Non-targeting Control siRNA | 12 | 1.2 |
| Kinase Y siRNA #1 (85% KD) | 150 | 15 |
| Kinase Y siRNA #2 (90% KD) | 210 | 21 |
This hypothetical data demonstrates a clear loss of sensitivity to Cmpd-X upon genetic removal or reduction of Kinase Y, providing compelling evidence for on-target activity.
The Logic of Self-Validating Systems
A robust target validation strategy incorporates multiple, orthogonal lines of evidence.
References
- 1. selectscience.net [selectscience.net]
- 2. biocompare.com [biocompare.com]
- 3. The Challenges In Small Molecule Drug Development – Part 2: Target Identification - Tempo Bioscience [tempobioscience.com]
- 4. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. siRNAs in drug discovery: target validation and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Using Animal Models for Drug Development | Taconic Biosciences [taconic.com]
- 11. Harnessing in vivo siRNA delivery for drug discovery and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ROLE OF siRNA IN MODERN DRUG DISCOVERY PROCESS (3).pptx [slideshare.net]
A Comparative Efficacy Analysis of 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide and Structurally Related Compounds
An In-Depth Guide for Researchers in Drug and Agrochemical Development
In the landscape of chemical biology and development, the N-phenylpropanamide scaffold serves as a versatile backbone for a multitude of biologically active agents. This guide provides a comparative analysis of the efficacy of 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide and its structurally similar analogs. While direct biological data for the title compound remains limited in publicly accessible literature, a comprehensive examination of related structures allows for an insightful exploration of potential activities and guiding principles for future research.
This analysis focuses on establishing a structure-activity relationship (SAR) based on available data for analogous compounds, primarily in the realms of antifungal and herbicidal activities, where this chemical class has shown promise.
The Core Scaffold: Physicochemical Properties and a Closely Related Analog
The title compound, this compound, possesses a unique substitution pattern on the phenyl ring with two chloro groups and a methoxy group. These substituents are known to modulate the lipophilicity, electronic properties, and metabolic stability of a molecule, thereby influencing its biological activity.
A close structural analog, 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide , differs only by a single methylene unit in the acyl chain. While no specific efficacy data is publicly available for this acetamide, its physicochemical properties are documented and provide a baseline for understanding the broader class of N-(5-chloro-2-methoxyphenyl)amides.[1]
Comparative Efficacy in Antifungal Applications
The N-phenylamide scaffold is a known constituent in a variety of antifungal agents. A study on 2-chloro-N-(4-methoxyphenyl)acetamide , an analog with a single methoxy group and a chloroacetamide side chain, demonstrated notable antifungal activity. This compound was particularly effective against the fungus Trichoderma longibrachiatum, showing 98% inhibition of colony growth. It also exhibited significant activity against Mucor plumbeus (83% inhibition) and Fusarium solani (21% inhibition).[2] This suggests that the chloro-amide moiety is a key contributor to the antifungal effect.
Further expanding the chemical space, derivatives of N-{2-(4-chlorophenyl) acetyl} amino alcohols have been synthesized and tested for their antimicrobial properties. These compounds, while differing in the side chain, retain the N-(chlorophenyl)amide core. The study revealed that these derivatives could be more effective as antifungal agents than antibacterial agents.[3] This reinforces the potential of the N-(chlorophenyl)amide scaffold in the development of novel antifungal treatments.
The fungistatic and fungicidal potential of arylsulfonamides, another class of related compounds, has also been investigated against various Candida species. One study identified N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide as a promising hit with fungistatic activity against several Candida strains.[4]
Table 1: Antifungal Activity of Structurally Related N-Phenylamides
| Compound Name | Structure | Target Organism | Efficacy Metric | Reference |
| 2-chloro-N-(4-methoxyphenyl)acetamide | Trichoderma longibrachiatum | 98% inhibition | [2] | |
| Mucor plumbeus | 83% inhibition | [2] | ||
| Fusarium solani | 21% inhibition | [2] | ||
| N-{2-(4-chlorophenyl) acetyl} amino alcohol derivatives | General Structure | Fungi (e.g., A. flavus, C. albicans) | Moderate activity | [3] |
| N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide | Candida spp. | Fungistatic (MIC 0.125-1 mg/mL) | [4] |
Structure-Activity Relationships in Herbicidal Applications
The N-phenylamide and related sulfonamide structures are well-represented in the field of herbicides. The substitution pattern on the phenyl ring plays a critical role in determining the herbicidal potency and selectivity.
Studies on fluorinated N-phenylalkanesulfonamides have demonstrated their potential as herbicides. The specific arrangement of fluorine and other substituents on the phenyl ring, along with the nature of the alkanesulfonamide side chain, dictates the activity against different plant species.[5]
Furthermore, a comprehensive study on a family of sulfonylurea herbicides established a clear structure-activity relationship. The inhibitory activity against acetohydroxyacid synthase (AHAS), a key enzyme in branched-chain amino acid biosynthesis, was found to be highly dependent on the substitution pattern of the heterocyclic ring attached to the sulfonylurea bridge. This work highlighted that even monosubstituted analogs could exhibit potent herbicidal activity, challenging previous assumptions that disubstitution was essential.[6][7]
While direct herbicidal data for N-(dihalo-methoxyphenyl)propanamides is scarce, the established importance of the substituted N-phenyl motif in targeting key plant enzymes suggests that this compound could be a candidate for herbicidal activity screening. The combination of chloro and methoxy groups would influence its interaction with the target protein's binding site.
Experimental Protocols
To facilitate further research and comparative studies, the following are generalized protocols based on the methodologies described in the cited literature for assessing antifungal and herbicidal activities.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida species) at a suitable temperature (e.g., 35°C) for 24-48 hours. A suspension of the fungal cells is then prepared in a sterile saline solution and adjusted to a concentration of approximately 1-5 x 10^6 cells/mL.
-
Preparation of Compound Dilutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The microtiter plate is then incubated at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Herbicidal Activity Assay (Root Growth Inhibition)
This protocol is used to assess the inhibitory effect of a compound on the root growth of a model plant, such as Arabidopsis thaliana.
-
Seed Sterilization and Plating: Seeds of the test plant are surface-sterilized and then plated on a solid growth medium (e.g., Murashige and Skoog medium) in Petri dishes.
-
Compound Application: The test compound is dissolved in a suitable solvent and added to the growth medium at various concentrations.
-
Incubation: The Petri dishes are incubated in a controlled environment (e.g., 22°C, 16-hour light/8-hour dark cycle) for a specified period (e.g., 7-10 days).
-
Measurement of Root Growth: After the incubation period, the length of the primary root of the seedlings is measured.
-
Data Analysis: The root growth inhibition is calculated as a percentage of the control (untreated) seedlings. The IC50 value (the concentration of the compound that causes 50% inhibition of root growth) is then determined.
Visualization of Structure-Activity Relationships
The following diagrams illustrate the key structural features and the inferred structure-activity relationships based on the available data.
Caption: Structure-Activity Relationship for Antifungal N-Phenylamides.
Caption: Structure-Activity Relationship for Herbicidal N-Phenylamides.
Conclusion and Future Directions
Future research should focus on the synthesis of this compound and a series of its close analogs with systematic variations in the substitution pattern of the phenyl ring and the length and nature of the acyl chain. Screening these compounds in robust antifungal and herbicidal assays, such as those described in this guide, will be crucial to elucidate a definitive structure-activity relationship and to determine the full potential of this chemical scaffold. The insights gained from such studies will be invaluable for the rational design of novel and effective agents for use in agriculture and medicine.
References
- 1. 2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide | C9H9Cl2NO2 | CID 776663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for a new family of sulfonylurea herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Unseen: A Practical Guide to Safely Handling 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1]
As researchers and scientists at the forefront of drug development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency. This guide provides essential, immediate safety and logistical information for handling 3-chloro-N-(5-chloro-2-methoxyphenyl)propanamide (CAS No: 346726-62-3), a compound for which comprehensive toxicological data is not yet publicly available. In such instances, a conservative approach grounded in the precautionary principle is not just recommended, but imperative for ensuring the safety of all laboratory personnel.
The available information classifies this compound as an irritant. However, as with any novel chemical, it should be handled as potentially hazardous, with unknown toxicological properties. This guide is structured to provide a clear, step-by-step framework for minimizing exposure and mitigating risk during routine laboratory operations and in the event of an emergency.
Core Safety Directives: A Multi-Layered Defense
Given the limited specific hazard data for this compound, a multi-layered approach to personal protective equipment (PPE) is mandatory. This strategy is designed to create a robust barrier between the researcher and the chemical, minimizing the risk of exposure through inhalation, dermal contact, or accidental ingestion.
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense. The following table outlines the minimum required PPE for handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation (in a fume hood) | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat | N95 respirator (or higher) |
| Conducting Reactions and Purifications (in a fume hood) | Chemical splash goggles and face shield | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat | N95 respirator (or higher) |
| Handling Solid Compound Outside of a Fume Hood (Not Recommended) | Chemical splash goggles and face shield | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat over a long-sleeved garment | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required. |
Rationale for PPE Selection:
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement to protect against splashes.[2] A face shield should be worn in conjunction with goggles when there is a higher risk of splashing, such as during transfers of larger volumes or when working with reactions under pressure.[2][3]
-
Hand Protection: Double-gloving provides an extra layer of protection against potential permeation. Nitrile or neoprene gloves are recommended for their general chemical resistance. For chemicals with unknown toxicity, a flexible laminate glove (e.g., Silver Shield) can be worn under a pair of heavy-duty chemically resistant outer gloves for enhanced protection.[3]
-
Body Protection: A flame-resistant lab coat protects against splashes and fire hazards.[3] It is crucial that lab coats are kept clean and are not worn outside of the laboratory to prevent the spread of contamination.
-
Respiratory Protection: Due to the potential for aerosolization of the solid compound and the unknown inhalation hazards, respiratory protection is essential. An N95 respirator provides a baseline level of protection for handling powders in a fume hood. For any work outside of a fume hood, a more robust respirator with organic vapor cartridges is necessary.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is critical to minimize the risk of exposure. The following workflow outlines the key steps for safely handling this compound.
Caption: A logical workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation: Before handling the compound, ensure that a safety shower and eyewash station are readily accessible and have been recently tested. A chemical spill kit should also be available. Don all required PPE as outlined in the table above.
-
Assembly in Fume Hood: All manipulations of the solid compound and its solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Weigh the solid compound on a disposable weighing paper or in a tared, sealed container to prevent contamination of the balance.
-
Solution Preparation: Add solvent to the solid in a controlled manner to avoid splashing. Cap the container securely before removing it from the fume hood.
-
Reaction: Set up the reaction apparatus within the fume hood. Use appropriate techniques, such as cannula transfer for air-sensitive reactions, to minimize exposure during the transfer of solutions.
-
Decontamination: After use, decontaminate all surfaces and non-disposable equipment that have come into contact with the compound. A suitable solvent followed by soap and water is generally effective.
-
Waste Disposal: All waste materials, including disposable gloves, weighing paper, and contaminated solvents, must be disposed of as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Disposable items should be placed in the designated hazardous waste container.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Spill Response:
In the case of a spill, evacuate the immediate area and alert your supervisor. If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal as hazardous waste. For large spills, evacuate the laboratory and contact your institution's environmental health and safety department.
Disposal Plan: Environmental Responsibility
The disposal of chlorinated organic compounds and associated waste must be handled with care to prevent environmental contamination.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
